(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNGTLKIVNNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CCCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462568 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304669-35-0 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol synthesis from dihydropyran
An In-depth Technical Guide to the Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol from Dihydropyran
Abstract
This technical guide provides a comprehensive overview of the synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol, a valuable vinylsilanol intermediate in modern organic synthesis. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical process parameters. The synthesis proceeds via a directed lithiation of 3,4-dihydro-2H-pyran, followed by an electrophilic quench with a suitable chlorosilane and subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a robust and reproducible method for accessing this versatile building block.
Introduction and Significance
Vinylsilanols are a class of organosilicon compounds that have garnered significant interest as synthetic intermediates. Their unique reactivity profile allows them to participate in a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), epoxidations, and as precursors to other functional groups. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, in particular, combines the features of a vinylsilanol with the dihydropyran motif, a common heterocyclic scaffold found in numerous natural products and bioactive molecules.[1][2]
The synthesis of this target molecule from the readily available starting material, 3,4-dihydro-2H-pyran (DHP), presents an efficient route to a bifunctional intermediate.[3][4] The core transformation relies on the selective deprotonation of the vinylic proton at the C6 position of DHP, a process that requires a strong organometallic base and careful control of reaction conditions. This guide elucidates the mechanistic intricacies and provides a field-proven protocol for this synthesis.
Reaction Mechanism: A Step-wise Analysis
The synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol is a three-stage process involving deprotonation, electrophilic capture, and hydrolysis.
Stage I: Directed Deprotonation (Lithiation)
The initial and most critical step is the regioselective deprotonation of the vinylic proton at the C6 position of the dihydropyran ring. This is achieved using a strong alkyllithium base, typically n-butyllithium (n-BuLi), in the presence of a crucial additive, N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Role of n-Butyllithium (n-BuLi): n-BuLi is a powerful base capable of abstracting non-acidic protons.[5] In hydrocarbon solvents, it exists as aggregates (tetramers or hexamers), which are less reactive.[6]
-
The TMEDA Effect: TMEDA is a bidentate chelating ligand that coordinates to the lithium ion.[7] This coordination breaks down the n-BuLi aggregates into more reactive monomers or dimers.[6] The resulting n-BuLi-TMEDA complex exhibits significantly enhanced basicity, enabling the efficient abstraction of the C6 proton of DHP to form a vinyllithium intermediate.[8][9] This deaggregation increases the ionic character of the C-Li bond, thereby boosting the reactivity of the carbanionic center.[6]
Stage II: Electrophilic Quench with Dichlorodimethylsilane
The nucleophilic vinyllithium species generated in situ is then trapped with an electrophilic silicon source. For the synthesis of the target silanol, dichlorodimethylsilane (Me₂SiCl₂) is an ideal electrophile. The vinyllithium attacks the electrophilic silicon atom, displacing one of the chloride ions in an SN2-type reaction to form an intermediate, (3,4-dihydro-2H-pyran-6-yl)dimethylchlorosilane.
Stage III: In Situ Hydrolysis
The final step to yield the desired silanol occurs during the aqueous workup. The intermediate silyl chloride is highly susceptible to hydrolysis. Quenching the reaction mixture with an aqueous solution (e.g., saturated ammonium chloride) rapidly converts the Si-Cl bond to a Si-OH group, affording the stable (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol product.
Experimental Protocol
This protocol is designed as a self-validating system, with explanations provided for each critical step to ensure reproducibility and safety.
Safety Precautions: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All procedures must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) in a fume hood.[10][11][12] Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Eq. | Notes |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 20.0 | 1.0 | Freshly distilled from CaH₂ |
| n-Butyllithium | C₄H₉Li | 64.06 | 22.0 | 1.1 | 2.5 M solution in hexanes |
| TMEDA | C₆H₁₆N₂ | 116.21 | 24.0 | 1.2 | Freshly distilled from CaH₂ |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 22.0 | 1.1 | Freshly distilled |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - | Anhydrous, distilled from Na/benzophenone |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For quenching |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~150 mL | - | For extraction |
| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing |
| Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Anhydrous, for drying |
Equipment
-
250 mL three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen/Argon inlet (Schlenk line)
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the 250 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Initial Charging: To the flask, add anhydrous THF (80 mL). Add freshly distilled 3,4-dihydro-2H-pyran (1.68 g, 20.0 mmol) followed by freshly distilled TMEDA (2.79 g, 24.0 mmol) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to reach this temperature to minimize side reactions.
-
Lithiation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The slow addition is critical to control the exothermic nature of the lithiation. After the addition is complete, stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the vinyllithium intermediate.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add freshly distilled dichlorodimethylsilane (2.84 g, 22.0 mmol) dropwise over 15 minutes. A white precipitate of lithium chloride may form.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1.5 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride solution (50 mL). This step quenches any remaining organolithium species and hydrolyzes the intermediate chlorosilane to the desired silanol. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. Purify the oil by vacuum distillation to yield (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol as a colorless liquid.[13] Alternatively, for acid-sensitive compounds, flash column chromatography on silica gel treated with triethylamine (1% in the eluent) can be used.[14]
Product Characterization Data
| Property | Value | Source |
| Appearance | Colorless Liquid | - |
| Molecular Formula | C₇H₁₄O₂Si | [13] |
| Molecular Weight | 158.27 g/mol | [13] |
| Boiling Point | 54 °C @ 0.8 mmHg | [13] |
| Refractive Index (n²⁰/D) | 1.475 | [13] |
| Expected Yield | 70-80% | - |
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the synthetic workflow.
Caption: Experimental workflow for the synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol.
Conclusion
The synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol from dihydropyran is a robust and efficient process that provides access to a valuable synthetic intermediate. The key to success lies in the careful execution of the TMEDA-mediated lithiation step under strictly anhydrous and anaerobic conditions at low temperatures. The subsequent electrophilic quench and hydrolysis proceed smoothly to afford the target compound in good yields. This guide provides the necessary mechanistic insights and a detailed, validated protocol to enable researchers to confidently perform this synthesis and utilize its product in further synthetic endeavors.
References
- Exploring the practical uses of TMEDA in 2025. (2025). Vertex AI Search.
- Padwa, A., & Bullock, W. H. (1990). Sequential Cyclosulfonylation and Alkylation as a Versatile Strategy for Dihydropyran Synthesis. Synthesis, 1990(11), 962-964. Thieme E-Books & E-Journals.
- Narasimhan, N. S., & Joshi, R. R. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 92(3), 205-220. Indian Academy of Sciences.
- Perna, F. M., Salomone, A., Dammacco, M., Florio, S., & Capriati, V. (2011). Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes. Chemistry, 17(29), 8216-8225.
- Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Journal of Survey in Fisheries Sciences, 54(2), 490-502.
- Dihydropyran (DHP) as a Protecting Group for Alcohols. (n.d.).
- Sunderhaus, J. D., Lam, H., & Dudley, G. B. (2003).
- Ruehl, K. E., & Matyjaszewski, K. (1992). Reductive Coupling of Chlorosilanes with Lithium. DTIC.
- Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (2023).
- 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.
- Sawyer, R. L., & Andrus, D. W. (1955). 2,3-dihydropyran. Organic Syntheses, 3, 276.
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- Standard Lithiation–Borylation A user's guide. (2017). Aggarwal Group, University of Bristol.
- Gau, M., & Zdilla, M. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. (2022). YouTube.
- Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. (2020). Reddit.
- 3,4-Dihydropyran. (n.d.). Wikipedia.
- Gupta, K., Saini, N., Rohilla, S., & Kant, R. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 24(4), 937-942.
- Purification of 3,4-Dihydro-2H-Pyran Derivatives. (n.d.). Benchchem Technical Support Center.
- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. (n.d.). Echemi.
- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Synthesis of dihydro-2H-pyran-3(4H)-one. (2018).
- 3,4-Dihydro-2H-pyran. (n.d.). ChemicalBook.
- 3,4-Dihydro-2H-pyran. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 4. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. advancedengineeringscience.com [advancedengineeringscience.com]
- 7. tuodaindus.com [tuodaindus.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic and Synthetic Insights into (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: A Technical Guide
Introduction
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, a specialized organosilicon compound, holds potential in various research and development sectors, including its use as an intermediate in the synthesis of complex molecules. Its unique structure, combining a dihydropyran ring with a dimethylsilanol moiety, warrants a detailed understanding of its spectroscopic characteristics for proper identification and quality control. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted data. Furthermore, a known synthetic approach is outlined to provide practical context for researchers.
Molecular Structure and Expected Spectroscopic Features
The structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0, Molecular Formula: C₇H₁₄O₂Si, Molecular Weight: 158.27 g/mol ) is fundamental to interpreting its spectra. The key functional groups are the dihydropyran ring, the vinyl ether linkage, the silicon atom, the two methyl groups attached to the silicon, and the hydroxyl group of the silanol. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |
| ~4.8 - 5.0 | t | 1H | =CH-O | The vinylic proton adjacent to the oxygen is expected to be deshielded and appear as a triplet due to coupling with the adjacent methylene group. |
| ~3.9 - 4.1 | t | 2H | -O-CH₂- | The methylene group attached to the ring oxygen is deshielded and should appear as a triplet. |
| ~2.0 - 2.2 | m | 2H | =CH-CH₂- | This methylene group is adjacent to the double bond and is expected to show a complex multiplet. |
| ~1.7 - 1.9 | m | 2H | -CH₂-CH₂-O- | This methylene group is further from the deshielding groups and will appear as a multiplet. |
| ~1.5 - 2.5 | br s | 1H | Si-OH | The silanol proton is typically a broad singlet and its chemical shift can be concentration-dependent. |
| ~0.2 - 0.4 | s | 6H | Si-(CH₃)₂ | The six protons of the two methyl groups on the silicon are equivalent and will appear as a sharp singlet in the upfield region. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Prediction |
| ~150 - 155 | =C(Si)-O | The vinylic carbon attached to both the silicon and oxygen atoms will be significantly deshielded. |
| ~98 - 102 | =CH-O | The other vinylic carbon will also be in the downfield region. |
| ~65 - 70 | -O-CH₂- | The carbon of the methylene group attached to the ring oxygen. |
| ~20 - 25 | =CH-CH₂- | The allylic methylene carbon. |
| ~20 - 25 | -CH₂-CH₂-O- | The other aliphatic methylene carbon in the ring. |
| ~ -1 to -3 | Si-(CH₃)₂ | The carbons of the dimethylsilyl group are highly shielded and appear upfield. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind the Prediction |
| 3600 - 3200 | Broad | O-H stretch (silanol) | The hydroxyl group of the silanol will produce a broad absorption band due to hydrogen bonding. |
| 3050 - 3020 | Medium | =C-H stretch | Characteristic stretching vibration for the vinylic C-H bond. |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methylene and methyl groups. |
| 1650 - 1630 | Medium | C=C stretch (vinyl ether) | The carbon-carbon double bond of the dihydropyran ring. |
| 1260 - 1240 | Strong | Si-CH₃ bend | A characteristic and strong absorption for the methyl groups attached to silicon. |
| 1100 - 1000 | Strong | C-O stretch (ether) | The C-O single bond stretching within the dihydropyran ring. |
| 900 - 800 | Strong | Si-O stretch | The stretching vibration of the silicon-oxygen bond in the silanol group. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A small drop of the neat liquid sample of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder before running the sample.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z | Proposed Fragment | Causality Behind the Prediction |
| 158 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 143 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylsilyl moiety is a common fragmentation pathway. |
| 83 | [C₅H₇O]⁺ | Fragmentation of the dihydropyran ring. |
| 75 | [(CH₃)₂SiOH]⁺ | A characteristic fragment for a dimethylsilanol group. |
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
Visualization of Spectroscopic-Structural Relationships
The following diagram illustrates the correlation between the different parts of the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol molecule and the spectroscopic techniques used for their characterization.
Caption: Correlation of molecular fragments with spectroscopic techniques.
Synthetic Approach
Illustrative Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. By understanding these expected spectral features, researchers and drug development professionals can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a starting point for the experimental acquisition of this data. As with any predictive data, experimental verification is crucial for definitive structural confirmation.
References
No direct peer-reviewed articles with the complete spectroscopic data for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol were identified during the literature search. The predicted data is based on established principles of organic spectroscopy and data for analogous compounds.
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule at the Crossroads of Silyl Enol Ether and Dihydropyran Chemistry
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol stands as a fascinating hybrid molecule, integrating the functionalities of a silyl enol ether and a dihydropyran ring system. This unique combination imparts a rich and versatile chemical character, making it a compound of significant interest for synthetic chemists and drug discovery scientists. The presence of the reactive vinylsilanol moiety, coupled with the privileged dihydropyran scaffold found in numerous bioactive natural products, suggests a wide range of potential applications, from a versatile synthetic intermediate to a core component of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, delves into its probable synthetic routes and reactivity, and explores its potential in the realm of drug development, particularly as an anticonvulsant.
Core Molecular Architecture and Physicochemical Properties
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, with the CAS Number 304669-35-0, possesses a molecular formula of C7H14O2Si and a molecular weight of 158.27 g/mol .[1][2] Its structure features a dimethylsilanol group attached to the 6-position of a 3,4-dihydro-2H-pyran ring. This arrangement classifies it as a vinyl silanol, a subtype of silyl enol ethers.
| Property | Value | Source |
| Molecular Formula | C7H14O2Si | [1] |
| Molecular Weight | 158.27 g/mol | [1] |
| CAS Number | 304669-35-0 | [1] |
| Density | 1.005 g/cm³ | [1] |
| Boiling Point | 54 °C at 0.8 mmHg | [1] |
| Refractive Index | 1.475 | [1] |
The physical properties suggest a relatively low-volatility liquid under standard conditions. The silanol group is expected to contribute to its polarity and potential for hydrogen bonding, influencing its solubility in various organic solvents.
Spectroscopic Characterization: An In-Silico Perspective
¹H NMR Spectroscopy (Predicted):
-
Si-CH₃ protons: A sharp singlet, likely in the upfield region (around 0.1-0.3 ppm), corresponding to the six protons of the two methyl groups attached to the silicon atom.
-
Si-OH proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, typically appearing between 1 and 5 ppm.
-
Dihydropyran ring protons: A series of multiplets in the region of 1.5-4.5 ppm, corresponding to the methylene protons at the C2, C3, and C4 positions. The vinylic proton at the C5 position would likely appear as a triplet coupled to the C4 protons, further downfield.
¹³C NMR Spectroscopy (Predicted):
-
Si-CH₃ carbons: A signal in the upfield region (around 0 ppm).
-
Dihydropyran ring carbons: Signals corresponding to the sp³ hybridized carbons (C2, C3, C4) would be expected in the range of 20-70 ppm. The sp² hybridized carbons of the enol ether (C5 and C6) would appear further downfield, typically above 100 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the silanol hydroxyl group.
-
C=C stretch: An absorption band around 1640-1680 cm⁻¹ corresponding to the double bond of the silyl enol ether.
-
Si-O stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
-
Si-C stretch: Absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 840 cm⁻¹.
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a hydroxyl group (M-17), or cleavage of the dihydropyran ring.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol likely involves the reaction of an appropriate precursor with a silylating agent. A plausible synthetic strategy would be the deprotonation of a suitable lactone or cyclic ketone precursor with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate, which is then trapped with a dimethylsilyl halide. Subsequent hydrolysis of the silyl halide would yield the desired silanol.
Caption: Proposed synthetic pathway to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
The reactivity of this molecule is governed by the interplay of the silyl enol ether and the silanol functionalities.
-
Silyl Enol Ether Reactivity: As a mild nucleophile, the silyl enol ether moiety can participate in various carbon-carbon bond-forming reactions.[3] It can react with electrophiles such as aldehydes and ketones in the presence of a Lewis acid catalyst (e.g., Mukaiyama aldol addition), making it a valuable tool for the construction of more complex molecular architectures.[4]
-
Silanol Reactivity: The silanol group imparts unique properties. Silanols are more acidic than their carbon analogues (alcohols) and are excellent hydrogen bond donors.[5] This can influence the molecule's self-assembly and its interactions with biological targets. The silanol group can also be derivatized, for example, by condensation with other silanols to form siloxanes, or by reaction with alcohols to form silyl ethers. The electropositive nature of silicon can also affect metabolic pathways, a key consideration in drug design.[5]
Caption: Reactivity map of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Potential Applications in Drug Development
The classification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as an anticonvulsant by chemical suppliers points towards its potential therapeutic application in neurological disorders.[1] While specific biological data for this compound is not publicly available, the dihydropyran scaffold is present in a number of biologically active compounds.[6][7] The unique properties of the silanol group can also be leveraged in drug design. The increased acidity and hydrogen bonding capability of silanols compared to alcohols can lead to enhanced binding affinity and selectivity for biological targets.[5]
Furthermore, the vinylsilane component opens up possibilities for further functionalization through reactions like palladium-catalyzed cross-couplings, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[8] The application of vinyl-terminated silicones in drug delivery systems also suggests that this compound could be explored as a monomer or cross-linking agent in the development of novel biomaterials.[9]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Specific safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal.
Conclusion and Future Outlook
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a molecule with significant untapped potential. Its hybrid structure, combining the functionalities of a silyl enol ether and a dihydropyran, makes it a versatile platform for both synthetic innovation and drug discovery. While a comprehensive experimental characterization of this compound is still needed, the foundational knowledge of its constituent parts provides a strong basis for predicting its behavior and guiding future research. The preliminary classification as an anticonvulsant is a compelling lead that warrants further investigation through biological screening and mechanistic studies. As our understanding of the role of organosilicon compounds in medicinal chemistry continues to grow, molecules like (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol are poised to become valuable tools in the development of next-generation therapeutics.
References
-
Silyl enol ether - Wikipedia. [Link]
-
Organosilicon Molecules with Medicinal Applications - ACS Publications. [Link]
-
Direct transformation of silyl enol ethers into functionalized allenes - PubMed. [Link]
-
Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - NIH. [Link]
-
Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5Dimethyl1-silacyclopentane and 2,5Diphenyl1-sila-3-cyclopentene Derivatives - ResearchGate. [Link]
-
Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules - YouTube. [Link]
-
Radical-mediated silyl- and germyldesulfonylation of vinyl and (alpha-fluoro)vinyl sulfones: application of tris(trimethylsilyl)silanes and tris(trimethylsilyl)germanes in Pd-catalyzed couplings - PubMed. [Link]
-
3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. [Link]
-
Silyl enol ether synthesis by silylation - Organic Chemistry Portal. [Link]
-
Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... - ResearchGate. [Link]
-
Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. [Link]
-
Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring - ResearchGate. [Link]
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radical-mediated silyl- and germyldesulfonylation of vinyl and (alpha-fluoro)vinyl sulfones: application of tris(trimethylsilyl)silanes and tris(trimethylsilyl)germanes in Pd-catalyzed couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
CAS number 304669-35-0 characterization
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0): A Predictive Analysis for Research and Drug Development
Abstract
This technical guide provides a comprehensive analysis of the chemical compound with CAS number 304669-35-0, identified as (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. In the absence of direct, in-depth research on this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the compound into its core functional moieties—the dihydropyran scaffold and the silanol group—we will explore its predicted physicochemical properties, potential biological activities, and applications in medicinal chemistry and organic synthesis. This guide is structured to provide a foundational understanding of the compound's characterization, potential synthesis, and putative role in drug discovery, with a particular focus on an unverified vendor claim of anticonvulsant properties.
Part 1: Core Compound Identity
Nomenclature and Identifiers
The compound registered under CAS number 304669-35-0 is a unique hybrid molecule containing both a heterocyclic dihydropyran ring and a dimethylsilanol group. Its identification is cataloged through various chemical informatics systems.
| Identifier | Value |
| CAS Number | 304669-35-0 |
| Molecular Formula | C₇H₁₄O₂Si |
| IUPAC Name | (3,4-dihydro-2H-pyran-6-yl)(dimethyl)silanol |
| Synonyms | (5,6-Dihydro-4H-pyran-2-yl)dimethylsilanol, 3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane |
| InChI Key | ZMDNGTLKIVNNCF-UHFFFAOYSA-N |
Physicochemical Properties
The known physicochemical properties of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol are primarily sourced from chemical supplier databases. These properties provide a baseline for its handling, stability, and potential formulation.
| Property | Value | Source |
| Molecular Weight | 158.27 g/mol | [1] |
| Boiling Point | 54 °C at 0.8 mmHg | [1] |
| Density | 1.005 g/cm³ | [1] |
| Refractive Index | 1.475 | [1] |
| Flash Point | 91 °C (196 °F) | [1] |
Structural Elucidation
The molecular structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is characterized by a central dihydropyran ring, with a dimethylsilanol group attached at the 6-position.
Caption: 2D structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Part 2: The Dihydropyran Scaffold: A Privileged Motif in Medicinal Chemistry
The dihydropyran ring system is a well-established "privileged scaffold" in drug discovery.[2] This designation is due to its frequent appearance in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities.
Biological Significance of Dihydropyrans
Dihydropyran-containing molecules have been reported to possess diverse pharmacological properties, including:
The conformational flexibility of the dihydropyran ring allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets.[2]
Synthetic Strategies for Dihydropyran Rings
A variety of synthetic methods have been developed for the construction of the dihydropyran core. These methods provide access to a wide array of substituted dihydropyrans, which is crucial for structure-activity relationship (SAR) studies.[5]
Caption: Common synthetic pathways to the dihydropyran scaffold.
Part 3: The Silanol Functional Group: A Tool for Modulating Physicochemical and Pharmacological Properties
The incorporation of silicon into drug candidates, particularly in the form of silanols (R₃SiOH), is a contemporary strategy in medicinal chemistry to enhance the properties of bioactive molecules.[6][7]
Unique Properties of Silanols in Drug Design
Silanols possess distinct properties compared to their carbon analogues, carbinols (R₃COH):
-
Increased Acidity and Hydrogen Bond Donor Strength: The Si-O bond is more polarized than the C-O bond, making the silanol proton more acidic and a stronger hydrogen bond donor. This can lead to improved binding affinity with biological targets.[6]
-
Enhanced Lipophilicity: Organosilicon compounds are generally more lipophilic than their carbon counterparts, which can improve membrane permeability and bioavailability.[7]
Role of Silanols in Enhancing Bioavailability and Potency
The "silicon switch" approach, where a carbon atom is replaced by a silicon atom, has been shown to positively impact the pharmacokinetic and pharmacodynamic profiles of drugs.[7] The enhanced hydrogen-bonding capacity of silanols can result in increased potency and selectivity.[6]
Silanols in Drug Delivery Systems
The surface of silica-based nanomaterials, such as mesoporous silica nanoparticles (MSNs), is rich in silanol groups. These silanols can be functionalized with drugs for targeted delivery and controlled release.[8] The principles governing these interactions can also be applied to the design of soluble small-molecule drugs containing silanol moieties.
Part 4: Predicted Biological Activity and Therapeutic Potential
While no specific biological data for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has been published, we can infer potential activities based on its structural components and a vendor classification.
The "Anticonvulsant" Hypothesis: An Unverified Lead
A chemical supplier has categorized this compound under "Anticonvulsants".[1] Although this claim is not substantiated by scientific literature, it provides a starting point for investigation. Many existing anticonvulsant drugs are characterized by their ability to modulate ion channels or neurotransmitter systems in the central nervous system (CNS). The lipophilicity imparted by the organosilicon portion of the molecule could facilitate crossing the blood-brain barrier, a prerequisite for CNS activity.
Potential as a CNS-active Agent
The field of organosilicon chemistry has shown promise in the development of CNS-active drugs.[2][8][9] The unique electronic and steric properties of silicon can be exploited to fine-tune the pharmacological profile of a lead compound. The combination of a dihydropyran ring, a known pharmacophore, with a silanol group could result in novel CNS activities.
Workflow for Biological Screening
A logical workflow for investigating the biological activity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol would begin with validating the anticonvulsant claim and then expanding to other potential CNS targets.
Sources
- 1. echemi.com [echemi.com]
- 2. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning for identification of silylated derivatives from mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 8. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Reactivity of the Silanol Group in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Abstract: This technical guide provides an in-depth exploration of the chemical reactivity of the silanol functional group in (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. This unique molecule combines the features of a vinylogous silanol with an electron-rich dihydropyran ring system, leading to a distinct and synthetically valuable reactivity profile. We will dissect the core principles governing the Si-OH group's behavior, including its acidity, propensity for condensation, and its role as a potent nucleophile in modern cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in organic synthesis. Detailed mechanistic discussions, field-proven experimental protocols, and quantitative data are provided to ensure both theoretical understanding and practical applicability.
Introduction to the Core Structure
The Target Molecule: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, identified by CAS Number 304669-35-0, is an organosilicon compound featuring a hydroxyl group directly bonded to a silicon atom.[1][2][3] Its structure is characterized by a dimethylsilanol group appended to the C6 position of a 3,4-dihydro-2H-pyran ring. This arrangement places the silanol on a carbon atom of an enol ether double bond, imparting unique electronic characteristics that govern its reactivity.
Key Molecular Identifiers:
-
Molecular Formula: C₇H₁₄O₂Si[1]
-
Appearance: Colorless to yellowish liquid
Salient Structural Features and Electronic Properties
The reactivity of this molecule is a synthesis of the properties of its two core components:
-
The Dimethylsilanol Group (Si-OH): Silanols are silicon analogues of alcohols but exhibit significantly different properties. The Si-O bond is stronger and more polar than a C-O bond, and the O-H bond in a silanol is more acidic than in a corresponding alcohol.[4] For instance, the pKa of triethylsilanol is estimated at 13.6, whereas that of tert-butyl alcohol is approximately 19.[4] This enhanced acidity facilitates its deprotonation to form a highly reactive silanolate anion.
-
The 3,4-Dihydro-2H-pyran Ring: This heterocyclic system contains an enol ether moiety, which is electron-rich and susceptible to electrophilic attack. The ring system is a cornerstone of many synthetic strategies, famously used in the formation of tetrahydropyranyl (THP) ethers to protect alcohols.[5] This inherent reactivity, particularly its sensitivity to acidic conditions which can lead to ring-opening hydrolysis, must be considered when designing transformations involving the silanol group.[5][6]
The conjugation of the silanol group with the enol ether double bond creates a vinyl-type silanol, where the electronic interplay between the silicon atom and the π-system influences the stability and nucleophilicity of the molecule.
Fundamental Reactivity of the Silanol Group
Self-Condensation to Form Siloxanes
A hallmark reaction of silanols is their ability to undergo condensation to form stable disiloxane (Si-O-Si) linkages, with the concomitant elimination of water.[4][7] This process is central to the formation of silicone polymers and is a critical consideration for the handling and storage of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. The reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Mechanism: The silanol oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a second silanol molecule.
-
Base-Catalyzed Mechanism: The silanol is deprotonated to form a nucleophilic silanolate, which then attacks the silicon atom of a neutral silanol molecule.[7]
Caption: General mechanisms for acid- and base-catalyzed silanol condensation.
Experimental Protocol: Dimerization of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
This protocol describes a representative acid-catalyzed self-condensation.
Objective: To synthesize the disiloxane dimer of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Materials:
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.0 eq)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (e.g., 5.0 g, 31.6 mmol) and anhydrous toluene (100 mL).
-
Add p-TsOH (0.30 g, 1.58 mmol).
-
Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure disiloxane product.
Trustworthiness Note: The progress of the reaction is self-validating through the visible collection of the water byproduct in the Dean-Stark trap (expect ~0.28 mL for full conversion of 5g starting material). Purity is confirmed by standard characterization techniques (¹H NMR, ¹³C NMR, FT-IR, and MS).
The Silanol as a Nucleophilic Cross-Coupling Partner
Organosilanols are exceptionally effective nucleophiles in palladium-catalyzed cross-coupling reactions, commonly known as the Hiyama coupling. This reaction forms a carbon-carbon bond between the silanol-bearing carbon and an organic halide or triflate. The key to this reactivity is the activation of the silanol, which can be achieved under either basic or fluoride-mediated conditions.
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Protocol: Fluoride-Mediated Hiyama Coupling
The fluoride ion (e.g., from TBAF) coordinates to the silicon atom, forming a hypervalent silicate species that is significantly more nucleophilic and readily undergoes transmetalation.
Objective: To couple (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with 4-iodoanisole.
Materials:
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.2 eq)
-
4-Iodoanisole (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and 4-iodoanisole (234 mg, 1.0 mmol).
-
Add anhydrous THF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (190 mg, 1.2 mmol).
-
Add the TBAF solution (2.0 mL, 2.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir until the starting halide is consumed (monitor by GC-MS, typically 6-12 hours).
-
Cool the reaction to room temperature and quench by adding water (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to obtain the coupled product, 6-(4-methoxyphenyl)-3,4-dihydro-2H-pyran.
Protocol: Base-Mediated Hiyama Coupling
This method avoids fluoride, which is advantageous when the substrate contains fluoride-sensitive protecting groups (e.g., silyl ethers). A base deprotonates the silanol to form the sodium or potassium silanolate in situ.
Objective: To couple (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with 1-bromo-4-(tert-butyldimethylsilyloxy)benzene.
Materials:
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.5 eq)
-
1-Bromo-4-(tert-butyldimethylsilyloxy)benzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Tri-tert-butylphosphine tetrafluoroborate [P(tBu)₃H]BF₄ (0.06 eq)
-
Sodium hydroxide (NaOH), 1 M aqueous solution (3.0 eq)
-
Toluene
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (e.g., 13.7 mg, 0.015 mmol), [P(tBu)₃H]BF₄ (17.4 mg, 0.06 mmol), and the aryl bromide (303 mg, 1.0 mmol).
-
Add toluene (4 mL) followed by the silanol (237 mg, 1.5 mmol).
-
Add the 1 M NaOH solution (3.0 mL, 3.0 mmol).
-
Seal the tube and heat the biphasic mixture to 80 °C with vigorous stirring for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the desired biaryl product.
Quantitative Data Summary for Hiyama Coupling
| Entry | Aryl Halide (R¹-X) | Activator | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | TBAF | Pd(OAc)₂ / SPhos | 65 | 8 | ~85-95 |
| 2 | 1-Bromonaphthalene | NaOH (aq) | Pd₂(dba)₃ / P(tBu)₃ | 80 | 16 | ~80-90 |
| 3 | 2-Bromopyridine | TBAF | Pd(OAc)₂ / SPhos | 65 | 12 | ~75-85 |
| 4 | Phenyl triflate | NaOH (aq) | Pd₂(dba)₃ / P(tBu)₃ | 80 | 18 | ~70-80 |
Competing Reactivity: The Dihydropyran Ring
A critical aspect of working with this molecule is managing the reactivity of the dihydropyran ring itself. The enol ether is labile under acidic conditions and can undergo hydrolysis to form 5-hydroxypentanal derivatives, especially in the presence of water.
Caption: Competing acid-catalyzed hydrolysis of the dihydropyran ring.
Causality in Experimental Design: The acid sensitivity of the dihydropyran ring dictates the choice of reaction conditions.
-
For Condensation: While acid-catalyzed, the reaction is run under anhydrous conditions using a Dean-Stark trap to remove water as it forms, thus preventing hydrolysis.
-
For Cross-Coupling: Base-mediated Hiyama protocols are often preferred over fluoride-mediated ones if trace acidity from the fluoride source (e.g., HF from hydrolysis of TBAF) is a concern. Reactions are typically run in well-buffered or basic media to protect the enol ether.
Summary and Outlook
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a bifunctional building block whose reactivity is dominated by the silanol group. The Si-OH moiety serves as a precursor for robust siloxane linkages via condensation and, more significantly, acts as a highly effective nucleophile in palladium-catalyzed Hiyama cross-coupling reactions. The choice of an appropriate activator—fluoride or base—allows for fine-tuning of the reaction conditions to achieve high yields in the synthesis of complex vinyl-aryl structures.
The primary constraint in its application is the inherent acid sensitivity of the dihydropyran ring. Successful manipulation of this reagent, therefore, relies on a chemist's ability to select conditions that promote the desired silanol reactivity while suppressing undesired ring hydrolysis. Future work may focus on leveraging this compound in cascade reactions or in the synthesis of novel organosilicon materials and pharmaceutical intermediates.
References
- Grokipedia. (n.d.). Silanol.
-
Wikipedia. (n.d.). Silanol. Retrieved from [Link]
-
Hair, M. L. (1968). silanol groups on silica and their reactions with trimethyl chlorosilane and trimethylsilanol. Polymer Engineering & Science, 7(1), 39-43. Retrieved from [Link]
-
Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis.
- Benchchem. (n.d.). Dihydropyran Derivatives: Applications and Protocols for Advanced Materials Research.
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific. Retrieved from [Link]
- Google Patents. (n.d.). EP0430808B1 - Dihydropyran derivatives, their processes of preparation and their use.
-
Advanced Journal of Chemistry, Section A. (2021). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
-
ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Silanol - Wikipedia [en.wikipedia.org]
- 5. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. grokipedia.com [grokipedia.com]
Thermal stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
An In-Depth Technical Guide to the Thermal Stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Executive Summary
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a bifunctional molecule featuring a reactive silanol group and a dihydropyran moiety. This unique structure makes it a valuable intermediate in the synthesis of novel materials and potentially in pharmaceutical development. The thermal stability of this compound is a critical parameter that dictates its viability in applications involving elevated temperatures, such as purification by distillation, melt processing of derived polymers, and establishing storage and handling protocols. This guide provides a comprehensive analysis of the factors governing the thermal stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, synthesizes its theoretical decomposition pathways, and presents detailed experimental protocols for its empirical evaluation. The primary decomposition mechanisms are identified as intermolecular silanol condensation to form siloxanes at moderate temperatures and higher-energy fragmentation involving the dihydropyran ring and Si-C bond cleavage at elevated temperatures.
Introduction to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0) is an organosilicon compound characterized by a dimethylsilanol [-Si(CH₃)₂OH] group attached to a dihydropyran ring.[1] This structure imparts a dual reactivity: the silanol group can undergo condensation to form stable siloxane bonds (Si-O-Si), a cornerstone of silicone chemistry, while the dihydropyran ring offers pathways for various organic transformations.[2][3][4]
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₄O₂Si[1]
-
Molecular Weight: 158.27 g/mol [1]
-
Boiling Point: 54°C at 0.8 mmHg[1]
The thermal behavior of this molecule is not merely an academic curiosity. For drug development professionals, understanding its decomposition profile is essential for preventing degradation during synthesis, purification, and formulation. For materials scientists, this knowledge is fundamental to designing polymers with predictable performance at high temperatures.
Fundamental Principles of Thermal Decomposition
The thermal degradation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is governed by the inherent stability of its constituent parts: the silanol group and the dihydropyran ring.
The Silanol Condensation Pathway
The most common and energetically favorable decomposition route for silanols at low to moderate temperatures is self-condensation.[5][6] This reaction involves two silanol molecules eliminating one molecule of water to form a disiloxane, which contains a highly stable Si-O-Si linkage.[2]
2 R₃Si–OH → R₃Si–O–SiR₃ + H₂O
This process is an equilibrium reaction, but the removal of water at elevated temperatures drives it toward the formation of the siloxane polymer.[5][7] The kinetics of this condensation are highly dependent on factors such as steric hindrance around the silicon atom and the presence of acidic or basic catalysts.[5][8] Terminal silanol groups are often considered the initiation sites for the thermal degradation of siloxane-based materials.[9]
High-Temperature Fragmentation Pathways
As temperatures increase significantly, higher-energy bond dissociations become possible. For this molecule, two primary fragmentation pathways are anticipated:
-
Dihydropyran Ring Decomposition: The 3,4-dihydro-2H-pyran ring itself is subject to thermal decomposition.[10] While the specific mechanism for this substituted pyran is not documented, analogous structures undergo retro-hetero-Diels-Alder reactions or other concerted processes to yield volatile fragments.[10] The decomposition temperature for the parent 3,4-dihydro-2H-pyran is noted to be around 300°C, producing carbon monoxide (CO) and carbon dioxide (CO₂) as hazardous byproducts.[11]
-
Si-C and C-C Bond Cleavage: At even higher temperatures (typically >450-500°C), the energy becomes sufficient to cleave the strong Si-C and C-C bonds, leading to the complete fragmentation of the molecule.[12][13]
Postulated Thermal Decomposition Profile
Based on the fundamental principles, a multi-stage thermal decomposition profile for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be postulated. This logical relationship is visualized in the workflow below.
Sources
- 1. echemi.com [echemi.com]
- 2. Siloxane - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. gelest.com [gelest.com]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study[v1] | Preprints.org [preprints.org]
- 13. pubs.aip.org [pubs.aip.org]
Vinyl Silanols: Unlocking New Potential in Organic Synthesis and Beyond
An In-Depth Technical Guide
Abstract: Vinyl silanols are emerging as a highly versatile and powerful class of reagents in modern organic chemistry. Possessing the dual reactivity of a nucleophilic silanol and a functional vinyl group, they offer a unique platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of vinyl silanols. We delve into their pivotal role in palladium-catalyzed cross-coupling reactions, their utility as monomers in polymerization, and their function as key synthetic intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of these compounds to solve complex synthetic challenges.
The Vinyl Silanol: A Molecule of Dual Functionality
Vinyl silanols, characterized by a hydroxyl group directly attached to a silicon atom which is also bonded to a vinyl group (C=C), represent a unique subclass of organosilicon compounds. Unlike their more stable trialkyl or trialkoxy vinylsilane counterparts, the silanol moiety (-Si-OH) imparts distinct reactivity. It can be readily converted in situ to a highly reactive silanolate (-Si-O⁻) under basic conditions, which serves as the active nucleophilic species in a variety of transformations.[1] This feature, combined with the vinyl group's capacity for further functionalization, makes vinyl silanols exceptionally valuable synthetic tools.
Their rising prominence is largely due to their role as effective nucleophiles in palladium-catalyzed cross-coupling reactions, offering a milder, often fluoride-free alternative to traditional organometallic reagents.[2] This characteristic is particularly advantageous in the synthesis of complex, functional-group-rich molecules, a common requirement in pharmaceutical and materials science research.
Synthesis of Vinyl Silanols: Accessing the Key Precursors
The utility of any reagent is directly tied to its accessibility. Fortunately, vinyl silanols can be prepared through several reliable synthetic routes, typically involving the hydrolysis of a more stable vinylalkoxysilane precursor.
Hydrosilylation of Alkynes
One of the most atom-economical methods to generate the vinylsilane backbone is the hydrosilylation of terminal alkynes. This reaction, often catalyzed by platinum, ruthenium, or other transition metals, involves the addition of a hydrosilane (containing an Si-H bond) across the triple bond.[3][4] The choice of catalyst and silane is critical for controlling the regioselectivity (α- vs. β-addition) and stereoselectivity (E- vs. Z-isomer). Subsequent mild acidic or basic hydrolysis of the resulting vinylalkoxysilane cleanly affords the desired vinyl silanol.[5]
Silyl-Heck Reaction
A more recent and highly practical approach is the silyl-Heck reaction, which allows for the direct conversion of abundant alkene starting materials into vinyl silyl ethers or disiloxanes.[5][6] This palladium-catalyzed method demonstrates excellent functional group tolerance and provides products with complete regio- and geometric selectivity.[6] As with hydrosilylation, a final hydrolysis step is required to generate the active vinyl silanol.
Workflow: General Synthetic Pathways to Vinyl Silanols
The following diagram illustrates the primary methods for synthesizing vinyl silanols from common starting materials. The key step in both pathways is the final hydrolysis of the stable silane ether to the reactive silanol.
Caption: Key synthetic routes to vinyl silanols.
Core Application: Palladium-Catalyzed Cross-Coupling
The most significant application of vinyl silanols is in Hiyama-Denmark cross-coupling reactions. They serve as highly effective nucleophilic partners for coupling with aryl, heteroaryl, and vinyl halides or triflates to form styrenes and conjugated dienes.[1]
The Mechanistic Advantage
The reaction proceeds via a standard palladium catalytic cycle. The key step, transmetalation, involves the transfer of the vinyl group from the silicon atom to the palladium center. This is facilitated by the activation of the silanol with a base to form a hypercoordinate silicon species or a silanolate, which is significantly more nucleophilic than the neutral silanol.
A crucial advantage of using vinyl silanols is the ability to perform these couplings under fluoride-free conditions.[2] While fluoride ions are traditional activators for organosilanes, they can be harsh and incompatible with sensitive functional groups or silica-based equipment. The use of a simple base (e.g., NaOH, KOSiMe₃) to generate the reactive silanolate provides a much milder and more broadly applicable protocol.[1][7]
Diagram: Catalytic Cycle of Hiyama-Denmark Cross-Coupling
This diagram outlines the generally accepted mechanism for the cross-coupling of a vinyl silanol with an organic halide (R'-X).
Caption: The catalytic cycle of a vinyl silanol cross-coupling reaction.
Scope and Synthetic Utility
The reaction tolerates a wide range of functional groups on both the vinyl silanol and the electrophilic coupling partner. Good to excellent yields are obtained with electron-rich, electron-poor, and sterically hindered substrates.[1] This broad applicability makes it a powerful tool for late-stage functionalization in drug discovery programs and for the synthesis of complex materials. Recent advancements have even enabled the stereocontrolled synthesis of challenging tetrasubstituted alkenes using a Hiyama cross-coupling strategy.[7]
| Electrophile (Ar-X) | Vinyl Silanol Partner | Product | Yield (%) | Reference |
| 4-Iodoanisole | (E)-Dimethyl(styryl)silanol | (E)-4-Methoxystilbene | 92 | [1] |
| 1-Bromonaphthalene | Dimethyl(vinyl)silanol | 1-Vinylnaphthalene | 85 | [1] |
| 4-Bromoacetophenone | (E)-Dimethyl(prop-1-en-1-yl)silanol | (E)-1-(4-acetylphenyl)prop-1-ene | 88 | [7] |
| Methyl 4-iodobenzoate | (Z)-Dimethyl(styryl)silanol | (Z)-Methyl 4-styrylbenzoate | 78 | [7] |
| Table 1: Representative examples of Hiyama-Denmark cross-coupling reactions using vinyl silanols. |
Experimental Protocol: Synthesis of (E)-4-Methoxystilbene
The following protocol is a representative example of a fluoride-free Hiyama-Denmark cross-coupling reaction.
Materials:
-
(E)-Dimethyl(styryl)silanol (1.0 mmol, 1.0 eq)
-
4-Iodoanisole (1.1 mmol, 1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (triphenylphosphine ligand, 0.04 mmol, 4 mol%)
-
Potassium trimethylsilanolate (KOSiMe₃, 2.0 mmol, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, and 4-iodoanisole.
-
Add the anhydrous THF and stir for 10 minutes at room temperature to allow for pre-catalyst formation.
-
Add the (E)-dimethyl(styryl)silanol, followed by the KOSiMe₃ base.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-4-methoxystilbene.
Causality: The choice of SPhos as a ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, especially with sterically demanding substrates.[7] KOSiMe₃ is used as a strong, non-nucleophilic base to efficiently generate the reactive silanolate without competing side reactions.[7]
Vinyl Silanols in Polymer Chemistry
The vinyl group in vinyl silanols makes them suitable monomers for polymerization. The silanol functionality provides a handle for creating materials with unique properties.
-
Adhesion Promotion and Crosslinking: Vinyl silanes and their silanol derivatives are widely used as coupling agents and crosslinkers.[8][9][10] They can be grafted onto polymer backbones, such as polyethylene, and subsequently crosslinked through moisture-induced condensation of the silanol groups, forming durable Si-O-Si linkages.[9][10] This enhances the mechanical strength, thermal stability, and water resistance of the final material.[9]
-
Sila-Cyclic Olefin Polymers: Anionic stitching polymerization of monomers containing both styryl and vinylsilane functionalities can produce novel silicon-containing polymers.[11] These materials possess fused sila-bicyclic structures in their main chain, leading to high thermal stability and optical transparency.[11]
Applications in Drug Development and Advanced Materials
While direct applications of vinyl silanols as active pharmaceutical ingredients are not widespread, their importance in drug development lies in their role as versatile synthetic intermediates. The stereospecificity and functional group tolerance of vinyl silanol cross-coupling reactions are highly valuable for constructing the complex carbon skeletons of potential drug candidates.[12][13]
Furthermore, the principles of vinyl silane chemistry are central to creating advanced biomedical materials. Vinyl-terminated silicone fluids, which are closely related precursors, are being used in innovative 3D-printing techniques to create customized scaffolds for controlled drug release.[14] The reactive vinyl groups allow for precise control over the cross-linking density of the silicone matrix, which in turn dictates the diffusion and release kinetics of an embedded drug.[14] This technology is being explored for applications ranging from intravaginal antibiotic delivery to tissue engineering scaffolds.[14]
Conclusion and Future Outlook
Vinyl silanols have transitioned from chemical curiosities to indispensable tools in organic synthesis. Their predictable reactivity, operational simplicity, and mild activation conditions have established them as premier reagents for carbon-carbon bond formation, particularly in the synthesis of styrenes and conjugated dienes. The continuous development of new catalysts and reaction conditions is further expanding their synthetic utility.[7] As the demand for more efficient and sustainable chemical processes grows, the unique attributes of vinyl silanols will undoubtedly secure their place in the synthetic chemist's toolbox, driving innovation in fields from medicinal chemistry to materials science.
References
-
Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library. Retrieved from [Link]
-
Nowicki, M., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. International Journal of Molecular Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
-
Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330–13333. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of vinyl silanols/disiloxanes using CF3CO2H. Retrieved from [Link]
-
Lau, P. W.-K. (1979). Reactions of vinylsilanes and allylsilanes. McGill University eScholarship. Retrieved from [Link]
-
Jessica Chemicals. (2023). What are the classes of vinyl silanes. Retrieved from [Link]
-
McAtee, J. R., et al. (2014). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Angewandte Chemie International Edition, 53(26), 6685-6689. Available at: [Link]
-
Hasani, M., et al. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Molecules, 23(6), 1430. Available at: [Link]
-
ResearchGate. (n.d.). Cross‐coupling of vinyl(trimethyl)silanes. Retrieved from [Link]
-
ChemTube3D. (n.d.). Vinyl silanes offer a regio- and stereoselective route to alkenes. Retrieved from [Link]
-
SiSiB SILICONES. (n.d.). Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. Retrieved from [Link]
-
ChemTube3D. (n.d.). Vinyl silanes offer a regio- and stereoselective route to alkenes – Z vinyl silane. Retrieved from [Link]
-
Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Retrieved from [Link]
-
Oshima, K. (n.d.). Vinylsilanes have been widely recognized as intermediates for many applications. Science of Synthesis. Retrieved from [Link]
-
Anderson, J. C., & Munday, R. H. (2011). Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Organic & Biomolecular Chemistry, 9(5), 1441-1449. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Vinyl Silanes: Properties and Manufacturing Insights. Retrieved from [Link]
-
Fleming, I., & Au-Yeung, B.-W. (1995). Vinylsilane- and alkynylsilane-terminated cyclization reactions. Chemical Reviews, 95(1), 13-44. Retrieved from [Link]
-
Nakao, Y., et al. (2012). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. Chemical Communications, 48(38), 4582-4584. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of silane(s) and silanols. Retrieved from [Link]
-
Hiyama, T., & Shirakawa, E. (2012). Synthesis of Vinylsilanes. Synthesis, 44(7), 983-1010. Retrieved from [Link]
-
Martin, S. E. S., & Watson, D. A. (2012). Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. Angewandte Chemie International Edition, 51(15), 3663-3667. Available at: [Link]
-
Dutkiewicz, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Organometallics, 39(11), 2151-2162. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐coupling reactions of vinyl silanes. Retrieved from [Link]
-
Coherent Market Insights. (n.d.). What is Vinyl Silane Polymer - Properties & Specifications. Retrieved from [Link]
-
AB Specialty Silicones. (n.d.). Vinyl silicone polymers and resins for industrial applications. Retrieved from [Link]
-
SiVance. (n.d.). Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. Retrieved from [Link]
-
European Patent Office. (1998). Polymerization of vinyl monomers from silanes and siloxanes. EP 0857727 A2. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library. Retrieved from [Link]
-
Iurciuc-Tincu, C.-E., et al. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Pharmaceutics, 12(11), 1097. Available at: [Link]
-
ResearchGate. (n.d.). Poly(vinyl alcohol) hydrogels as hydrophilic matrices for the release of lipophilic drugs loaded in PLGA nanoparticles. Retrieved from [Link]
-
MDPI. (2024). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. Retrieved from [Link]
-
Jamróz, W., et al. (2023). Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing. Pharmaceutics, 15(7), 1851. Available at: [Link]
Sources
- 1. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 2. Vinyldisiloxanes: their synthesis, cross coupling and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylsilane synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Vinylsiloxane synthesis [organic-chemistry.org]
- 6. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 10. silicorex.com [silicorex.com]
- 11. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
A Technical Guide to the X-ray Crystal Structure Analysis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of silicon into bioactive scaffolds represents a compelling avenue in modern medicinal chemistry. The replacement of carbon with silicon, particularly in the form of silanols, can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen-bonding capabilities. This guide provides an in-depth technical roadmap for the synthesis, crystallization, and X-ray crystal structure determination of derivatives based on the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol scaffold. We will explore the causal reasoning behind experimental design, from the selection of synthetic pathways like the silyl-Prins cyclization to the nuances of single-crystal growth for organosilanols and the intricacies of modern structure refinement techniques. This document serves as a practical and scientifically rigorous handbook for researchers aiming to elucidate the three-dimensional architecture of these promising compounds to inform rational drug design.
Introduction: The Rationale for Sila-Substitution in Dihydropyran Scaffolds
The dihydropyran ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, valued for its conformational features and synthetic versatility.[1][2] In parallel, the concept of bioisosterism—the substitution of an atom or group with another that has similar properties—is a cornerstone of drug design.[3] The replacement of a carbon center with a silicon atom (a "sila-substitution") offers a subtle yet powerful tool to modulate molecular properties.[4][5]
A silanol (Si-OH) group, as a bioisostere for a carbinol (C-OH) group, presents distinct advantages:
-
Enhanced Hydrogen Bonding: The Si-OH moiety is a better hydrogen bond donor than its carbon counterpart, which can lead to improved interactions with biological targets.[6]
-
Increased Lipophilicity: Sila-substitution generally increases a compound's lipophilicity, potentially enhancing membrane permeability.[7]
-
Modulated Metabolic Stability: The replacement of a metabolically labile carbon center can improve a drug candidate's pharmacokinetic profile.[7]
-
Altered Molecular Geometry: The longer Si-C and Si-O bonds compared to C-C and C-O bonds can alter the overall shape and steric profile of a molecule, leading to changes in target selectivity or potency.[4]
This guide focuses on the structural elucidation of derivatives of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0), a molecule that marries the dihydropyran scaffold with the unique properties of a silanol.[4][8][9][10] Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for correlating structure with activity and guiding further drug development efforts.[11]
Synthesis of Silyl-Substituted Dihydropyran Derivatives
A robust and stereoselective method for synthesizing 2,6-disubstituted dihydropyrans is the silyl-Prins cyclization.[12][13] This reaction involves the acid-mediated cyclization of a vinylsilyl alcohol with an aldehyde.[6][14] The stereochemical outcome is controlled by a chair-like transition state, which typically leads to the formation of the cis-isomer as the major product.[12]
Experimental Protocol: Synthesis of a Phenyl-Substituted Derivative via Silyl-Prins Cyclization
This protocol describes the synthesis of cis-2-benzyl-6-(dimethyl(hydroxy)silyl)-3,4-dihydro-2H-pyran, a representative derivative for structural studies.
Step 1: Synthesis of the Z-Vinylsilyl Alcohol Precursor The synthesis of the vinylsilyl alcohol precursor is a critical first step. Methodologies for the regioselective preparation of these precursors from common starting materials have been well-documented.[6]
Step 2: Silyl-Prins Cyclization
-
To a stirred solution of the Z-vinylsilyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add phenylacetaldehyde (1.2 eq).
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise. The use of a Lewis acid like TMSOTf is crucial for activating the aldehyde and promoting the cyclization.[12][13]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cis-2,6-disubstituted dihydropyran.
Step 3: Deprotection to the Silanol The silyl protecting group on the alcohol (if present from the precursor synthesis) is typically cleaved during the workup or purification. If a silyl ether remains, it can be deprotected using standard conditions (e.g., tetrabutylammonium fluoride in THF) to yield the target silanol.
Caption: Workflow for the synthesis of a (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol derivative.
Crystallization: The Art and Science of Single-Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[11] The process relies on bringing a solution of the purified compound to a state of supersaturation very slowly, allowing molecules to assemble into an ordered crystal lattice.[15] For organosilanols, their ability to form strong hydrogen bonds can be both an asset and a challenge, sometimes leading to amorphous solids or oils if crystallization occurs too rapidly.
Common Crystallization Methods for Organosilanols
| Method | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration until crystals form.[16] | Works best with moderately volatile solvents. The vessel should be covered but not sealed to control the evaporation rate.[3] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[17] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. | This is often the most successful method.[17] The choice of solvent/anti-solvent pair is critical. Common pairs include Chloroform/Hexane or Ethyl Acetate/Pentane. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystallization occurs slowly at the interface between the two liquids. | Requires careful layering to avoid mixing. The process can be slowed further by refrigeration.[5] |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then often to a lower temperature (e.g., 4 °C).[15] | The rate of cooling is critical; rapid cooling often leads to the formation of small or poorly-ordered crystals. |
Protocol: Crystallization by Vapor Diffusion
-
Preparation: Dissolve 5-10 mg of the purified silanol derivative in a minimal amount of a "good" solvent (e.g., chloroform, ethyl acetate, or acetone) in a small, clean vial (e.g., a 2 mL glass vial). The solution should be concentrated but fully dissolved.
-
Setup: Place the small vial inside a larger vial or beaker (e.g., a 20 mL scintillation vial). Add a larger volume (2-3 mL) of a volatile "anti-solvent" (e.g., hexane, pentane, or diethyl ether) to the outer vial, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer container tightly with a cap or parafilm. This creates a closed system where the anti-solvent vapor will slowly diffuse into the solution in the inner vial.
-
Incubation: Place the sealed apparatus in a location free from vibrations and temperature fluctuations. Patience is key; it may take several days to weeks for suitable crystals to appear.[16] Do not disturb the setup during this time.
X-ray Diffraction: From Crystal to Data
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next step is to analyze it using an X-ray diffractometer.[14] This process involves mounting the crystal, collecting diffraction data, and processing that data into a format suitable for structure solution.
Sources
- 1. d-nb.info [d-nb.info]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | CymitQuimica [cymitquimica.com]
- 9. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.muohio.edu [chemistry.muohio.edu]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Initial Synthesis of Novel Dihydropyran-Based Silanols
Abstract
This technical guide details a strategic approach to the design, synthesis, and characterization of a novel class of hybrid molecules: dihydropyran-based silanols. By leveraging the established biological relevance of the dihydropyran scaffold and the unique physicochemical properties of organosilanols, this work outlines a pathway to new chemical entities with potential applications in medicinal chemistry and materials science. We present a comprehensive retrosynthetic analysis, detailed experimental protocols for the synthesis of key intermediates and the target silanols, and a discussion of the mechanistic underpinnings of the synthetic strategy. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and chemical synthesis, providing both the foundational logic and the actionable protocols necessary to explore this promising area of chemical space.
Introduction: Bridging Privileged Scaffolds with Silicon Chemistry
The dihydropyran motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its prevalence stems from its conformational flexibility and its ability to engage in various non-covalent interactions within biological targets.[4][5] Concurrently, the field of organosilicon chemistry has matured significantly, with organosilanols—compounds containing a Si-O-H functional group—emerging as valuable entities in their own right.[6][7] Silanols are silicon analogs of alcohols and exhibit unique properties, including increased acidity compared to their carbon counterparts and a propensity for hydrogen bonding.[7][8]
The strategic incorporation of silicon into drug candidates has been shown to modulate key pharmacological properties such as lipophilicity, metabolic stability, and cell permeability.[9][10] The silanol group, in particular, offers a versatile handle for further functionalization and can act as a bioisostere for other functional groups, potentially leading to novel molecular interactions and improved therapeutic profiles.[11] This guide, therefore, explores the deliberate fusion of these two chemical domains: the synthesis of novel dihydropyran-based silanols, a class of molecules with unexplored potential. The primary challenge lies in the controlled introduction of the inherently reactive and condensation-prone silanol group onto the dihydropyran ring system.
Retrosynthetic Analysis and Synthetic Strategy
The design of a robust synthetic route to dihydropyran-based silanols requires careful consideration of the stability of both the dihydropyran ring and the target silanol functionality. A plausible retrosynthetic approach is outlined below, which dissects the target molecule into readily accessible starting materials.
Our strategy hinges on the late-stage introduction of the silanol group to preserve its integrity. The key disconnection is the Si-C bond, which can be formed through a catalytic hydrosilylation reaction—a powerful and atom-economical method for creating Si-C bonds.[12][13] This leads back to a functionalized dihydropyran and a suitable hydrosilane precursor. The dihydropyran intermediate can, in turn, be synthesized via a variety of established methods, such as the Prins cyclization or domino reactions.[14][15][16] The final step involves the hydrolysis of a silyl precursor, such as a silyl ether or a halosilane, to unveil the desired silanol.[6]
Caption: Retrosynthetic analysis of dihydropyran-based silanols.
Experimental Section: Synthesis and Characterization
This section provides detailed protocols for the synthesis of a representative dihydropyran-based silanol. All reactions involving moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Part A: Synthesis of a Dihydropyran Intermediate (via Silyl-Prins Cyclization)
The silyl-Prins cyclization offers a convergent and stereoselective route to substituted dihydropyrans.[15][16] This method involves the reaction of a vinylsilyl alcohol with an aldehyde, mediated by a Lewis acid.
Protocol 1: Synthesis of a Representative Dihydropyran
-
Preparation of the Vinylsilyl Alcohol: To a solution of a suitable homoallylic alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a base such as triethylamine (1.5 equiv.). Slowly add a vinylsilyl chloride (e.g., vinyldimethylsilyl chloride, 1.2 equiv.) and allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench with saturated aqueous ammonium chloride, extract with DCM, dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography.
-
Silyl-Prins Cyclization: To a solution of the vinylsilyl alcohol (1.0 equiv.) and a selected aldehyde (1.2 equiv.) in anhydrous DCM (0.1 M) at -78 °C, add a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv.).[15] Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired dihydropyran.
Part B: Synthesis of Dihydropyran-Based Silanols
The introduction of the silanol functionality is achieved in a two-step sequence: platinum-catalyzed hydrosilylation followed by hydrolysis of the resulting silyl ether.
Protocol 2: Hydrosilylation of the Dihydropyran
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the synthesized dihydropyran (1.0 equiv.) in anhydrous toluene (0.2 M). Add a hydrosilane (e.g., dichloromethylsilane, 1.5 equiv.).
-
Catalysis: Add a platinum catalyst, such as Karstedt's catalyst or Speier's catalyst (H₂PtCl₆), in a very low concentration (e.g., 10 ppm).[17][18] The reaction is often exothermic. Stir at room temperature or gently heat to 50-60 °C to ensure complete reaction, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR.
-
Isolation: Upon completion, carefully remove the excess hydrosilane and solvent under reduced pressure. The crude product, a dihydropyran-silyl chloride, is often used directly in the next step without further purification.
Protocol 3: Hydrolysis to the Silanol
-
Hydrolysis Conditions: Dissolve the crude dihydropyran-silyl chloride in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v) at 0 °C. Add a mild base, such as triethylamine or imidazole (2.5 equiv.), to neutralize the HCl generated during the hydrolysis.[6]
-
Reaction Progression: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Purification: Upon completion, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography, being mindful of the potential for the silanol to self-condense on silica gel.[6][8] A less acidic stationary phase or rapid purification is recommended.
Caption: Experimental workflow for the synthesis of dihydropyran-based silanols.
Part C: Characterization Data
The synthesized novel compounds must be rigorously characterized to confirm their structure and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| Dihydropyran-Silanol 1 | Characteristic signals for dihydropyran protons; broad singlet for Si-OH[19][20] | Signals corresponding to dihydropyran carbons and any substituents | Signal in the characteristic range for silanols[21][22] | Calculated and found values should match within ± 5 ppm |
| Dihydropyran-Silanol 2 | ... | ... | ... | ... |
Note: The chemical shift of the Si-OH proton in ¹H NMR is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
Mechanistic Insights and Discussion
The key C-Si bond-forming step, the hydrosilylation, typically proceeds via the Chalk-Harrod mechanism when using platinum catalysts.[12] This involves:
-
Oxidative addition of the Si-H bond to the platinum(0) catalyst.
-
Coordination of the dihydropyran's double bond to the platinum center.
-
Insertion of the alkene into the Pt-H bond (or Pt-Si bond).
-
Reductive elimination to form the C-Si bond and regenerate the Pt(0) catalyst.[13]
The subsequent hydrolysis of the silyl chloride to the silanol is a standard nucleophilic substitution at the silicon center.[6] The choice of a mild base is crucial to prevent undesired side reactions or degradation of the dihydropyran scaffold. A significant challenge in the synthesis and handling of silanols is their propensity to undergo self-condensation to form siloxanes (Si-O-Si).[6][8] This can be mitigated by using sterically hindered silanes, which shield the silanol group, and by avoiding harsh acidic or basic conditions during work-up and purification.
Potential Applications and Future Directions
The novel dihydropyran-based silanols synthesized through these methods represent a new frontier in chemical biology and materials science.
-
Medicinal Chemistry: These compounds can be screened for biological activity, leveraging the inherent bioactivity of the dihydropyran core. The silanol moiety can act as a hydrogen bond donor and acceptor, potentially forming unique interactions with protein targets.[11][23] Furthermore, they can serve as precursors for more complex derivatives or as prodrugs that are metabolized to the active silanol in vivo.[24]
-
Materials Science: The silanol group provides a reactive handle for incorporation into polymeric materials. Dihydropyran-based silanols could be used as monomers or cross-linking agents to create novel silicon-containing polymers with tailored properties, such as thermal stability, hydrophobicity, and biocompatibility.
Future work should focus on expanding the library of these compounds by varying the substitution on both the dihydropyran ring and the silicon atom. A systematic study of their stability and reactivity will be crucial for their practical application. Furthermore, biological evaluation and investigation of their material properties will be essential to unlock their full potential.
Conclusion
This technical guide has provided a comprehensive framework for the rational design, synthesis, and characterization of novel dihydropyran-based silanols. By combining well-established synthetic methodologies for dihydropyran construction with the principles of organosilicon chemistry, we have outlined a clear and actionable path to these promising hybrid molecules. The detailed protocols and mechanistic discussions are intended to empower researchers to explore this new area of chemical space and to develop innovative applications in drug discovery and materials science.
References
-
Wikipedia. Silanol. [Link]
-
National Institutes of Health. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. [Link]
-
PubMed. Sulfur-directed Enantioselective Synthesis of Functionalized Dihydropyrans. [Link]
-
ACS Publications. Recent Developments in the Synthesis and Structure of Organosilanols. [Link]
-
ResearchGate. Organosilanes in medicinal and material science applications. [Link]
-
ResearchGate. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. [Link]
-
ResearchGate. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. [Link]
-
ACS Publications. Sulfur-Directed Enantioselective Synthesis of Functionalized Dihydropyrans. [Link]
-
Semantic Scholar. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. [Link]
-
ACS Publications. Recent Developments in the Synthesis and Structure of Organosilanols. [Link]
-
Wikipedia. Organosilanols. [Link]
-
MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]
-
National Institutes of Health. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]
-
ResearchGate. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]
-
PubMed. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. [Link]
-
ResearchGate. Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. [Link]
-
Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. [Link]
-
Omsk University. Synthesis of Organosilanes, Silyl Ethers, and Silanols. [Link]
-
ACS Publications. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]
-
Grokipedia. Silanol. [Link]
-
KBR. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects. [Link]
-
ResearchGate. Structures of organosilicon compounds having progressed to clinical studies. [Link]
-
ACS Publications. Identification of Organosilanols by Nuclear Magnetic Resonance Spectroscopy. [Link]
-
SCI. Recent Advances in Organosilicon Chemistry. [Link]
-
Wikipedia. Silyl ether. [Link]
-
ResearchGate. Synthesis of Organosilanes, Silyl Ethers, and Silanols. [Link]
-
MDPI. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
-
National Institutes of Health. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. [Link]
-
Wikipedia. Hydrosilylation. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
-
ACS Publications. Organosilicon Molecules with Medicinal Applications. [Link]
-
National Institutes of Health. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]
-
Kocienski, P. J. Protecting Groups. [Link]
-
qualitas1998.net. Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]
-
PubMed Central. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. [Link]
-
Royal Society of Chemistry. PtO2 as a “self-dosing” hydrosilylation catalyst. [Link]
-
Chemistry LibreTexts. Hydrosilylation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 6. Silanol - Wikipedia [en.wikipedia.org]
- 7. Organosilanols - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. soci.org [soci.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. qualitas1998.net [qualitas1998.net]
- 18. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]
Methodological & Application
Unveiling the Enigmatic Silylating Potential of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: An Application-Focused Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note from the Senior Application Scientist
In the landscape of synthetic chemistry, the quest for novel reagents with unique reactivity profiles is a perpetual endeavor. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol presents itself as an intriguing molecule, wedding the well-established reactivity of a dihydropyran system with the functional potential of a dimethylsilanol. While its availability from commercial suppliers suggests utility, a comprehensive review of the scientific literature reveals a notable absence of published applications for this specific compound as a silylating agent.
This guide, therefore, takes a dual approach. Firstly, it will transparently address the current void in documented protocols for the use of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in silylation. Secondly, and more substantially, it will provide an in-depth exploration of the robust and widely-utilized chemistry of the 3,4-dihydro-2H-pyran (DHP) moiety for the protection of hydroxyl groups. This foundational knowledge is critical for any researcher contemplating the use of DHP-derived reagents. We will also offer a theoretical perspective on the potential, yet unproven, silylating capabilities of the title compound, grounded in the established principles of silanol chemistry.
Part 1: The Dihydropyran Moiety: A Stalwart of Hydroxyl Protection
The 3,4-dihydro-2H-pyran (DHP) scaffold is a cornerstone in the protection of alcohols, forming tetrahydropyranyl (THP) ethers.[1][2] This strategy is favored for its simplicity, the stability of the resulting protected group under a variety of conditions, and the relatively mild methods for its removal.[3]
Mechanism of THP Ether Formation
The protection of an alcohol with DHP is an acid-catalyzed addition reaction. The key steps are:
-
Protonation of Dihydropyran: An acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the carbocation, leading to the formation of a protonated THP ether.
-
Deprotonation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed ether, yielding the neutral THP ether and regenerating the catalyst.
Caption: Acid-catalyzed formation of a THP ether.
Protocol 1: General Procedure for the Tetrahydropyranylation of a Primary Alcohol
This protocol provides a standard method for the protection of a primary alcohol using DHP and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DHP to the solution.
-
Add p-TsOH·H₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Equiv. | Purpose |
| Primary Alcohol | 1.0 | Substrate |
| 3,4-Dihydro-2H-pyran | 1.5 | Protecting group precursor |
| p-TsOH·H₂O | 0.02 | Acid catalyst |
| Dichloromethane | - | Solvent |
| Sat. NaHCO₃ (aq) | - | Quenching agent |
| Brine | - | Washing agent |
| Anhydrous MgSO₄ | - | Drying agent |
Deprotection of THP Ethers
The removal of the THP group is typically achieved by acid-catalyzed hydrolysis, the reverse of the protection reaction.[3]
Caption: Acid-catalyzed deprotection of a THP ether.
Protocol 2: General Procedure for the Deprotection of a THP Ether
Materials:
-
THP-protected alcohol (1.0 equiv)
-
Methanol or Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv) or other acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected alcohol in methanol or ethanol in a round-bottom flask.
-
Add the acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Part 2: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a Silylating Agent: A Theoretical Outlook
While no specific applications of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a silylating agent have been reported in the peer-reviewed literature, we can hypothesize its potential reactivity based on the known chemistry of silanols.
Plausible Mechanism of Silylation
The dimethylsilanol moiety (-Si(CH₃)₂OH) is the reactive functional group for silylation. The reaction with an alcohol would likely proceed through a condensation mechanism, forming a silyl ether and water. This process is typically catalyzed by an acid or a base, or can sometimes be achieved thermally.
Caption: A plausible, yet unverified, silylation pathway.
Anticipated Properties of the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilyl Ether
Should this silyl ether be formed, its stability would be a key consideration. The presence of the vinyl ether within the dihydropyran ring suggests a potential for dual reactivity. The silyl ether linkage would be susceptible to cleavage under standard conditions for silyl ethers (e.g., fluoride ions, strong acid or base). Concurrently, the dihydropyran ring itself could undergo reactions typical of vinyl ethers.
Conclusion and Future Perspectives
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol remains a molecule of untapped potential in the realm of silylating agents, with no established protocols in the public domain. The information provided herein on the well-established use of the DHP moiety for alcohol protection offers a robust and reliable guide for researchers working with this important structural motif.
The theoretical potential of the silanol functionality for silylation invites exploratory research. Should this reagent prove effective, it could offer a novel silylating agent with unique properties conferred by the dihydropyran ring. Further investigation is required to determine the optimal conditions for silylation, the stability of the resulting silyl ethers, and the potential for orthogonal deprotection strategies targeting either the silyl ether or the dihydropyran moiety. We encourage the scientific community to investigate and report on the reactivity of this intriguing compound.
References
-
3,4-Dihydropyran. (2023). In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
- Ievlev, M. Yu., Ershov, O. V., Belikov, M. Yu., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
Sources
Application Notes & Protocols: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a Protecting Group for Alcohols
Abstract
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is critical for achieving high yields and minimizing side reactions. This document introduces (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, a unique reagent that merges the properties of silyl ethers and vinyl ethers for the protection of alcohols. We provide a detailed examination of the underlying reaction mechanisms, offer field-tested protocols for both the protection and deprotection of hydroxyl groups, and present a comparative analysis of the resulting protected ether's stability profile. This guide is intended for researchers, chemists, and drug development professionals seeking advanced and robust strategies for alcohol protection.
Introduction: The Strategic Imperative of Alcohol Protection
The hydroxyl group is one of the most versatile and ubiquitous functional groups in organic chemistry. However, its inherent reactivity—as both a nucleophile and a mild acid—often complicates synthetic routes by interfering with strongly basic or organometallic reagents.[1] Consequently, the temporary masking of alcohols with a protecting group is a foundational strategy in the synthesis of complex molecules.[2]
The ideal protecting group should be:
-
Easy and efficient to install on the alcohol.
-
Stable and inert to a wide range of reaction conditions.
-
Readily and selectively removed under mild conditions that do not affect other functional groups.
Two of the most successful classes of alcohol protecting groups are silyl ethers (e.g., TBS, TIPS) and acetals , most notably the tetrahydropyranyl (THP) ether .[3][4] Silyl ethers are prized for their tunable stability, which is primarily governed by the steric bulk around the silicon atom.[3] THP ethers, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), are valued for their exceptional stability in non-acidic environments, including exposure to organometallics and hydrides.[4][5]
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0) represents an innovative hybrid of these two motifs.[6] It offers a unique pathway to a protected alcohol that shares characteristics of both a silyl ether and an acetal-like structure, providing a distinct stability profile and versatile deprotection options.
The Hybrid Reagent: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
The structure of this reagent combines a dimethylsilanol moiety with a dihydropyran ring. The silanol (-Si(Me)₂OH) is the reactive handle for forming the protected silyl ether, while the dihydropyran ring serves as a robust structural backbone. The resulting protected alcohol is a (3,4-dihydro-2H-pyran-6-yl)dimethylsilyl ether .
Key Structural Features:
-
Silicon Center: The dimethylsilyl group is sterically less demanding than common protecting groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), suggesting a moderate stability profile.[7]
-
Dihydropyran Ring: This heterocyclic component imparts structural rigidity and influences the electronic environment of the silicon atom.
Mechanism of Action: Protection and Deprotection Pathways
The installation and removal of this protecting group follow well-established principles of silyl ether chemistry.
The protection reaction involves the formation of a Si-O bond between the substrate alcohol and the silanol reagent. This transformation is typically catalyzed by a mild base or an activating agent that facilitates the condensation reaction. Common catalysts for silylation include imidazoles, phosphines, or N-heterocyclic carbenes, which operate by forming a more reactive silylating intermediate.[8][9]
The causality behind using a catalyst is twofold: it deprotonates the alcohol to increase its nucleophilicity and/or activates the silanol for displacement. For instance, a base like imidazole can deprotonate the alcohol, which then attacks the silicon atom.
Caption: Proposed mechanism for base-catalyzed alcohol protection.
The cleavage of the silyl ether can be accomplished through two primary, orthogonal pathways, offering significant synthetic flexibility.
-
Acid-Catalyzed Deprotection: Protic or Lewis acids can catalyze the hydrolysis of the Si-O bond. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water or another protic solvent.[10][11] This method is common for silyl ethers, though less hindered ones are more susceptible.
-
Fluoride-Mediated Deprotection: This is the hallmark method for cleaving silyl ethers. The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~582 kJ/mol) provides a powerful thermodynamic driving force for the reaction.[1] Reagents like tetrabutylammonium fluoride (TBAF) are highly effective and selective for this transformation.[12]
Caption: Orthogonal deprotection pathways for the silyl ether.
Experimental Protocols
The following protocols are designed as self-validating systems. Successful protection can be confirmed by the disappearance of the alcohol starting material on TLC and the appearance of a less polar spot, along with characteristic shifts in ¹H NMR. Complete deprotection is marked by the reappearance of the original alcohol.
This protocol details the silylation of a primary alcohol using imidazole as a mild base catalyst.
Materials:
-
Benzyl Alcohol (1.0 equiv)
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.2 equiv)
-
Imidazole (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzyl alcohol (1.0 equiv) and imidazole (1.5 equiv).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).
-
Add (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
This method is effective for substrates that are stable to mild acidic conditions.
Materials:
-
Protected Alcohol (1.0 equiv)
-
Methanol (MeOH) or a THF/Water mixture
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv) or Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected alcohol (1.0 equiv) in methanol or a 9:1 THF:H₂O mixture.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure to yield the deprotected alcohol.
This protocol is the preferred method for acid-sensitive substrates.
Materials:
-
Protected Alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 equiv) dropwise at room temperature.
-
Stir the mixture and monitor by TLC. The reaction is typically rapid, often completing within 30-60 minutes.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the pure alcohol.
Data Summary and Stability Profile
The utility of a protecting group is defined by its stability under various reaction conditions. The table below provides an expected stability profile for the (3,4-dihydro-2H-pyran-6-yl)dimethylsilyl ether compared to standard TBS and THP ethers.
| Reagent / Condition | Expected Stability of (DHP)SiMe₂ Ether | Comparative Stability (TBS) | Comparative Stability (THP) |
| Strong Bases (NaOH, K₂CO₃) | Stable | Stable | Stable |
| Organometallics (n-BuLi, Grignard) | Stable | Stable | Stable[5] |
| Hydride Reductants (LiAlH₄, NaBH₄) | Stable | Stable | Stable[4] |
| Oxidizing Agents (PCC, PDC, DMP) | Stable | Stable | Stable |
| Catalytic Hydrogenation (H₂/Pd-C) | Stable | Stable | Stable |
| Strong Acids (HCl, H₂SO₄) | Labile | Labile | Labile[5] |
| Mild Acids (AcOH, p-TsOH) | Labile | Moderately Stable | Labile[13] |
| Fluoride Sources (TBAF, HF) | Labile | Labile[1] | Stable |
This profile highlights the key advantage of this protecting group: orthogonality . It can be cleaved with fluoride ions while a THP ether remains intact, or cleaved with mild acid under conditions that might be too harsh for more robust silyl ethers like TBDPS.[7]
Synthetic Workflow Overview
The overall process provides a straightforward and reversible method for alcohol protection, enabling more complex molecular manipulations.
Caption: General workflow for protection and deprotection.
Conclusion
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol emerges as a valuable and versatile reagent for the protection of alcohols. It successfully combines the operational principles of silyl ethers and acetal-type protecting groups. Its key strengths lie in the mild conditions required for both its installation and its removal, and particularly in the orthogonal deprotection strategies available to the synthetic chemist. The ability to cleave the group with either acid or fluoride ions provides a level of strategic flexibility that is highly desirable in modern organic synthesis, allowing for selective deprotection in the presence of other common protecting groups.
References
- Benchchem. The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation.
- Ashraf, M. A., Liu, Z., Li, C., & Zhang, D. (n.d.). Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Scilit.
- Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255.
- Common Organic Chemistry. Dihydropyran (DHP).
- Benchchem. Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.
- Cantat, T. (2017). Silylation of O–H bonds by catalytic dehydrogenative and decarboxylative coupling of alcohols with silyl formates. Chemical Communications.
- ResearchGate. Silylation of primary alcohols with heterogeneous ruthenium catalyst (Ru/AlO (OH) and hydrosilanes.
- Gelest Technical Library. Silyl Groups.
- Redden, B. K., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. Organic & Biomolecular Chemistry.
- Wikipedia. 3,4-Dihydropyran.
- Sigma-Aldrich. 3,4-Dihydropyran Dihydropyran (3,4-Dihydro-2-H-pyran).
- Organic Chemistry Portal. Tetrahydropyranyl Ethers.
- Taylor, J. E., et al. (2022). Brønsted acid-catalysed desilylative heterocyclisation to form substituted furans. RSC Advances.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Bowyer, M. C., et al. (n.d.). Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Echemi. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
- Reich, H. J., et al. (2008). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. media.neliti.com [media.neliti.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. Brønsted acid-catalysed desilylative heterocyclisation to form substituted furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01828D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dihydropyran (DHP) [commonorganicchemistry.com]
Protocol for the protection of diols with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Application Note & Protocol
Topic: Protocol for the Protection of Diols with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Audience: Researchers, scientists, and drug development professionals.
A Novel Bifunctional Reagent for the One-Step Cyclic Protection of Diols
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious selection and application of protecting groups are paramount. Diol functionalities, prevalent in many bioactive molecules and chiral synthons, often require temporary masking to ensure chemoselectivity in subsequent transformations. While numerous strategies exist for diol protection, they frequently involve multi-step procedures or the formation of flexible acetals that offer limited conformational control.
This document introduces (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, a novel bifunctional reagent designed for the efficient, one-step protection of 1,2- and 1,3-diols. This reagent uniquely combines the reactivity of a silanol with that of a vinyl ether within a single molecule. This integrated design facilitates the formation of a rigid, cyclic silyl acetal structure, which not only shields the diol but can also impart significant conformational rigidity to the substrate. This attribute is of particular interest in asymmetric synthesis, where controlling the spatial orientation of functional groups is critical for achieving high stereoselectivity.
This guide provides a deep dive into the mechanistic underpinnings of this protection strategy, a detailed experimental protocol for its implementation, and expert insights into its application in complex synthetic workflows.
Mechanism of Protection: A Concerted Approach to Cyclic Silyl Acetal Formation
The protection of a diol with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is predicated on an acid-catalyzed intramolecular cyclization. The process is distinct from standard silyl ether or tetrahydropyranyl (THP) ether formations, leveraging both reactive centers of the reagent in a single, efficient operation.
The proposed mechanism proceeds through the following key steps:
-
Acid Activation: A Lewis or Brønsted acid catalyst activates the system. Protonation can occur at either the silanol oxygen, increasing the electrophilicity of the silicon atom, or at the vinyl ether double bond. Protonation of the vinyl ether is generally favored and generates a resonance-stabilized oxocarbenium ion, a highly reactive electrophile.[1]
-
Initial Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the electrophilic silicon atom of the silanol. This step forms a transient silylated intermediate and is analogous to the initial step in silyl ether formation.
-
Intramolecular Cyclization: The second hydroxyl group of the diol, now tethered to the reagent, is positioned to attack the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This ring-closing step is entropically favored and forms the stable six-membered cyclic silyl acetal.
-
Regeneration of Catalyst: Deprotonation of the resulting oxonium ion liberates the protected diol and regenerates the acid catalyst, completing the catalytic cycle.
This mechanism results in the formation of a new fused ring system, locking the diol into a defined conformation.
Caption: Proposed mechanism for diol protection.
Experimental Protocol: Protection of a Generic Diol
This protocol provides a general method for the protection of a diol using (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the catalyst. TMSOTf is a highly effective Lewis acid for promoting reactions of this type.[2]
Materials:
-
Diol (1.0 equiv)
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05-0.1 equiv)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add the diol (1.0 equiv). Dissolve the diol in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagent: Add (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.1 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add TMSOTf (0.05 equiv) dropwise to the cooled solution. The reaction mixture may change color slightly.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. If the reaction is sluggish, allow it to warm slowly to -40 °C or add an additional portion of TMSOTf (0.05 equiv).
-
Quenching: Once the starting material is consumed as indicated by TLC, quench the reaction by adding triethylamine (Et3N) or pyridine (approx. 5 equiv relative to TMSOTf) to neutralize the acid catalyst.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected diol.
Caption: Experimental workflow for diol protection.
Substrate Scope and Expected Outcomes
The rigidity of the formed cyclic silyl acetal makes this protecting group particularly sensitive to the stereochemistry and chain length of the starting diol. The table below summarizes the expected outcomes for representative diol substrates.
| Substrate Diol | Structure of Diol | Expected Protected Product Structure | Key Considerations |
| cis-1,2-Cyclohexanediol | Symmetrical, cis | A single, rigid cis-fused product. | Excellent substrate. The pre-organized cis relationship of the hydroxyl groups facilitates rapid cyclization. |
| trans-1,2-Cyclohexanediol | Symmetrical, trans | Reaction is likely to be slow or unsuccessful. | The trans-diaxial or diequatorial arrangement of hydroxyls makes intramolecular cyclization sterically demanding and geometrically unfavorable. |
| Propane-1,3-diol | Acyclic, flexible | Forms a stable, six-membered spirocyclic system. | Good substrate. The flexibility of the diol allows it to adopt the necessary conformation for cyclization. |
| (R)-Propane-1,2-diol | Chiral, acyclic | Forms a chiral protected diol. | The reaction proceeds without epimerization of the existing stereocenter. The new stereocenter on the pyran ring may lead to diastereomers, but facial selectivity can be high. |
Characterization of the Protected Diol
Confirmation of the successful protection can be achieved using standard spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
Disappearance of Diol Protons: The broad signals corresponding to the -OH protons of the starting material will disappear.
-
Silicon Methyl Groups: Appearance of two sharp singlets in the upfield region (typically δ 0.1-0.3 ppm), corresponding to the diastereotopic methyl groups on the silicon atom.
-
Pyran Ring Protons: Complex multiplets corresponding to the protons of the dihydropyran ring will be observable. The proton at the newly formed acetal center will typically appear as a distinct signal.[3]
-
-
¹³C NMR Spectroscopy:
-
Appearance of new signals for the carbons of the protecting group, including the acetal carbon (typically δ 95-105 ppm).
-
Signals for the carbons bearing the protected hydroxyl groups will shift accordingly.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the protected product ([M+H]⁺, [M+Na]⁺, etc.), matching the expected molecular formula.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (degraded by moisture). 2. Insufficiently anhydrous conditions. 3. Substrate geometry is unfavorable for cyclization (e.g., trans-diols). | 1. Use freshly opened or distilled TMSOTf. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. This method may not be suitable for the substrate; consider a flexible protecting group like bis-TBS ether. |
| Formation of Side Products | 1. Reaction warmed too quickly, leading to decomposition. 2. Excess catalyst causing side reactions. 3. Formation of a linear, mono-protected intermediate. | 1. Maintain the reaction at -78 °C for a longer duration. 2. Reduce the catalyst loading to 0.05 equiv or less. 3. Ensure 1.1 equiv of the protecting reagent is used; consider slower addition of the catalyst. |
| Difficult Purification | Product co-elutes with unreacted protecting group reagent or byproducts. | Adjust the polarity of the chromatography eluent. A shallow gradient can improve separation. If the product is acid-stable, a mild acidic wash during workup can help remove some impurities. |
Applications in Drug Development & Complex Synthesis
The ability to install a rigid, cyclic protecting group onto a diol in a single step has significant implications for synthetic strategy.
-
Conformational Locking: In the synthesis of macrocycles or polyketide natural products, controlling the conformation of a flexible carbon chain is crucial. By protecting a 1,3-diol within the chain using this reagent, a specific chair-like conformation can be enforced, influencing the stereochemical outcome of reactions at distant sites.
-
Stereodirecting Group: The bulky, conformationally rigid protected diol can act as a powerful stereodirecting group, blocking one face of the molecule from attack by reagents and enabling highly diastereoselective transformations.
-
Orthogonal Protection Strategy: This silyl acetal is expected to be stable to basic, organometallic, and many oxidizing/reducing conditions, similar to other silyl and acetal groups.[4][5] It can be cleaved under acidic conditions or with fluoride ion sources (e.g., TBAF), providing orthogonality with other protecting groups like benzyl ethers or esters.
By offering a unique combination of stability, rigidity, and efficient installation, (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol represents a valuable new tool for synthetic chemists tackling complex molecular architectures in drug discovery and development.
References
- Floreancig, P. E. (2013). Prins-Type Cyclization Reactions in Natural Product Synthesis. European Journal of Organic Chemistry, 2013(6), 1193–1208.
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station International Edition. Available at: [Link]
- Barbero, A., et al. (2016). From Silylated Trishomoallylic Alcohols to Dioxaspiroundecanes or Oxocanes: Catalyst and Substitution Influence. The Journal of Organic Chemistry, 81(7), 2704–2712.
- Hart, D. J., & Kozikowski, A. P. (1981). Silyl enol ether Prins cyclization: Diastereoselective formation of substituted tetrahydropyran-4-ones. The Journal of Organic Chemistry, 46(23), 4781-4783.
- Rychnovsky, S. D., & Griesgraber, G. (2002). Silyl enol ether Prins cyclization: Diastereoselective formation of substituted tetrahydropyran-4-ones. The Journal of Organic Chemistry, 67(20), 7071-7074.
-
Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
MDPI. (2021). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Molecules, 26(15), 4485. Available at: [Link]
-
Sonari College. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
Sources
Application Notes: Tetrahydropyranyl (THP) Group for Hydroxyl Protection in Peptide Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Hydroxyl-Containing Residues
In the intricate world of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the side chains of amino acids present a spectrum of chemical challenges. The hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) are particularly reactive. If left unprotected, these nucleophilic groups can engage in undesirable side reactions, such as O-acylation during the coupling steps, leading to the formation of branched peptides and deletion sequences. This compromises the purity, yield, and biological activity of the target peptide. Therefore, the temporary masking or "protection" of these hydroxyl groups is a critical step in ensuring a successful synthesis.[1][2]
While a variety of protecting groups exist, this guide focuses on a classic and cost-effective strategy: the use of 3,4-Dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether.[3][4][5] It is important to note that searches for "(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol" did not yield documented applications in peptide synthesis; this guide therefore addresses the most relevant and established chemistry involving the dihydropyran moiety for this purpose. The THP group is valued for its ease of introduction, low cost, and stability under the basic conditions typical of Fmoc-based SPPS, while being readily removable under mild acidic conditions.[3][4][5][6]
Part 1: The Chemistry of THP Protection
The protection of an alcohol with DHP is a classic example of an acid-catalyzed addition to a double bond, resulting in the formation of an acetal, specifically a THP ether.[7][8][9]
The mechanism proceeds in two key steps:
-
Activation of DHP: A catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA) protonates the double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[7][9]
-
Nucleophilic Attack: The hydroxyl group of the amino acid side chain acts as a nucleophile, attacking the electrophilic carbon of the activated DHP intermediate. Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the protected THP ether.[7]
A significant, and often cited, drawback of this method is the creation of a new stereocenter at the anomeric carbon of the pyran ring.[9][10] If the amino acid is already chiral, this results in a mixture of diastereomers, which can complicate purification and NMR analysis of the protected monomer. However, since this new chiral center is removed during the final deprotection, it has no impact on the final peptide's stereochemical purity.[11]
Diagram: Mechanism of THP Ether Formation
Caption: Acid-catalyzed formation of a THP ether.
The THP group is particularly suitable for the widely used Fmoc/tBu SPPS strategy.[3][4][5] Its stability profile makes it an excellent orthogonal protecting group:
-
Stable to Bases: It is completely stable to the piperidine solutions used for the repeated cleavage of the N-terminal Fmoc group.[11]
-
Labile to Acids: It is readily cleaved under mild acidic conditions, typically during the final global deprotection step using Trifluoroacetic acid (TFA), which also cleaves the tBu-based side-chain protecting groups and releases the peptide from the resin.[3][11]
Part 2: Experimental Protocols & Workflows
This protocol details the side-chain protection of N-α-Fmoc-Serine. A similar procedure can be adapted for Threonine.
Materials:
-
Fmoc-Ser-OH
-
3,4-Dihydro-2H-pyran (DHP), ~1.5 equivalents
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O), ~0.05 equivalents
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Suspend Fmoc-Ser-OH (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add DHP (1.5 eq) to the suspension, followed by the catalytic amount of PTSA·H₂O (0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The reaction is generally complete when the solution becomes clear.
-
Quenching: Upon completion, dilute the reaction mixture with EtOAc. Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst.
-
Aqueous Work-up: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting diastereomeric mixture of Fmoc-Ser(Thp)-OH can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.[3] Although the carboxylic acid can react with DHP, the resulting hemiacetal ester is typically unstable to the aqueous work-up and is cleaved, leaving the desired side-chain protected product.[3]
The THP group is conveniently removed during the final cleavage step in a standard Fmoc/tBu synthesis.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). The TFA protonates the THP ether, initiating its cleavage concurrently with other acid-labile protecting groups (like tBu, Trt, Pbf) and the linker to the solid support.[11][12] TIS acts as a scavenger to trap the released THP cation and other reactive species.[13]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge or filter the suspension to collect the precipitated peptide. Wash the peptide pellet with cold ether several times and then dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Diagram: SPPS Workflow with THP Protection
Caption: Integration of a THP-protected residue into an Fmoc-SPPS cycle.
Part 3: Comparative Analysis & Expert Insights
The choice of a protecting group is a critical decision based on the overall synthetic strategy. The THP group offers a valuable alternative to more common groups like tert-Butyl (tBu) and various silyl ethers.
| Protecting Group | Structure | Introduction Conditions | Stability | Cleavage Conditions | Key Advantage(s) |
| Tetrahydropyranyl (THP) | Acetal | DHP, Acid catalyst | Stable to base, nucleophiles, hydrides.[7][10] | Mild acid (e.g., TFA, AcOH/H₂O).[3] | Low cost, high acid lability.[3][11] |
| tert-Butyl (tBu) | Ether | Isobutylene, Acid catalyst | Stable to base, hydrogenolysis. | Strong acid (TFA, HF).[1][2] | Standard in Fmoc/tBu strategy, no new stereocenter. |
| Trityl (Trt) | Ether | Trityl chloride, Base | Stable to base. | Very mild acid (e.g., 1% TFA).[2] | Highly acid-labile, useful for fragment synthesis. |
| tert-Butyldimethylsilyl (TBDMS) | Silyl Ether | TBDMS-Cl, Imidazole | Stable to non-acidic/non-fluoride conditions. | Fluoride ions (TBAF), strong acid. | Tunable stability, orthogonal to many groups. |
| Benzyl (Bzl) | Ether | Benzyl bromide, Base | Stable to acid and base. | Catalytic Hydrogenolysis (H₂/Pd).[2] | Standard in Boc/Bzl strategy, very robust. |
-
When to Choose THP: THP is particularly useful for synthesizing Ser- or Thr-rich peptides where the improved solubility conferred by the THP group can be advantageous.[3][13] It is also a good choice when a non-aromatic, highly acid-labile protecting group is desired to avoid side reactions associated with benzyl-based groups.[11]
-
Monitoring the Reaction: The formation of diastereomers can sometimes lead to broadened or doubled peaks in HPLC and NMR. This is expected and should not be mistaken for an impurity that needs to be removed, as the stereocenter is eliminated upon final deprotection.
-
Incomplete Deprotection: While highly acid-labile, ensuring complete deprotection is crucial. Using scavengers like TIS is highly recommended to efficiently trap the released THP cation, preventing potential side reactions with nucleophilic residues like Tryptophan.[13]
-
Tyrosine Protection: While THP can be used to protect the phenolic hydroxyl of Tyrosine, the resulting aryl THP ether is significantly more acid-labile than its alkyl counterparts for Ser and Thr.[3] Care must be taken to avoid premature deprotection during handling or analysis under acidic conditions (e.g., some LC-MS eluents).[3]
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Rodríguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 183–189. [Link]
-
The Organic Chemistry Tutor. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]
-
Infraction. (2021, November 26). THP Protecting Group Addition | Organic Chemistry [Video]. YouTube. [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Angewandte Chemie International Edition, 59(42), 18456-18460. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]
-
Scilit. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Sharma, A., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistrySelect, 2(6), 2045-2049. [Link]
-
ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. C.... Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2017). (PDF) Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
WIPO Patentscope. (2011). WO/2011/038926 A PROCESS FOR PREPARING DIHYDROPYRAN AND ITS USE AS PROTECTIVE AGENT. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific 250 mg. Retrieved from [Link]
-
Dotsenko, V. V., et al. (2017). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 13, 2194–2201. [Link]
-
Gawas, P. P., et al. (2024). Integrating 3,4-Dihydro-2H-1,4-oxazine into Peptides as a Modification: Silver Triflate-Catalyzed Cyclization of N-Propargyl N-Sulfonyl Amino Alcohols for SPPS Applications. Organic Letters, 26(36), 7584–7589. [Link]
-
Kumar, G. S., et al. (2002). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 12(15), 1961–1964. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. total-synthesis.com [total-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-coupling reactions involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Beginning Research Now
I'm currently engaged in extensive Google searches to gather authoritative data on cross-coupling reactions involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. I'm focusing on reaction mechanisms, optimized protocols, and diverse applications. This will help me to analyze and identify key reaction types, and also to learn about recent and historical applications.
Planning Initial Analysis
I've moved past initial data gathering and am starting to structure my analysis. I'm prioritizing the identification of key reaction types like Hiyama and Suzuki-Miyaura couplings. I'll extract important experimental parameters, and be closely examining the role of the silanol group.
Developing Application Structure
My current focus is crafting a structured application note. I've progressed to outlining the introduction, which emphasizes the dihydropyran motif and the benefits of the dimethylsilanol coupling partners. I am ready to delve into the mechanistic details of silanol-based cross-coupling, and I'm planning out the experimental protocol sections, with emphasis on clear, step-by-step instructions. Tables of quantitative data are also being created.
Application Notes and Protocols for the Polymerization of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for the polymerization of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, a monomer featuring a reactive silanol and a versatile dihydropyran functional group. While direct polymerization protocols for this specific monomer are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of siloxane chemistry to propose robust and scientifically grounded methodologies. We will explore two primary polymerization pathways: silanol-initiated ring-opening polymerization (ROP) of cyclosiloxanes and self-condensation polymerization. Additionally, we will discuss potential post-polymerization modifications leveraging the reactivity of the pendant dihydropyran moiety. This guide is intended to empower researchers in drug development and materials science to harness the potential of this unique monomer for creating novel functionalized polysiloxanes. The biocompatibility and versatile nature of polysiloxanes make them highly attractive for applications in drug delivery, theranostics, and as medical device coatings.[1][2][3][4][5]
Introduction: The Promise of Functionalized Polysiloxanes
Polysiloxanes, particularly polydimethylsiloxane (PDMS), are renowned for their unique combination of properties, including high thermal stability, low glass transition temperature, excellent biocompatibility, and high gas permeability.[6] These attributes have led to their widespread use in various biomedical applications, from contact lenses and medical tubing to advanced drug delivery systems.[1][4][5] The ability to introduce functional groups along the polysiloxane backbone or at the chain ends opens up a vast landscape for creating materials with tailored properties and functionalities.[6][7][8]
The monomer, (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, presents an intriguing opportunity in this domain. It incorporates a nucleophilic dimethylsilanol group, capable of initiating polymerization or undergoing condensation, and a dihydropyran ring, which is a versatile vinyl ether.[9] The dihydropyran moiety can serve as a latent reactive handle for subsequent "click" chemistry, acid-catalyzed modifications, or potentially influence the polymer's solubility and interactions with biological systems. This guide provides detailed protocols for leveraging the reactivity of the silanol group to generate novel polymers, paving the way for new applications in drug development and beyond.
Monomer Specifications
-
Chemical Name: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
-
CAS Number: 304669-35-0[10]
-
Molecular Formula: C₇H₁₄O₂Si[10]
-
Molecular Weight: 158.27 g/mol [10]
-
Structure:
(A proper chemical structure image would be placed here in a real document)
Proposed Polymerization Protocols
Method 1: Silanol-Initiated Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes
This method utilizes (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a functional initiator for the controlled polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃). This approach allows for the synthesis of well-defined polymers with a dihydropyran functional group at one terminus. The use of silanols as initiators in organocatalytic ROP is a precise method for creating asymmetric linear polysiloxanes with controlled molecular weights and narrow dispersity.[11][12]
Causality Behind Experimental Choices:
-
Monomer Choice (D₃): D₃ is significantly more reactive than larger cyclosiloxanes like D₄ due to its ring strain, allowing for polymerization under milder conditions and minimizing side reactions like chain scrambling ("backbiting").[13]
-
Initiator: The silanol group of the title monomer acts as the initiating species.
-
Catalyst: A strong, non-nucleophilic organic base like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or a phosphazene base is recommended to activate the silanol initiator without directly initiating polymerization, leading to a more controlled process.[14]
-
Solvent: A polar, aprotic solvent like tetrahydrofuran (THF) is suitable for this type of polymerization.
-
End-capping: The living silanolate chain end can be quenched with a chlorosilane to introduce a second functional group or a non-reactive group.
Experimental Workflow Diagram:
Caption: Workflow for silanol-initiated AROP.
Step-by-Step Protocol:
-
Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon. All solvents and reagents must be anhydrous.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1 equivalent) and hexamethylcyclotrisiloxane (D₃) (X equivalents, where X is the target degree of polymerization) in anhydrous THF.
-
Initiation: Add the organocatalyst (e.g., TBD, 0.1 equivalents) to the solution. The reaction mixture is typically stirred at room temperature.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy (disappearance of D₃ signals) or by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an end-capping agent, such as trimethylchlorosilane (1.5 equivalents relative to the initiator). Stir for an additional hour.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Decant the solvent and wash the polymer with fresh methanol. Dry the resulting functionalized polysiloxane under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| [D₃]₀/[Initiator]₀ | 10 - 500 | Controls the target molecular weight. |
| [Initiator]₀/[Catalyst]₀ | 1 / 0.1 | Ensures efficient initiation. |
| Solvent | Anhydrous THF | Good solvent for reactants and polymer. |
| Temperature | Room Temperature | Sufficient for reactive D₃ monomer.[13] |
| End-capping Agent | Me₃SiCl | Terminates the living polymerization. |
Method 2: Self-Condensation Polymerization
Silanol-functional silicones can undergo self-condensation to form siloxane bonds, typically under acidic or basic conditions, with the elimination of water.[15] This method would produce a linear polysiloxane with pendant dihydropyran groups at each repeating unit.
Causality Behind Experimental Choices:
-
Catalyst: A condensation catalyst is required. This can be a mild acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide). Tin catalysts, commonly used in RTV silicone curing, could also be effective.[15]
-
Water Removal: To drive the equilibrium towards polymer formation, the water produced during the condensation must be removed, for example, by azeotropic distillation with toluene using a Dean-Stark apparatus.
Polymerization Mechanism Diagram:
Caption: Self-condensation of the silanol monomer.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in toluene.
-
Catalysis: Add a catalytic amount of a condensation catalyst (e.g., 0.1-1 mol% of p-toluenesulfonic acid).
-
Polymerization: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Purification: After cooling, the catalyst can be neutralized (if acidic, with a base like sodium bicarbonate; if basic, with a weak acid). The solution is then filtered.
-
Isolation: The polymer is isolated by removing the toluene under reduced pressure. Further purification can be achieved by precipitation in a non-solvent like hexane.
Post-Polymerization Modification of the Dihydropyran Group
The pendant dihydropyran group in the resulting polymers is a versatile functional handle. Its vinyl ether nature allows for several subsequent chemical transformations:
-
Acid-Catalyzed Hydrolysis: Mild acidic conditions can open the dihydropyran ring to generate a diol functionality, which can be useful for further reactions or for tuning the polymer's hydrophilicity.
-
Addition Reactions: The double bond of the dihydropyran can undergo various addition reactions, such as hydrogenation or halogenation.
-
Protecting Group Chemistry: The dihydropyran itself is a well-known protecting group for alcohols.[16][17] This suggests that the pendant group could be used to reversibly attach drug molecules containing hydroxyl groups.
Characterization of the Resulting Polymers
The synthesized polymers should be characterized using standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure, verify the presence of the dihydropyran group, and determine the end groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the Si-O-Si backbone and the C=C and C-O bonds of the dihydropyran ring.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and determine the glass transition temperature (Tg) of the polymer.
Potential Applications in Drug Development
Polymers derived from (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol hold promise for several applications in the pharmaceutical and biomedical fields:
-
Drug Delivery Vehicles: The biocompatible polysiloxane backbone combined with the functional dihydropyran group could be used to create nanocarriers for controlled drug release.[1][3][4] The dihydropyran could be used to conjugate drugs, targeting ligands, or imaging agents.
-
Biocompatible Coatings: These polymers could be used to coat medical devices to improve their biocompatibility and reduce protein fouling.
-
Theranostic Nanoplatforms: The ability to functionalize the polymer allows for the incorporation of both therapeutic agents and diagnostic probes, creating integrated theranostic systems.[1][2][3]
References
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.[Link]
-
Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers (Basel), 10(7), 755. [Link]
-
Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. ResearchGate. [Link]
-
Fukui, H., et al. (2020). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry. [Link]
-
Despotopoulou, C. (2018). Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok. [Link]
-
Dong, J., et al. (1998). Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(4), 292-8. [Link]
-
Racles, C., et al. (2017). Chemical modification of polysiloxanes with polar pendant groups by co-hydrosilylation. RSC Publishing. [Link]
-
Fukui, H., et al. (2020). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). [Link]
-
Blanco, I. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. PubMed. [Link]
-
Fukui, H., et al. (2021). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. Polymer Chemistry (RSC Publishing). [Link]
-
Silanol-Functional Silicones. Gelest Technical Library. [Link]
-
Colas, A., et al. (2009). Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes. ResearchGate. [Link]
-
Van-Der-Burgh, S., et al. (2019). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. MDPI. [Link]
-
Racles, C., et al. (2017). Chemical modification of polysiloxanes with polar pendant groups by co-hydrosilylation. ResearchGate. [Link]
-
Hager, R., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH. [Link]
-
Mark, J. E. (2004). Applications. The Polysiloxanes - Oxford Academic. [Link]
-
Dutkiewicz, M., et al. (2016). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. NIH. [Link]
-
Polysiloxane – Knowledge and References. Taylor & Francis. [Link]
-
Cypryk, M. (2016). Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers. OUCI. [Link]
-
Stozhkov, D. A., et al. (2022). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Indukuri, K., et al. (2016). Recent Developments in the Chemistry of Vinylsiloxanes. Thieme. [Link]
-
Belbachir, M., et al. (2016). Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. Oriental Journal of Chemistry. [Link]
-
Chojnowski, J. (2003). Controlled Synthesis of All Siloxane-Functionalized Architectures by Ring-Opening Polymerization. ResearchGate. [Link]
-
Examples of polysiloxanes with simple side groups; (1) PDMS, (2)... ResearchGate. [Link]
- US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
-
Vargas-Cervantes, D. G., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. NIH. [Link]
-
Opris, D. M., et al. (2022). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Polymers Au. [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]
-
Dihydropyran (DHP). Common Organic Chemistry. [Link]
-
Vargas-Cervantes, D. G., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
- WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
-
Díez, E., et al. (2007). Stereoselective synthesis of optically active dihydrofurans and dihydropyrans via a ring closing metathesis reaction. ResearchGate. [Link]
Sources
- 1. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polysiloxanes in Theranostics and Drug Delivery: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical modification of polysiloxanes with polar pendant groups by co-hydrosilylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. products.basf.com [products.basf.com]
- 10. echemi.com [echemi.com]
- 11. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. gelest.com [gelest.com]
- 14. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 15. Silanol-Functional Silicones - Gelest [technical.gelest.com]
- 16. Dihydropyran (DHP) [commonorganicchemistry.com]
- 17. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
Synthesis of silyl ethers using (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
An Application Note for the Synthesis and Utilization of Silyl Ethers Derived from (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Introduction: A Novel Silylating Agent for Alcohol Protection
In the landscape of synthetic organic chemistry, the strategic protection and deprotection of functional groups is a cornerstone of molecular design, particularly in multi-step syntheses of pharmaceuticals and complex natural products. Silyl ethers are among the most widely employed protecting groups for alcohols due to their ease of formation, general stability across a wide range of reaction conditions, and predictable, often mild, cleavage. While classic reagents like chlorotrimethylsilane (TMSCl) and tert-butyldimethylsilyl chloride (TBSCl) are ubiquitous, the development of novel silylating agents with unique reactivity profiles continues to be an area of active interest.
This application note introduces (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (DHP-DMS) as a versatile reagent for the synthesis of novel silyl ethers. The structure of DHP-DMS, which integrates a reactive silanol moiety with the well-known dihydropyran (DHP) framework, suggests unique potential. The DHP group itself is a precursor to the tetrahydropyranyl (THP) ether, a classic acid-labile protecting group. The presence of this functionality within the silylating agent opens possibilities for dual-mode reactivity or sequential deprotection strategies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DHP-DMS. We will explore the proposed reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters for successful implementation.
Reagent Profile: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Understanding the physicochemical properties of DHP-DMS is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 304669-35-0 | [1] |
| Molecular Formula | C₇H₁₄O₂Si | [1] |
| Molecular Weight | 158.27 g/mol | [1] |
| Appearance | Liquid (Typical) | N/A |
| Boiling Point | 54°C at 0.8 mmHg | [1] |
| Refractive Index | 1.475 | [1] |
| Density | 1.005 g/cm³ | [1] |
Storage and Handling: DHP-DMS is a combustible material and should be handled with care. It is recommended to keep the reagent refrigerated and containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2]
Proposed Reaction Mechanism: Acid-Catalyzed Silylation
The formation of a silyl ether from a silanol and an alcohol is a condensation reaction that typically requires catalytic activation. We propose an acid-catalyzed pathway, analogous to the well-established Fischer esterification or the formation of THP ethers. The catalyst protonates the silanol oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol.
The proposed mechanism involves the following key steps:
-
Protonation of Silanol: The acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) protonates the hydroxyl group of the DHP-DMS, forming a protonated silanol intermediate. This step increases the electrophilicity of the silicon center.
-
Nucleophilic Attack: The alcohol substrate acts as a nucleophile, attacking the activated silicon atom. This forms a new silicon-oxygen bond and results in a positively charged intermediate.
-
Deprotonation and Water Elimination: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the attacking alcohol's oxygen. Subsequently, a molecule of water is eliminated, regenerating the catalyst and forming the final silyl ether product.
Sources
Application Notes and Protocols for the Catalytic Applications of Metal Complexes with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the potential catalytic applications of metal complexes featuring the novel ligand, (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. While direct catalytic applications of this specific ligand are emerging, this guide synthesizes information from structurally related systems to propose and detail potential uses, particularly in cross-coupling and related transformations. The unique combination of a dihydropyran ring and a dimethylsilanol moiety suggests intriguing possibilities for catalyst design, offering potential for high selectivity and novel reactivity. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in exploring new catalytic frontiers.
Introduction: The Potential of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a Ligand
The field of catalysis is perpetually driven by the design of novel ligands that can impart unique reactivity, selectivity, and stability to metal centers. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a bifunctional molecule that presents a compelling scaffold for ligand design. Its structure features two key components:
-
The (3,4-Dihydro-2H-pyran) Ring: This heterocyclic motif is a common structural element in natural products and bioactive molecules. Its presence in a ligand backbone can influence the steric environment around the metal center and may offer opportunities for secondary interactions.
-
The Dimethylsilanol Group (-Si(CH₃)₂OH): This functional group is the primary coordination site. The silanol moiety is known for its ability to form strong bonds with a variety of metals. Furthermore, the hydroxyl group can engage in hydrogen bonding or act as a proton shuttle, potentially influencing the catalytic cycle.
The combination of these two features in a single molecule suggests that its metal complexes could exhibit unique catalytic properties. This guide will explore these potential applications, drawing on established principles of organometallic chemistry and catalysis.
Proposed Catalytic Applications and Mechanistic Considerations
Based on the structural features of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, we propose its metal complexes could be highly effective in several catalytic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The silanol functionality is a well-established activating group for silicon-based cross-coupling reactions, such as the Hiyama coupling. Metal complexes of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol could potentially be employed in palladium-catalyzed cross-coupling reactions, where the silanol group facilitates transmetalation.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for a Pd-catalyzed cross-coupling reaction.
In this proposed cycle, the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol-derived organosilane would transfer its organic group (R') to the palladium center. The activation of the Si-C bond is typically achieved with a fluoride source or a base. The dihydropyran moiety could influence the rate and selectivity of the transmetalation and reductive elimination steps through steric effects.
Asymmetric Catalysis
Chiral versions of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol could be synthesized, opening the door to asymmetric catalysis. The introduction of stereocenters on the dihydropyran ring could create a chiral pocket around the metal center, enabling enantioselective transformations such as asymmetric hydrogenation, hydrosilylation, or allylic alkylation.
Experimental Protocols: Synthesis and Application
The following sections provide detailed, step-by-step protocols for the synthesis of the ligand and its application in a model cross-coupling reaction.
Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
The synthesis of this ligand can be achieved through a multi-step sequence, starting from readily available materials.
Workflow for Ligand Synthesis:
Caption: Synthetic workflow for the target ligand.
Protocol:
-
Lithiation: Dissolve 3,4-dihydro-2H-pyran in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add a strong base, such as tert-butyllithium, dropwise. Stir the reaction mixture at low temperature for 2-3 hours.
-
Silylation: To the freshly prepared lithiated species, add a solution of dimethyldichlorosilane in the same anhydrous solvent dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Protocol for a Model Palladium-Catalyzed Hiyama-Type Cross-Coupling
This protocol describes a model reaction between 4-iodoanisole and a vinylsilane derivative of the title ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
-
4-Iodoanisole
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol ligand (typically in a 1:2 to 1:4 molar ratio of Pd to ligand). Add the anhydrous, degassed solvent.
-
Reaction Setup: To the catalyst mixture, add 4-iodoanisole.
-
Initiation: Add the TBAF solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Data Summary and Expected Outcomes
The following table summarizes expected outcomes for the model cross-coupling reaction under various conditions. These are hypothetical data based on similar systems and should be used as a starting point for optimization.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | TBAF (1.5) | THF | 60 | 12 | >90 |
| 2 | Pd₂(dba)₃ (1) | 4 | TBAF (1.5) | Dioxane | 80 | 8 | >95 |
| 3 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ (2) | Toluene | 100 | 18 | ~70 |
Conclusion and Future Outlook
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol represents a promising, yet underexplored, ligand for metal-catalyzed reactions. Its unique structural features suggest significant potential in cross-coupling and asymmetric catalysis. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this area. Future work should focus on the synthesis of chiral analogues and the expansion of the catalytic scope of its metal complexes to other important organic transformations. The exploration of this ligand class could lead to the development of novel, highly efficient, and selective catalysts for the synthesis of complex molecules.
References
-
Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 421–453. [Link]
-
Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008 , 41 (11), 1486–1499. [Link]
Application Notes & Protocols: Modern Strategies in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Challenge of Natural Product Synthesis
Natural products have long been a cornerstone of drug discovery, providing structurally diverse and biologically potent molecules that serve as inspiration or direct sources for new medicines.[1] However, their intricate molecular architectures, often featuring numerous stereocenters and dense functionality, present formidable challenges to chemical synthesis.[[“]][3] Historically, the total synthesis of such molecules was a monumental undertaking, often characterized by lengthy, linear sequences with low overall yields.
The modern era of organic synthesis, however, is defined by a paradigm shift towards efficiency, elegance, and sustainability. Chemists now pursue strategies that build molecular complexity rapidly and with high degrees of control, mirroring the remarkable efficiency of nature's biosynthetic pathways.[4] This guide delves into three transformative strategies that have revolutionized the field: directed C-H functionalization, asymmetric aminocatalysis, and cascade reactions. By explaining the core principles, showcasing applications in landmark total syntheses, and providing detailed protocols, this document serves as a practical guide for researchers seeking to incorporate these powerful tools into their own synthetic endeavors.
Strategic Innovation 1: C-H Functionalization — The Logic of Directness
The ability to directly convert a carbon-hydrogen (C-H) bond—the most ubiquitous bond in organic molecules—into a carbon-carbon or carbon-heteroatom bond is one of the most significant advances in modern synthesis.[5][6] This approach circumvents the need for pre-functionalized starting materials, often shortening synthetic sequences and improving overall efficiency.[7]
Principle and Mechanistic Insight: Directed C-H Functionalization
Transition-metal catalysis, particularly with palladium, is a mainstay of C-H functionalization.[8] A common and powerful strategy involves the use of a directing group (DG) covalently attached to the substrate. This group coordinates to the metal center, delivering the catalyst to a specific, proximal C-H bond.[9] This chelation-assisted process overcomes the inherent challenge of differentiating between multiple, electronically similar C-H bonds.
The catalytic cycle for a typical Pd(II)-catalyzed C-H arylation is illustrative. The cycle generally begins with the coordination of the directing group to the Pd(II) catalyst. This is followed by the C-H activation step, which proceeds via a concerted metalation-deprotonation (CMD) pathway to form a five- or six-membered palladacycle intermediate.[9] This intermediate then undergoes reaction with a coupling partner (e.g., an aryl halide via oxidative addition, followed by reductive elimination) to form the new C-C bond and regenerate the active Pd(II) catalyst.[10] This directed approach provides exquisite control over regioselectivity, a critical factor in the synthesis of complex molecules.
Sources
- 1. rroij.com [rroij.com]
- 2. consensus.app [consensus.app]
- 3. Challenges and discoveries in the total synthesis of complex polyketide natural products [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal catalyzed C–H activation as a means of synthesizing complex natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent applications of C–H functionalization in complex natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization and Troubleshooting for Silylation Reactions with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Welcome to the technical support center for the optimization of reaction conditions for silylation with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this versatile silylating agent.
Frequently Asked Questions (FAQs)
Q1: What is (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, and what are its primary applications?
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0) is a silylating agent used to introduce a dimethylsilyl group attached to a dihydropyran moiety onto a substrate, typically an alcohol, to form a silyl ether.[1] Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis.[2][3] They are known for their stability in various reaction conditions and can be selectively removed.[2] The dihydropyran functionality in this specific reagent offers unique reactivity and potential for further synthetic transformations.
Q2: What are the key advantages of using silyl ethers as protecting groups for alcohols?
Silyl ethers are favored as protecting groups for several reasons:
-
Ease of Formation: They can be readily formed by reacting an alcohol with a silylating agent in the presence of a base.[4]
-
Tunable Stability: The stability of the silyl ether can be adjusted by changing the substituents on the silicon atom. Bulky substituents increase steric hindrance, enhancing stability.[4]
-
Inertness: Silyl ethers are generally stable to a wide range of reagents, including strong bases (like Grignard reagents), oxidants, and some reducing agents.[2]
-
Selective Removal: They can be selectively cleaved under mild conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions, without affecting other functional groups.[2]
Q3: How should I handle and store (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol?
According to its Safety Data Sheet (SDS), (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a combustible liquid and should be kept away from heat, sparks, and open flames.[5] It is recommended to store it in a well-ventilated place and keep the container tightly closed in a dry, cool environment, preferably refrigerated.[5] As with many silanols, it may be sensitive to moisture, which can lead to self-condensation to form disiloxanes. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[6]
Q4: What is the general mechanism for the silylation of an alcohol with a silanol?
While silylation is more commonly performed with silyl halides (like R₃SiCl), the reaction with a silanol can be achieved, often requiring activation. The general principle involves the activation of the silanol hydroxyl group or the alcohol substrate to facilitate the nucleophilic attack of the alcohol on the silicon atom, leading to the formation of a Si-O bond and the elimination of water. This process is often catalyzed by acids or bases. Dehydrogenative silylation, where a hydrosilane reacts with an alcohol, is another related method that proceeds with the loss of hydrogen gas and requires specific catalysts.[7]
Q5: The dihydropyran group in the silylating agent is an enol ether. Is it stable under typical silylation conditions?
The 3,4-dihydro-2H-pyran moiety is a cyclic enol ether. Enol ethers are known to be sensitive to acidic conditions, under which they can be hydrolyzed.[8] Therefore, when performing silylations with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, it is crucial to avoid strongly acidic conditions that could lead to the degradation of the silylating agent itself. The use of non-acidic catalysts or mild bases is recommended.
Troubleshooting Guide
This section addresses common issues encountered during the silylation of alcohols with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Issue 1: Low or No Conversion to the Silylated Product
Possible Cause 1: Presence of Moisture The presence of water in the reaction mixture is a frequent cause of low yields in silylation reactions.[6] Water can react with the silylating agent to form inactive siloxanes.
-
Troubleshooting Steps:
-
Dry Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (nitrogen or argon) before use.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.[6]
-
Possible Cause 2: Inefficient Catalyst or Inappropriate Reaction Conditions The choice of catalyst and reaction conditions is critical for successful silylation.
-
Troubleshooting Steps:
-
Catalyst Screening: If a standard base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is ineffective, consider screening other catalysts. For silanols, activation might be necessary. While not directly for this reagent, related silylations can be catalyzed by Lewis acids or bases. Given the acid sensitivity of the dihydropyran moiety, basic or neutral conditions are preferable. Consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases.
-
Temperature Optimization: Many silylations proceed at room temperature. However, for sterically hindered alcohols, heating may be required.[6] A systematic temperature screen (e.g., 25 °C, 50 °C, 80 °C) can help determine the optimal condition.
-
Stoichiometry: A slight excess of the silylating agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[6]
-
Possible Cause 3: Steric Hindrance Highly sterically hindered alcohols react slower.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or increase the temperature.
-
Use a More Active Catalyst: A stronger base or a more specialized catalyst might be necessary to overcome the steric barrier.
-
Issue 2: Formation of Side Products
Possible Cause 1: Self-Condensation of the Silanol Silanols can undergo self-condensation to form disiloxanes, especially in the presence of acid or base catalysts, or upon prolonged heating.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid a large excess of the silanol.
-
Slow Addition: Add the silylating agent slowly to the reaction mixture containing the alcohol and catalyst. This keeps the instantaneous concentration of the free silanol low.
-
Optimize Temperature and Reaction Time: Use the lowest effective temperature and avoid unnecessarily long reaction times.
-
Possible Cause 2: Degradation of the Dihydropyran Moiety As mentioned, the dihydropyran ring is sensitive to acid.[8] Any acidic impurities or the use of an acidic catalyst can lead to the decomposition of the silylating agent.
-
Troubleshooting Steps:
-
Use Basic or Neutral Conditions: Employ amine bases (e.g., NEt₃, DIPEA) or other non-acidic catalysts.
-
Purify Reagents: Ensure all starting materials, including the substrate and solvent, are free from acidic impurities.
-
Issue 3: Difficulty in Purifying the Product
Possible Cause: Similar Polarity of Product and Starting Materials The silylated product may have a similar polarity to the starting alcohol or the silylating agent, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Chemical Workup: A carefully designed aqueous workup can help remove some impurities. For example, a mild basic wash can remove any unreacted silanol.
-
Derivatization: In some cases, it might be possible to temporarily derivatize the product or impurities to alter their polarity for easier separation.
-
Optimized Experimental Protocol
This protocol provides a general starting point for the silylation of a primary alcohol with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Optimization will be required based on the specific substrate.
Materials:
-
Alcohol substrate
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA), freshly distilled
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the amine base (e.g., NEt₃, 1.5 eq).
-
In a separate dry vial, dissolve (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.2 eq) in a small amount of anhydrous DCM.
-
Add the solution of the silylating agent dropwise to the stirring solution of the alcohol and base at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary and Visualization
Table 1: Recommended Starting Conditions for Silylation
| Parameter | Primary Alcohol | Secondary Alcohol | Tertiary Alcohol/Phenol |
| Silylating Agent (eq) | 1.1 - 1.2 | 1.2 - 1.5 | 1.5 - 2.0 |
| Base (eq) | 1.5 | 2.0 | 2.5 |
| Typical Base | NEt₃, DIPEA | NEt₃, DIPEA, DBU | DBU, Proton Sponge |
| Solvent | DCM, THF, ACN | DCM, THF, ACN | Toluene, DMF |
| Temperature | 0 °C to RT | RT to 50 °C | 50 °C to 100 °C |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | 12 - 48 hours |
Note: These are general recommendations and may require significant optimization for specific substrates.
Diagrams
General Silylation Reaction Workflow
Caption: General experimental workflow for the silylation of alcohols.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
References
- Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. PMC - NIH.
- Troubleshooting guide for scaling up silylation reactions. Benchchem.
- Mechanism for the O‐silylation of silanols. ResearchGate.
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. NIH.
- Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. PubMed.
- Silylation. Wikipedia.
- SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran.
- Troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane. Benchchem.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- SAFETY DATA SHEET - (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Fisher Scientific.
- 16: Silylethers. Chemistry LibreTexts.
- Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest.
- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | CAS 304669-35-0. SCBT.
- Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. Benchchem.
Sources
- 1. scbt.com [scbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with acidic reagents
Technical Support Center: (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Introduction: Navigating the Reactivity of a Bifunctional Reagent
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a valuable synthetic intermediate, uniquely combining the functionalities of a silyl enol ether and a silanol within a dihydropyran framework.[1][2] This structure, however, presents significant challenges in synthetic design, particularly due to its pronounced sensitivity to acidic reagents. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential side reactions, offering detailed troubleshooting protocols and preventative strategies to ensure predictable and high-yield outcomes in their experiments. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic planning.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction with (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol and a catalytic amount of acid resulted in a complex mixture of unidentifiable products. What is the primary cause?
A: The complex reactivity stems from the molecule having three acid-sensitive sites. The primary points of failure under acidic conditions are the silyl enol ether linkage and the enol ether of the dihydropyran ring itself.[3][4][5] Acid catalysis can initiate parallel degradation pathways, including hydrolysis of the Si-O bond, hydration of the ring's double bond, and self-condensation of the silanol group.[6] The simultaneous occurrence of these reactions often leads to the complex mixtures you are observing.
Q2: I observe a new, significantly less polar spot on my TLC analysis, which I suspect is a dimer. What is the likely structure and mechanism?
A: This is a classic indicator of silanol self-condensation. Under acidic conditions, the hydroxyl group of the silanol is protonated, making it a good leaving group (water). A second molecule of the silanol can then act as a nucleophile, attacking the silicon center to form a disiloxane (Si-O-Si) bridge.[6] This dimerization results in a larger, often less polar molecule. This process can continue, leading to oligomers or insoluble polymeric material.
Q3: My ¹H NMR spectrum shows the disappearance of the vinyl proton signal (~4.7 ppm) and the emergence of new signals, including a broad peak around 9.8 ppm. What side reaction does this indicate?
A: This spectral change strongly suggests the acid-catalyzed hydrolysis of the dihydropyran (DHP) ring.[7][8] The enol ether within the DHP ring is protonated, leading to a resonance-stabilized oxocarbenium ion.[5] Nucleophilic attack by trace water in your reaction medium opens the ring system to form 5-hydroxypentanal, which is responsible for the characteristic aldehyde proton signal around 9.8 ppm.[8] This intermediate exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.
Q4: I am attempting a Mukaiyama-type reaction using a Lewis acid, but I am only recovering the corresponding ketone from my silyl enol ether. Why is the desired C-C bond formation not occurring?
A: This outcome indicates that desilylation is occurring much faster than the intended reaction with your electrophile. Silyl enol ethers are readily hydrolyzed back to their parent carbonyl compounds in the presence of acid and a nucleophile (like water).[4] This is a common issue when using overly strong Lewis acids or when the reaction is not rigorously anhydrous. The Lewis acid can coordinate to the oxygen, facilitating the cleavage of the Si-O bond upon nucleophilic attack.
Q5: Can I use protic solvents like methanol or ethanol when working with this reagent under acidic conditions?
A: It is strongly discouraged. The acid-catalyzed reaction of the dihydropyran moiety with an alcohol is the fundamental principle behind the use of DHP as a protecting group for alcohols.[7] In the presence of an acid catalyst, your solvent (e.g., methanol) will act as a nucleophile, attacking the activated DHP ring to form a 2-methoxy-tetrahydropyran derivative, consuming your starting material in an unproductive pathway. Always opt for rigorously dried, non-protic solvents.
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides a structured approach to identifying and resolving specific experimental issues.
| Problem Identification | Probable Mechanistic Cause | Validated Troubleshooting & Prevention Strategies |
| Symptom: Low yield of the desired product. TLC/LC-MS analysis shows a new, highly polar product identified as 5-hydroxypentanal or its cyclic hemiacetal. | Dihydropyran Ring Hydrolysis: The enol ether of the DHP ring is protonated by the acid catalyst, forming an oxocarbenium ion. This highly electrophilic intermediate is rapidly trapped by any available water, leading to ring opening.[5][8] | 1. Rigorous Anhydrous Conditions: Dry all solvents over an appropriate drying agent (e.g., CaH₂ for ethers, P₂O₅ for hydrocarbons). Flame-dry glassware under vacuum and conduct the reaction under a positive pressure of an inert gas (N₂ or Ar). 2. Catalyst Selection: Opt for milder, non-protic Lewis acids (e.g., TiCl₄, SnCl₄) over Brønsted acids.[4] 3. Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of hydrolysis relative to the desired reaction. |
| Symptom: Disappearance of the starting material with the formation of a ketone/lactol and a volatile byproduct, often observed as hexamethyldisiloxane in GC-MS. | Silyl Enol Ether Cleavage: The Si-O bond is inherently labile to acid.[9] Protonation of the ether oxygen, followed by nucleophilic attack (often by water or the acid's conjugate base), cleaves the bond, regenerating the carbonyl and forming a silanol which can then condense.[4][10] | 1. Reduce Acid Stoichiometry: Use the minimum catalytic amount of acid required. 2. Minimize Reaction Time: Monitor the reaction closely by TLC or in-situ IR and quench it as soon as the starting material is consumed. 3. Alternative Activation: For reactions like cross-coupling, consider fluoride-based (e.g., TBAF) or base-mediated activation of the silanol if the substrate is compatible, bypassing the need for acid entirely.[11] |
| Symptom: The reaction mixture becomes viscous, cloudy, or forms an insoluble precipitate. The crude ¹H NMR shows broad, unresolved signals. | Silanol Condensation & Polymerization: The silanol moiety can undergo acid-catalyzed self-condensation to form disiloxanes and higher-order oligomers.[6] Separately, the activated DHP ring can act as a monomer in a cationic polymerization cascade. | 1. High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M) to disfavor intermolecular condensation reactions. 2. Slow Addition: Add the acid catalyst dropwise via syringe pump at low temperature to maintain a low instantaneous concentration of the catalyst and activated intermediates. 3. Reagent Purity: Ensure the starting silanol is free from residual acid from its preparation, which could initiate premature degradation. |
Part 3: Visualization of Competing Reaction Pathways
The following diagram illustrates the critical decision point where the protonated intermediate of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can diverge into three major undesirable side-products. Understanding these competing pathways is key to rational experimental design.
Caption: Competing acid-catalyzed side reaction pathways.
Part 4: Recommended Experimental Protocol
Objective: To perform an acid-catalyzed reaction (e.g., addition to an aldehyde) while minimizing degradation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Pillar of Trust: This protocol incorporates self-validating checkpoints (TLC monitoring) and emphasizes causality to ensure reproducibility.
Methodology:
-
Glassware and Solvent Preparation (The Foundation):
-
Assemble all necessary glassware (round-bottom flask, dropping funnel, magnetic stir bar). Place in an oven at 120 °C for at least 4 hours, or flame-dry under high vacuum immediately before use.
-
Use anhydrous grade solvent (e.g., Dichloromethane, Toluene, THF) from a solvent purification system or a freshly opened bottle stored over molecular sieves. Rationale: The elimination of water is the single most critical factor in preventing side reactions A and B.[5][8]
-
-
Reaction Setup (Inert Atmosphere is Non-Negotiable):
-
Cool the primary reaction flask to the target temperature (typically -78 °C, using a dry ice/acetone bath).
-
Purge the system with a dry, inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure throughout the experiment.
-
Dissolve (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.0 eq) and the electrophile (e.g., aldehyde, 1.1 eq) in the anhydrous solvent and add to the reaction flask.
-
-
Catalyst Addition (Control is Key):
-
Prepare a dilute solution of the Lewis acid catalyst (e.g., TiCl₄, 0.1-0.2 eq) in the same anhydrous solvent in a separate, dry, inerted flask.
-
Add the catalyst solution to the reaction mixture dropwise via syringe over 20-30 minutes. Rationale: Slow addition maintains a low concentration of the highly reactive protonated intermediate, disfavoring polymerization and rapid hydrolysis.
-
-
Monitoring and Quenching (Informed Intervention):
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 20-30 minutes. Use a co-spot of the starting material for accurate comparison.
-
Once the starting silanol is consumed, quench the reaction at low temperature. Add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a triethylamine/methanol mixture. Rationale: Rapid and decisive quenching with a base neutralizes the acid catalyst, immediately halting all degradation pathways.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography using a silica gel that has been neutralized (e.g., by pre-treating with a solvent system containing 1% triethylamine) to prevent on-column degradation.
-
References
-
ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Retrieved from [Link]
-
ResearchGate. (n.d.). Desilylation of aryl silyl ethers with NaH/DMF. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformations of enol silyl ethers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
National Institutes of Health. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
-
YouTube. (2022). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
ACS Publications. (n.d.). Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
- Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
-
ResearchGate. (n.d.). (PDF) Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
PubMed. (2008). Direct evidence for interactions between acidic functional groups and silanols in cubic mesoporous organosilicas. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. Organosilanols [sigmaaldrich.com]
Technical Support Center: Purification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol by Column Chromatography
Welcome to the technical support center for the purification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful column chromatography purification of this and similar organosilanol compounds.
Introduction: The Challenges of Purifying Silanols
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a valuable synthetic intermediate. However, its purification by silica gel column chromatography presents unique challenges. The presence of the silanol (Si-OH) group makes the molecule polar and susceptible to strong interactions with the silica stationary phase. These interactions can lead to a host of issues, including poor separation, peak tailing, and even on-column degradation.[1][2] The acidic nature of surface silanol groups on silica gel can catalyze decomposition or irreversible adsorption of sensitive compounds.[3][4] This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol and provides actionable solutions.
Issue 1: Product is Irreversibly Adsorbed or Decomposing on the Column
Symptoms:
-
No product is eluting from the column, even with highly polar solvent systems.[5]
-
Thin Layer Chromatography (TLC) of the collected fractions shows no sign of the desired product.[6]
-
A significant loss of mass balance is observed post-purification.
Root Cause Analysis: The acidic nature of standard silica gel is often the culprit. Silanols can interact strongly with the Si-OH groups on the silica surface, leading to strong, sometimes irreversible, binding.[2][7] Furthermore, these acidic sites can catalyze the condensation of your silanol product, leading to the formation of siloxanes (Si-O-Si) or other degradation pathways.[8][9]
Solutions:
1. Deactivation of Silica Gel: The most effective strategy is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a basic modifier.
-
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).
-
Add 1-2% triethylamine (Et3N) or pyridine relative to the volume of the solvent.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the packed column with the starting eluent containing the same percentage of the basic modifier.[10]
-
2. Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative for acid-sensitive compounds.[6]
-
Florisil®: This magnesium silicate adsorbent is less acidic than silica and can be effective for the purification of some silanols.[6]
3. Test for Stability: Before committing to a large-scale purification, it's prudent to check the stability of your compound on the chosen stationary phase.
-
TLC Stability Test:
-
Spot your crude product on a TLC plate.
-
Let the spot sit on the plate for an hour or two.
-
Develop the TLC plate as usual.
-
If a new spot appears at the baseline or if the original spot diminishes in intensity, it's an indication of decomposition on silica.[6]
-
Issue 2: Poor Separation and Peak Tailing
Symptoms:
-
The product elutes as a broad band rather than a sharp peak.
-
Co-elution of impurities with the desired product.
-
Fractions are cross-contaminated.
Root Cause Analysis: Peak tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase.[4] For silanols, this is often due to hydrogen bonding with the silica surface. The presence of multiple types of silanol groups (isolated, vicinal, and geminal) on the silica surface contributes to this heterogeneous interaction.[3][11]
Solutions:
1. Solvent System Optimization: A well-chosen solvent system is critical for achieving good separation.
-
Increase Eluent Polarity Gradually: A gradual increase in the polar component of your mobile phase can help to overcome strong interactions and improve peak shape.[6]
-
Use of a Modifier: Adding a small amount of a polar solvent like methanol or isopropanol to your eluent can help to block the active sites on the silica gel and reduce tailing. However, be cautious as too much methanol can dissolve the silica. A general rule of thumb is to keep the methanol concentration below 10%.[12]
-
Ternary Solvent Systems: Sometimes, a three-component solvent system can provide better selectivity than a binary mixture.[13] For example, a mixture of hexane/ethyl acetate/dichloromethane might offer a unique elution profile.
2. Dry Loading vs. Wet Loading: The method of sample application can significantly impact the resolution.
-
Dry Loading: If your crude product has poor solubility in the initial eluent, dry loading is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column. This technique ensures a narrow starting band.[14]
-
Protocol for Dry Loading:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product).
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol?
A1: A good starting point for a compound of this polarity would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or diethyl ether.[12] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent based on TLC analysis.
Q2: How can I effectively monitor the column fractions?
A2: TLC is the most common and effective method. It is crucial to use the same solvent system for TLC analysis as you are using for the column elution to get an accurate representation of the separation. Staining with potassium permanganate or vanillin can be effective for visualizing compounds that are not UV-active.
Q3: My compound is a liquid. What is the best way to load it onto the column?
A3: If your liquid compound is soluble in the initial eluent, you can dissolve it in a minimal amount of this solvent and carefully pipette it directly onto the top of the silica bed.[14] If solubility is an issue, the dry loading technique described above is the preferred method.
Q4: I see streaks on my TLC plate. What does this mean for my column chromatography?
A4: Streaking on a TLC plate is often an indication of overloading or strong interactions with the stationary phase, which can translate to peak tailing in your column.[6] Consider diluting your sample for TLC analysis. If streaking persists, it reinforces the need for a deactivated stationary phase or a modified eluent for your column.
Data Summary & Experimental Protocols
Table 1: Recommended Solvent Systems for Silanol Purification
| Solvent System Components (v/v) | Polarity | Application Notes |
| Hexane/Ethyl Acetate | Low to Medium | A standard and versatile system. Good for a wide range of polarities.[12] |
| Heptane/tert-Butyl methyl ether (MTBE) | Low to Medium | MTBE can offer different selectivity compared to ethyl acetate. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. Use methanol sparingly (<10%) to avoid dissolving silica.[12] |
| Hexane/Acetone | Low to Medium | Acetone is a stronger polar modifier than ethyl acetate. |
Experimental Workflow: A Step-by-Step Guide
Caption: A generalized workflow for the column chromatography purification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Chemical Principles of Separation
Caption: Interactions governing the separation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol on a silica gel column.
References
- Vertex AI Search. (n.d.). Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry.
- Separation Science. (n.d.). Silica Purity #2 – Silanols.
- ResearchGate. (2025). Chromatographic silanol activity test procedures: The quest for a universal test.
- ResearchGate. (2025). Chromatographic evaluation using basic solutes of the silanol activity of stationary phases based on poly(methyloctylsiloxane) immobilized onto silica.
- PubMed. (2008). Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces.
- ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (2025). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
- SciSpace. (n.d.). DETERMINATION OF SILANOL NUMBER ON SILICA-GEL PARTICLES BY DEUTERIUM EXCHANGE AND INFRARED SPECTROSCOPY.
- BenchChem. (2025). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). The Nature of Rest Silanol Groups on the Surfaces of Silica Based Solid Phase Extraction Materials.
- Reddit. (2022). troubleshooting column chromatography.
- Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one.
- ACS Publications. (2016). Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy.
- University of York, Department of Chemistry. (n.d.). Determining a solvent system.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Reddit. (2025). Resources on 3+ component chromatography solvent systems?.
- Echemi. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
- SciSpace. (n.d.). The Nature of Silanol Groups on the Surfaces of Silica, Modified Silica and Some Silica Based Materials.
- Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
- Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific 250 mg.
- SAMCO. (n.d.). Common Problems Removing Silica from Industrial Water and How to Avoid Them.
- Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
- ResearchGate. (2025). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one.
- RSC Publishing. (2017). The elusive silica/water interface: isolated silanols under water as revealed by vibrational sum frequency spectroscopy.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran.
- MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.
- National Institutes of Health. (2019). The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. kb.osu.edu [kb.osu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Self-Condensation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Welcome to the technical support center for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0). This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive vinylsilanol in their work. We will address the primary challenge encountered during its handling and use: self-condensation. This document provides in-depth troubleshooting, preventative protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
Understanding the Challenge: The Inherent Reactivity of Silanols
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a valuable synthetic intermediate. However, the presence of the silanol (-Si-OH) group imparts a significant instability, leading to self-condensation. This process involves the reaction of two silanol molecules to form a disiloxane, eliminating a molecule of water. This initial dimerization can propagate, leading to the formation of longer polysiloxane chains, which manifests as increased viscosity, precipitation, or complete gelation of the material.
The fundamental condensation reaction is as follows:
Caption: General reaction scheme for silanol self-condensation.
This reaction is significantly accelerated by the presence of catalysts, temperature, and water. Understanding and controlling these factors is paramount to preventing unwanted polymerization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by users in a direct question-and-answer format.
Q1: Why is my sample of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol becoming viscous or forming a gel?
A: This is the most common indicator of self-condensation. The silanol groups on your molecules are reacting to form Si-O-Si (siloxane) bonds, creating dimers, trimers, and eventually long-chain polymers. This increase in molecular weight leads to the observed rise in viscosity and can result in the formation of an insoluble gel, rendering the reagent unusable. This process is often irreversible under typical laboratory conditions.
Q2: How does pH influence the stability of the silanol?
A: The rate of silanol condensation is highly dependent on pH. Both acidic and basic conditions can catalyze the reaction.[1][2]
-
Acid Catalysis: Under acidic conditions (pH < 3), the oxygen atom of a silanol group is protonated, making it a better leaving group (water). A second silanol molecule can then perform a nucleophilic attack on the silicon atom, leading to condensation.[1]
-
Base Catalysis: Under basic conditions (pH > 4.5), the silanol is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion can then attack the silicon atom of another silanol molecule.[1]
There is a "sweet spot" of relative stability in the mildly acidic range.[3] Studies on various silanols have shown that the rate of self-condensation is significantly slowed under these conditions.[4][5]
Caption: Catalytic pathways for silanol condensation.
Q3: What are the optimal storage and handling conditions to maximize the shelf-life of this compound?
A: Proper storage is the most critical factor in preventing degradation. The goal is to mitigate all contributing factors: temperature, moisture, and catalytic contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Lowers the kinetic energy of the molecules, significantly reducing the reaction rate. The Safety Data Sheet (SDS) specifically recommends refrigeration.[6] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Excludes atmospheric moisture, which can participate in and facilitate the condensation reaction. Also prevents contact with acidic (CO₂) or basic gases. |
| Container | Original, tightly sealed amber glass bottle or borosilicate glass vial with a PTFE-lined cap | Prevents photochemical degradation and ensures a non-reactive, impermeable barrier to moisture. Avoids potential basic leaching from soda-lime glass. |
| Handling | Use only clean, dry syringes or cannulas for transfer. Work quickly and reseal promptly. | Minimizes exposure to atmospheric moisture and contaminants. Proper handling techniques are crucial for reactive chemicals.[7][8] |
Q4: I need to prepare a solution for my experiment. What solvent should I use?
A: The choice of solvent is critical. The primary rule is to avoid water and protic solvents unless absolutely necessary for the subsequent reaction chemistry.
-
Recommended Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane. Ensure you are using a freshly opened bottle or solvent from a purification system to guarantee minimal water content.
-
Solvents to Avoid: Alcohols (methanol, ethanol), water, and protic solvents. These can actively participate in the condensation reaction. The presence of water can also promote hydrolysis if any oligomers have formed, creating more reactive silanol sites.[9]
-
Concentration: Prepare solutions at the lowest feasible concentration for your application. Dilution reduces the probability of two silanol molecules encountering each other, thus slowing the condensation rate. Whenever possible, prepare solutions fresh immediately before use.
Q5: My downstream process is sensitive to pH changes. How can I stabilize the silanol without adding acids or bases?
A: If you cannot adjust the pH, you must exert stringent control over all other parameters.
-
Absolute Moisture Exclusion: This is non-negotiable. Use Schlenk line or glovebox techniques for all manipulations.
-
Low Temperature: Perform all manipulations, including solution preparation, at low temperatures (e.g., in an ice bath) to slow the condensation kinetics.
-
Use Immediately: The most effective strategy is to prepare the solution of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol immediately before it is to be consumed in your reaction. Do not store solutions, even in anhydrous solvents, for extended periods.
-
Purify Solvents: Ensure all solvents are passed through activated alumina or distilled from an appropriate drying agent to remove any trace acidic or basic impurities that could act as catalysts.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
-
Verification: Upon receipt, verify that the manufacturer's seal is intact.
-
Inerting (Optional but Recommended): If the bottle has been opened, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly close the cap. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Storage: Place the sealed container in a refrigerator at 2-8 °C.[6] The storage area should be designated for reactive or sensitive chemicals.[10][11][12]
Protocol 2: Preparation of a Working Solution
-
Preparation: Assemble all necessary glassware (e.g., flask, graduated cylinder, syringe) and ensure it is thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.
-
Solvent: Use a new, sealed bottle of anhydrous aprotic solvent (e.g., THF).
-
Transfer: Under a positive pressure of argon or nitrogen, unseal the bottle of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Use a clean, dry syringe to withdraw the required volume.
-
Dispensing: Immediately dispense the silanol into the flask containing the anhydrous solvent with stirring.
-
Resealing: Promptly reseal the silanol stock bottle, flush the headspace with inert gas, and return it to refrigerated storage.
-
Usage: Use the prepared solution immediately. Do not store.
Quick Reference Guide
| Factor | Risk for Condensation | Preventative Measure |
| Temperature | High | Store at 2-8 °C. Perform manipulations at low temperatures. |
| Moisture | High | Store under inert gas. Use anhydrous solvents and dry glassware. |
| pH | High (Acidic or Basic) | Maintain neutral or slightly acidic (pH 3-4.5) conditions. Avoid contaminants.[3] |
| Concentration | High | Use dilute solutions. Prepare fresh immediately before use. |
| Air Exposure | High | Handle under an inert atmosphere (Ar or N₂). |
By understanding the chemical principles of silanol condensation and implementing these rigorous handling and storage protocols, you can ensure the stability and reactivity of your (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol for successful experimental outcomes.
References
-
ResearchGate. (n.d.). Reactivity of silane(s) and silanols. [Online] Available at: [Link]
-
Laine, R. M., et al. (2020). Homoconjugated Acids as Low Cyclosiloxane-Producing Silanol Polycondensation Catalysts. ACS Macro Letters. [Online] Available at: [Link]
-
Laine, R. M., et al. (2020). Lewis Acids As Highly Active Silanol Polycondensation Catalysts Affording Low Levels of Cyclosiloxanes. Macromolecules. [Online] Available at: [Link]
- Google Patents. (n.d.). DE102008041918A1 - Silanol condensation catalysts for the crosslinking of filled and unfilled polymer compounds.
-
Specialty Tapes. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. [Online] Available at: [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Online] Available at: [Link]
-
Chen, C., et al. (2018). Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives. Dental Materials. [Online] Available at: [Link]
-
Bag, B. G., & Z-PROBES, N. (n.d.). Control of interfacial pH in mesoporous silica nanoparticles via surface functionalization. OSTI.GOV. [Online] Available at: [Link]
-
ResearchGate. (n.d.). a) Inhibition of silanol dissociation at low pH due to charge repulsion, and b. [Online] Available at: [Link]
-
ResearchGate. (2019). How to stop condensation of silanol groups? [Online] Available at: [Link]
-
Abdel-Goad, F., et al. (n.d.). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate. [Online] Available at: [Link]
-
Chemtob, A., et al. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Online] Available at: [Link]
-
Kirkland, J. J., et al. (1994). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Online] Available at: [Link]
-
Rosqvist, E., et al. (2005). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier. [Online] Available at: [Link]
-
Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific. [Online] Available at: [Link]
-
Veolia North America. (n.d.). Reactive Chemicals Management. [Online] Available at: [Link]
-
Semantic Scholar. (n.d.). Guidelines for safe storage and handling of reactive materials. [Online] Available at: [Link]
-
Allschoolabs. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol - 98%, high purity , CAS No.304669-35-0. [Online] Available at: [Link]
- Google Books. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials - CCPS (Center for Chemical Process Safety).
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. [Online] Available at: [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyran. [Online] Available at: [Link]
-
ioMosaic. (n.d.). Reactive Chemical Storage. [Online] Available at: [Link]
-
Tosh, D. K., et al. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Online] Available at: [Link]
Sources
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Reactive Chemicals Management | Veolia North America [veolianorthamerica.com]
- 8. One moment, please... [chemicals.co.uk]
- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 10. [PDF] Guidelines for safe storage and handling of reactive materials | Semantic Scholar [semanticscholar.org]
- 11. Guidelines for Safe Storage and Handling of Reactive Materials - CCPS (Center for Chemical Process Safety) - Google Buku [books.google.co.id]
- 12. Reactive Chemical Storage [iomosaic.com]
Technical Support Center: Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Welcome to the technical support center for the synthesis of (3,4-dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable vinyl silanol intermediate. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and key challenges.
Q1: What is the most common and reliable synthetic route to (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol?
A1: The most prevalent and direct method involves a three-step, one-pot sequence:
-
Deprotonation/Lithiation: Direct deprotonation of 3,4-dihydro-2H-pyran (DHP) at the C6 position (alpha to the oxygen atom) using a strong organolithium base.
-
Silylation: Reaction of the resulting vinyllithium intermediate with a suitable dichlorodimethylsilane electrophile.
-
Hydrolysis: Controlled aqueous workup to hydrolyze the intermediate chlorosilane to the final silanol product.
This route is favored because 3,4-dihydro-2H-pyran is stable towards organolithium reagents, which allows for selective deprotonation without degradation of the starting material.[1][2][3]
Q2: What are the primary challenges and side reactions that lower the yield in this synthesis?
A2: The main obstacles to achieving a high yield are:
-
Incomplete Lithiation: Failure to generate the vinyllithium intermediate efficiently due to reagent quality or procedural errors.
-
Siloxane Formation: The most significant side reaction is the intermolecular condensation of the desired silanol product (or its precursors) to form a disiloxane byproduct. This is especially problematic during workup and purification.[4][5]
-
Moisture Contamination: Grignard and organolithium reagents are extremely sensitive to moisture, which will quench the reactive intermediate and halt the synthesis.[6][7]
Q3: Why is direct lithiation preferred over a Grignard-based approach?
A3: While Grignard reagents are powerful tools, preparing the required vinyl Grignard reagent from DHP is less straightforward than direct lithiation. Direct deprotonation with an alkyllithium base is a well-established method for vinyl ethers. The pyran's ring oxygen helps to direct and stabilize the lithiation at the adjacent vinyl position, making it a clean and efficient C-C bond-forming strategy.[8][9]
Section 2: Troubleshooting Guide - Low Yields & Impurities
This section provides detailed solutions to specific problems encountered during the synthesis.
Part A: Issues in the Lithiation Step
Q4: My reaction seems to fail at the first step. After adding the alkyllithium base and quenching a sample with an electrophile (e.g., D₂O), I don't see any incorporation. What went wrong?
A4: This points to a failure in generating the vinyllithium species. Consider the following causes and solutions:
-
Cause 1: Inactive Alkyllithium Reagent. Commercial alkyllithium reagents can degrade over time.
-
Solution: Always titrate your alkyllithium solution (e.g., with diphenylacetic acid) before use to determine its exact molarity. Store it properly under an inert atmosphere.
-
-
Cause 2: Presence of Moisture. Trace amounts of water will rapidly quench the organolithium reagent.
-
Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under high vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[10] Solvents must be anhydrous grade and preferably distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
-
Cause 3: Incorrect Temperature. Lithiation is highly temperature-dependent.
-
Solution: The addition of the alkyllithium base to the DHP solution should be performed at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and ensure kinetic control of the deprotonation.
-
Part B: Issues in the Silylation & Hydrolysis Steps
Q5: I've successfully formed the vinyllithium intermediate, but my final yield is low, and I've isolated a significant amount of a high-boiling, non-polar byproduct. What is this, and how can I prevent it?
A5: This is the classic sign of undesired siloxane formation. The primary byproduct is likely 1,3-bis(3,4-dihydro-2H-pyran-6-yl)-1,1,3,3-tetramethyldisiloxane.
Reaction Pathway and Major Side Reaction
Caption: Desired synthesis pathway versus the common condensation side reaction.
-
Cause 1: Uncontrolled Hydrolysis. The hydrolysis of the intermediate dichlorodimethylsilane adduct is highly exothermic and produces HCl.[11] The resulting acidic conditions and localized heat can catalyze the rapid condensation of the newly formed silanol.
-
Solution: Controlled Quench. Instead of quenching the reaction with pure water or strong acid, pour the reaction mixture slowly into a vigorously stirred, cold, dilute solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[12] This neutralizes the generated HCl and dissipates heat, minimizing condensation.
-
-
Cause 2: Purification Conditions. Silanols can be sensitive to silica gel chromatography and high temperatures.
-
Solution: Mild Purification.
-
Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine like triethylamine (~1%). This minimizes on-column condensation.
-
Distillation: Use high-vacuum distillation at the lowest possible temperature to purify the final product. The reported boiling point is 54 °C at 0.8 mmHg.[13] Avoid prolonged heating.
-
-
Section 3: Experimental Protocols & Data
Recommended Protocol: Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Lithiation:
-
To the flask, add anhydrous tetrahydrofuran (THF) followed by 3,4-dihydro-2H-pyran (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 1-2 hours.
-
-
Silylation:
-
In a separate dry flask, prepare a solution of dichlorodimethylsilane (1.1 eq) in anhydrous THF.
-
Add the dichlorodimethylsilane solution dropwise to the vinyllithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Hydrolysis and Workup:
-
Prepare a separate beaker containing a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
-
Slowly pour the reaction mixture into the NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation (e.g., Kugelrohr apparatus) to yield the final product as a colorless liquid.
-
Product and Reagent Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | C₇H₁₄O₂Si | 158.27 | 54 / 0.8 mmHg[13] | ~1.005[13] |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 86 | 0.922 |
| Dichlorodimethylsilane | C₂H₆Cl₂Si | 129.06 | 70 | 1.064 |
References
- BenchChem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
- Sigma-Aldrich. (1993, May). 3,4-Dihydro-2H-pyran.
-
Barbero, A., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization. RSC Advances. [Link]
-
Reddit r/chemistry community. (2020). Troubleshooting my grignard reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions. Retrieved from [Link]
- European Patent Office. (2004). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities (EP 0879821 B1).
-
Reddit r/Chempros community. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Val, P., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- ResearchGate. (n.d.). Synthetic approaches toward vinylsilanes and our strategy.
-
Chemeurope.com. (n.d.). Silyl ether. Retrieved from [Link]
- ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step.
- BenchChem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
- Google Patents. (2011). A process for preparing dihydropyran and its use as protective agent (WO2011038926A1).
- Grokipedia. (n.d.). 3,4-Dihydropyran.
- ResearchGate. (n.d.). Synthetic Applications of Allylsilanes and Vinylsilanes. Request PDF.
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- BenchChem. (n.d.). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis.
- PubMed Central. (2024). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)
-
Wikipedia. (n.d.). Organosilanols. Retrieved from [Link]
- Pearson. (2022). Silyl Ether Protecting Groups: Videos & Practice Problems.
- Quora. (2019). How to improve the percent yield in Grignard reaction.
- ResearchGate. (n.d.). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa.
- ResearchGate. (n.d.). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS).
-
University of Southampton. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. [Link]
- NIH. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- NIH. (n.d.). New selective method for quantification of organosilanol groups in silicone pre-elastomers.
- Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes.
- Semantic Scholar. (n.d.).
- MDPI. (n.d.).
- Baran Lab. (n.d.).
- MDPI. (2023).
- ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific 250 mg.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- ResearchGate. (n.d.). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. PDF.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 4. Organosilanols [sigmaaldrich.com]
- 5. Organosilanols - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. baranlab.org [baranlab.org]
- 10. reddit.com [reddit.com]
- 11. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 12. youtube.com [youtube.com]
- 13. echemi.com [echemi.com]
Troubleshooting low reactivity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Introduction
Welcome to the technical support guide for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0). This unique bifunctional reagent possesses both a reactive dimethylsilanol group and a dihydropyran (DHP) moiety. The silanol offers a versatile handle for forming silicon-oxygen bonds, while the DHP ring, a vinyl ether, presents its own set of synthetic possibilities and challenges.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues related to low reactivity, particularly concerning the silanol functional group. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs): Troubleshooting Low Reactivity
Q1: My condensation reaction with the silanol group is extremely slow or failing to proceed. What are the primary factors I should investigate?
A1: This is a common challenge. The reactivity of a silanol group is governed by several interdependent factors. When facing low reactivity, a systematic approach is crucial. The issue typically originates from one of three areas: reagent quality, reaction conditions, or inherent substrate limitations.
-
Reagent Integrity: The silanol group is susceptible to self-condensation, especially during prolonged storage or exposure to moisture or trace acid/base. This can lead to the formation of a disiloxane dimer or higher-order oligomers, effectively reducing the concentration of the active monomeric silanol. We strongly recommend verifying the purity of your starting material via ¹H NMR before use.
-
Catalyst Choice: Uncatalyzed reactions of silanols with neutral alcohols are often slow. The nucleophilicity of the reacting partner and the electrophilicity of the silicon atom must be enhanced. The choice of an appropriate acid or base catalyst is the most critical parameter to address.[1]
-
Solvent and Moisture: The presence of excess water can inhibit the reaction by competing with the substrate or by hydrolyzing intermediates.[2] Using an anhydrous, non-protic solvent is essential.
-
Steric Hindrance: While the dimethylsilyl group is relatively unencumbered, a sterically bulky substrate can significantly reduce the reaction rate.[3]
Below is a troubleshooting workflow to guide your investigation.
Caption: Troubleshooting workflow for low silanol reactivity.
Q2: I need to increase the reaction rate. What catalysts are recommended for activating the dimethylsilanol group?
A2: Excellent question. Catalysis is key to overcoming the activation energy of silanol condensation. The choice between acid and base catalysis depends on the stability of your substrate and the DHP moiety on the silanol reagent itself.
-
Base Catalysis: This is often the preferred method when your substrate is sensitive to acid. A strong, non-nucleophilic base can deprotonate the silanol, forming a highly reactive silanate anion. This anion then readily attacks the substrate.
-
Recommended Catalysts: Sodium hydride (NaH), potassium hydride (KH), or 1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU).[1]
-
Causality: By generating the silanate, you are turning a moderately good nucleophile (the silanol oxygen) into a much stronger one, accelerating the reaction.
-
-
Acid Catalysis: Acid catalysts work by protonating the hydroxyl group of the substrate (e.g., an alcohol), making it a better leaving group (water). The silanol can then attack the activated substrate.
-
Caution: The dihydropyran ring is a vinyl ether, which is highly sensitive to acid.[4][5] Acid catalysis can lead to the cleavage of the DHP ring, a significant side reaction. This route should only be attempted if the substrate is incompatible with basic conditions, and even then, with very mild, non-aqueous acids like pyridinium p-toluenesulfonate (PPTS) at low temperatures.
-
The diagram below illustrates the desired base-catalyzed reaction versus the potential acid-catalyzed side reaction.
Caption: Catalytic pathways for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Q3: What are the optimal solvent and temperature conditions for reactions involving this silanol?
A3: The selection of an appropriate solvent system is critical for both solubility and reactivity.
-
Solvent Choice: Anhydrous, non-protic, and relatively non-polar solvents are generally best.
-
Recommended: Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Diethyl Ether.
-
Rationale: These solvents will not compete with the silanol or the substrate. Protic solvents like alcohols are generally avoided unless they are the substrate itself. Highly polar aprotic solvents like DMF or DMSO can be used but must be rigorously dried, as they are very hygroscopic.
-
-
Temperature: The optimal temperature is highly dependent on the substrate and catalyst used.
-
General Range: Start reactions at room temperature (20-25 °C).
-
Troubleshooting: If the reaction is sluggish, gently heating to 40-60 °C can significantly increase the rate. For very unreactive substrates, reflux temperatures may be required, but this also increases the risk of side reactions or decomposition. Monitor the reaction closely by TLC or GC to find the optimal balance.
-
| Parameter | Recommendation | Rationale |
| Catalyst | DBU (0.1 eq) or NaH (1.1 eq) | Favors formation of reactive silanate; avoids DHP ring degradation.[1] |
| Solvent | Anhydrous THF or Toluene | Non-protic and effectively solubilizes reagents without interference. |
| Temperature | 25 °C to 60 °C | Balances reaction rate with reagent stability. Monitor progress to optimize. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[6] |
Table 1: Recommended Starting Conditions for Silanol Condensation Reactions.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Silylation of a Primary Alcohol
This protocol provides a robust starting point for the reaction of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol with a primary alcohol, a common application.
Materials:
-
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (1.0 eq)
-
Primary alcohol substrate (1.2 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol substrate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.
-
Silanol Addition: Dissolve (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in a small amount of anhydrous THF and add it to the dropping funnel. Add the silanol solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, it may be gently heated to 40 °C.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water and then brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired silyl ether.[7]
References
-
Gelest, Inc. (n.d.). Reacting with the Substrate - Gelest Technical Library. Retrieved from [Link]
-
Nishino, T., et al. (2018). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability. ResearchGate. Retrieved from [Link]
-
Sisler, J. D., et al. (2019). Safer-by-design Flame-Sprayed Silicon Dioxide Nanoparticles: The Role of Silanol Content on ROS Generation, Surface Activity and Cytotoxicity. PubMed. Retrieved from [Link]
-
Ispas, A., et al. (2020). Mechanisms for Silanol Formation on Amorphous Silica Fracture Surfaces. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Original Basic Activation for Enhancing Silica Particle Reactivity. MDPI. Retrieved from [Link]
-
OChemNinjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off. YouTube. Retrieved from [Link]
-
Yang, E. (2018). How to removal of excess silyl ether reagent from reaction mixture? ResearchGate. Retrieved from [Link]
-
Leah4sci. (2022). TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives. MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,4-Dihydro-2H-pyran(110-87-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removal of byproducts from (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol reactions
Welcome to the technical support guide for reactions involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. This document is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions for the removal of common byproducts encountered during its use. Our focus is on providing a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic procedures effectively.
Introduction: The Utility and Challenges of a Unique Reagent
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a versatile bifunctional molecule. It combines the reactivity of a silyl enol ether with a reactive silanol group. Silyl enol ethers are widely used as enolate equivalents in a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and Michael reactions.[1] The dihydropyran scaffold is also a valuable structural motif in many natural products and pharmaceuticals.[2]
However, the very features that make this reagent useful also present unique challenges during reaction workup and purification. The presence of the silanol group and the acid-sensitive dihydropyran ring can lead to the formation of specific and often troublesome byproducts. This guide provides a systematic approach to identifying, preventing, and removing these impurities.
Section 1: Understanding the Origin of Common Byproducts
Effective purification begins with understanding the chemical nature of the impurities. Byproducts in reactions involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol typically fall into two main categories.
Siloxane-Related Impurities
The dimethylsilanol moiety (-Si(CH₃)₂OH) is prone to self-condensation, especially in the presence of acid or base, or upon heating. This process eliminates water to form silicon-oxygen-silicon bonds, leading to the formation of oligomeric or polymeric siloxanes.
Mechanism of Siloxane Formation: The reaction is a dehydration condensation: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O
In the case of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, this can lead to a mixture of linear and cyclic polydimethylsiloxanes, which are often observed as a broad, greasy, or oily residue that can complicate purification. These compounds are typically characterized by a strong singlet in the ¹H NMR spectrum around 0.1-0.2 ppm.
Hydrolysis and Ring-Opening Byproducts
Silyl enol ethers are sensitive to hydrolysis, which cleaves the Si-O bond to regenerate a carbonyl compound and a silanol.[3] Furthermore, the enol ether of the dihydropyran system is particularly susceptible to cleavage under acidic conditions, which can lead to the opening of the pyran ring.[4]
Common Hydrolysis Pathways:
-
Silyl Enol Ether Hydrolysis: Reaction with water (often from adventitious moisture in solvents or reagents) will hydrolyze the silyl enol ether back to the corresponding ketone, in this case, dihydro-2H-pyran-3(4H)-one, and dimethylsilanediol. The latter is unstable and will rapidly condense to form polysiloxanes.
-
Acid-Catalyzed Ring Opening: The presence of even trace amounts of acid can protonate the enol ether, leading to a cascade that opens the dihydropyran ring to form species like 5-hydroxy-3-oxopentanal.[4]
The following diagram illustrates the primary pathways for byproduct formation:
Caption: Major byproduct formation pathways from (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Section 2: Troubleshooting and Purification Guide
This section is formatted as a series of questions that researchers commonly face during their experiments, followed by detailed, actionable answers.
Question 1: My crude ¹H NMR spectrum shows a large, broad singlet around 0.1 ppm that I can't get rid of. What is it and how do I remove it?
Answer: This signal is almost certainly from polydimethylsiloxane byproducts arising from the condensation of the silanol group. These compounds are notoriously difficult to remove because they are often greasy, non-polar, and can co-elute with a wide range of products during chromatography.
Troubleshooting Workflow:
Caption: Decision workflow for removing siloxane impurities.
Detailed Protocols:
-
Protocol 2.1: Removal by Distillation (for volatile products)
-
If your desired product has a sufficiently low boiling point, Kugelrohr or short-path distillation is highly effective as siloxanes are typically high-boiling.
-
Perform the distillation under high vacuum to minimize the required temperature, thus preventing thermal decomposition of the product.
-
-
Protocol 2.2: Removal by Non-Polar Solvent Wash (for solid products)
-
If your product is a solid, dissolve the crude material in a minimal amount of a polar solvent in which the siloxanes are poorly soluble (e.g., acetonitrile, methanol).
-
Cool the solution to induce precipitation of your product.
-
Filter the solid product and wash thoroughly with a cold, non-polar solvent like hexane or pentane, in which the siloxanes are highly soluble.
-
-
Protocol 2.3: Removal by Chromatography
-
Initial Flush: Before loading your sample, flush the packed silica gel column with a large volume of a non-polar solvent (e.g., 5-10 column volumes of hexane). This can sometimes elute some of the siloxane impurities.
-
Dry Flash Chromatography: Dry load your sample onto the column. Elute with a solvent system that is as non-polar as possible while still allowing for the elution of your product. The siloxanes will often smear across many fractions, but this can sometimes achieve separation.
-
Question 2: My product seems to be decomposing on the silica gel column during chromatography. Why is this happening and what can I do?
Answer: This is a classic problem when purifying acid-sensitive compounds. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the hydrolysis of the silyl enol ether and the opening of the dihydropyran ring.[5]
Solutions and Protocols:
| Method | Description | Best For |
| Deactivated Silica Gel | Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base. | Most applications involving acid-sensitive compounds. |
| Alumina Chromatography | Use basic or neutral alumina as the stationary phase instead of silica gel. | Compounds that are stable to basic conditions. |
| Aqueous Workup First | Perform a careful aqueous workup with a mild base before chromatography to remove any acid catalysts from the reaction. | Reactions that used an acid catalyst. |
-
Protocol 2.4: Preparation and Use of Deactivated Silica Gel
-
Preparation: Prepare your chosen eluent (e.g., a mixture of ethyl acetate and hexane). Add 0.5-1% triethylamine (or another suitable amine like diisopropylethylamine) to the eluent.[5]
-
Slurry: In a fume hood, create a slurry of the silica gel in this base-containing eluent.
-
Packing: Pack the column with the slurry as you normally would.
-
Equilibration: Before loading your sample, run at least 2-3 column volumes of the base-containing eluent through the packed column to ensure the entire stationary phase is neutralized.
-
Elution: Run the chromatography as usual with the base-containing eluent.
-
Question 3: How can I minimize the formation of byproducts from the start?
Answer: Prevention is always the best strategy. The key is to rigorously control the reaction conditions.
-
Maintain Anhydrous Conditions: Use flame-dried glassware, freshly distilled anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). This will minimize the hydrolysis of both the silylating agent and the silyl enol ether product.[6]
-
Control Temperature: For reactions that form kinetic enolates, maintain a low temperature (e.g., -78 °C) to prevent equilibration and side reactions.[6]
-
Careful Choice of Reagents: Use high-purity reagents. If using a silylating agent like trimethylsilyl chloride, ensure it is from a fresh bottle or has been recently distilled.
-
Quenching and Workup: Quench the reaction under anhydrous conditions if possible, or use a pre-chilled, mild aqueous solution. Avoid strong acids in the workup unless the desired product is stable to them.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the general stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol?
-
A: It is sensitive to both moisture and acid. It should be stored under an inert atmosphere in a cool, dry place. For long-term storage, consider storing it as a solution in an anhydrous, non-protic solvent. Dihydropyran derivatives are known to hydrolyze at low pH.[7]
-
-
Q: Can I use reverse-phase chromatography for purification?
-
A: Yes, reverse-phase (e.g., C18) chromatography can be an excellent alternative, especially if your desired product is more polar than the siloxane byproducts. Using a solvent system like acetonitrile/water or methanol/water, the non-polar siloxanes will elute very quickly, while more polar products will be retained longer.
-
-
Q: My reaction involves a Lewis acid. How does this impact purification?
-
A: Lewis acids will strongly promote the decomposition pathways mentioned above. It is crucial to quench the Lewis acid during the workup. A common method is to pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution to complex with the metal. Ensure the Lewis acid is fully neutralized or removed before attempting chromatography on silica gel.
-
References
-
Reissig, H.-U. (2025). Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. ResearchGate. [Link]
-
Wikipedia. Silyl enol ether. Wikipedia. [Link]
-
Wikipedia. Enol ether. Wikipedia. [Link]
-
Barreiro, E. J., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. National Institutes of Health. [Link]
-
OECD (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. OECD Existing Chemicals Database. [Link]
-
RSC Publishing (n.d.). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. [Link]
-
PubMed. Direct transformation of silyl enol ethers into functionalized allenes. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]
-
ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
chemeurope.com. Silyl enol ether. [Link]
-
Beilstein Journal of Organic Chemistry (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
Sources
Impact of moisture on the stability and reactivity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol and what are its primary applications?
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a bifunctional molecule featuring a dimethylsilanol group and a dihydropyran moiety. The silanol group makes it a versatile precursor for the formation of silicon-containing compounds and a partner in cross-coupling reactions. The dihydropyran ring is a common structural motif in many biologically active compounds and can also serve as a protective group for alcohols.[1][2][3][4] This compound is particularly useful in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[5][6][7]
Q2: How does moisture affect the stability of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol?
The primary impact of moisture on (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is twofold:
-
Self-condensation of the silanol group: Silanols are known to be highly reactive in the presence of moisture, readily undergoing self-condensation to form siloxane dimers and oligomers.[8] This process is often catalyzed by trace amounts of acid or base.
-
Hydrolysis of the dihydropyran ring: The vinyl ether linkage within the dihydropyran ring is susceptible to acid-catalyzed hydrolysis.[3] The presence of water, especially under acidic conditions, can lead to ring-opening.
Q3: What are the likely degradation products of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in the presence of moisture?
Exposure to moisture can lead to a mixture of degradation products. The self-condensation of the silanol group will produce the corresponding disiloxane. Simultaneously, hydrolysis of the dihydropyran ring is expected to yield a δ-hydroxy aldehyde, likely glutaraldehyde, and methanol, as seen with similar dihydropyran derivatives.[5]
Q4: How should I properly store and handle (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol to minimize moisture exposure?
To ensure the integrity of the reagent, stringent anhydrous handling techniques are necessary:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.
-
Handling: All manipulations should be carried out using dry glassware and under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry solvents and reagents for all reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation due to the moisture sensitivity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Problem 1: Low or No Reactivity in Cross-Coupling Reactions (e.g., Hiyama-Denmark Coupling)
Symptoms:
-
Starting material is recovered unchanged.
-
Low yield of the desired cross-coupled product.
-
Formation of homocoupling products of the coupling partner.
Root Cause Analysis:
Moisture contamination can significantly hinder cross-coupling reactions involving organosilanols. While some protocols for Hiyama-Denmark couplings mention the beneficial effect of a controlled amount of water to suppress homocoupling of the halide partner, excess water can be detrimental.[9] Water can lead to the formation of inactive siloxane dimers or oligomers of your (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, reducing the concentration of the active monomeric silanol species required for the catalytic cycle.[10][11]
Troubleshooting Workflow:
Troubleshooting Workflow for Low Reactivity
Step-by-Step Protocol:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere.
-
Solvent Purity: Use freshly distilled and degassed solvents. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. Consider passing the solvent through an activated alumina column immediately before use.
-
Reagent Integrity: Use a fresh bottle of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol or purify the existing stock by distillation under reduced pressure. Other solid reagents should be dried in a vacuum oven.
-
Controlled Water Addition: If the specific cross-coupling protocol calls for it, add a carefully controlled amount of water (e.g., 1-2 equivalents) to the reaction mixture. This should be done with caution and optimized for your specific system.
-
Catalyst and Ligand Choice: In some cases, the choice of palladium catalyst and ligand can influence the reaction's tolerance to trace moisture. Consult the literature for catalyst systems known to be robust for Hiyama-type couplings.
Problem 2: Formation of an Insoluble White Precipitate
Symptoms:
-
A white, insoluble solid forms in the reaction mixture or upon storage of the silanol.
-
Reduced yield of the desired product.
Root Cause Analysis:
The formation of a white precipitate is a strong indicator of the self-condensation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol to form a polysiloxane. This process is accelerated by the presence of moisture and can occur even during storage if the compound is not properly protected.
Proposed Mechanism of Silanol Condensation:
Silanol Condensation Pathway
Troubleshooting and Prevention:
-
Strict Anhydrous Technique: The most critical step is to prevent moisture from coming into contact with the silanol. Follow the handling procedures outlined in FAQ 4.
-
Use Fresh Reagent: If you observe a precipitate in your stock bottle, it is a sign of degradation. It is best to use a fresh, unopened bottle or purify the material.
-
Inert Atmosphere: Always handle the compound under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent Quality: Ensure that all solvents used are rigorously dried.
Problem 3: Unexpected Side Products Detected by NMR or MS
Symptoms:
-
1H NMR spectrum shows unexpected aldehyde or alcohol peaks.
-
Mass spectrometry analysis reveals fragments corresponding to glutaraldehyde or its derivatives, and/or siloxane species.
Root Cause Analysis:
These observations point towards the hydrolysis of the dihydropyran ring. This is particularly likely if the reaction is run under acidic conditions or if there is significant water contamination.
Proposed Hydrolysis Mechanism of the Dihydropyran Ring:
Dihydropyran Ring Hydrolysis
Analytical Confirmation and Prevention:
-
NMR Analysis: Look for characteristic aldehyde protons (around 9-10 ppm) and new broad signals in the alcohol region of the 1H NMR spectrum.
-
GC-MS Analysis: This technique can be used to identify volatile degradation products like glutaraldehyde. Derivatization of the sample may be necessary to improve detection.[12][13]
-
Control Reaction pH: If possible, avoid acidic conditions when working with this reagent. If an acid is required, consider using a milder Lewis acid or adding it at low temperatures.
-
Moisture Scavengers: In some cases, the addition of a moisture scavenger to the reaction mixture, such as molecular sieves, can be beneficial. Ensure the sieves are properly activated before use.
Data and Protocols
Table 1: Recommended Solvent Drying Techniques
| Solvent | Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent blue or purple color is obtained, then distill under nitrogen. |
| Toluene | Sodium | Reflux for several hours, then distill under nitrogen. |
| Dichloromethane (CH2Cl2) | Calcium Hydride (CaH2) | Stir over CaH2 overnight, then distill under nitrogen. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH2) | Stir over CaH2 for 24 hours, then distill under nitrogen. |
Protocol: General Procedure for Handling (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
-
Glassware Preparation: Dry all glassware in an oven at 150 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of an inert gas using a Schlenk line or in a glovebox.
-
Reagent Transfer: Use a dry, gas-tight syringe or cannula to transfer the silanol from the storage bottle to the reaction vessel.
-
Solvent Addition: Add freshly distilled, anhydrous solvent to the reaction flask via a cannula or syringe.
-
Monitoring Moisture: For highly sensitive reactions, consider using an in-line moisture sensor or periodically taking aliquots for Karl Fischer titration to ensure anhydrous conditions are maintained.
References
-
Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]
-
Wikipedia. 3,4-Dihydropyran. [Link]
- Google Patents.
-
National Center for Biotechnology Information. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]
-
Hendrixson, R. R.; Mack, M. P.; Palmer, R. A. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. [Link]
-
MDPI. Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes. [Link]
-
Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ScienceDirect. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. [Link]
- Google Patents.
-
ResearchGate. Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated.... [Link]
-
ResearchGate. Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. [Link]
-
Journal of the American Chemical Society. Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
National Center for Biotechnology Information. Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes. [Link]
-
NSF Public Access Repository. Development of a General Method for the Hiyama-Denmark Cross- Coupling of Tetrasubstituted Vinyl Silanes. [Link]
-
YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). [Link]
-
PubMed. Application of LC and GC hyphenated with mass spectrometry as tool for characterization of unknown derivatives of isoflavonoids. [Link]
-
ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
Organic Chemistry Portal. Hiyama-Denmark Coupling. [Link]
-
ResearchGate. Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5Dimethyl1-silacyclopentane and 2,5Diphenyl1-sila-3-cyclopentene Derivatives. [Link]
-
Dalton Transactions - The Royal Society of Chemistry. Direct cross-linking of silyl-functionalized cage siloxanes via nonhydrolytic siloxane bond formation for preparing. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PMC - PubMed Central. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
-
ResearchGate. Evaluation of hydrolysis and alcoholysis reactions in gas chromatography/mass spectrometry inlets. [Link]
-
ACS Publications. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. [Link]
-
Royal Society of Chemistry. The Hiyama Cross-Coupling Reaction: New Discoveries. [Link]
-
Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. [Link]
-
Semantic Scholar. The Synthesis and Structure of Organosilanols. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7709686B2 - Preparation of glutaraldehyde - Google Patents [patents.google.com]
- 6. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 7. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hiyama-Denmark Coupling [organic-chemistry.org]
- 10. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Welcome to the technical support center for the synthesis and scale-up of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable intermediate, providing not just solutions but also the underlying chemical principles to empower your experimental success. Our focus is on providing a robust, scalable, and safe synthetic protocol.
I. Overview of the Synthetic Strategy
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is most effectively approached through a Grignard reaction, a powerful and widely used method for forming carbon-silicon bonds. The overall strategy involves two key steps:
-
Formation of a Dihydropyranyl Grignard Reagent: This involves the reaction of a suitable halogenated dihydropyran with magnesium metal.
-
Reaction with a Dimethylsilyl Electrophile and Subsequent Hydrolysis: The Grignard reagent then reacts with a dimethylsilyl halide, followed by hydrolysis to yield the final silanol product.
This guide will delve into the practical challenges and troubleshooting associated with scaling up this process.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the Grignard reagent formation?
A1: The preferred starting material is 6-chloro-3,4-dihydro-2H-pyran. While the bromo-analog is more reactive, the chloro-derivative offers a good balance of reactivity, stability, and cost-effectiveness for scale-up operations.
Q2: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A2: Initiation of a Grignard reaction is a frequent hurdle, especially at a larger scale. The primary cause is the passivation of the magnesium surface by magnesium oxide. Here are some troubleshooting steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and dry. Mechanical stirring can help break the oxide layer. For stubborn cases, a small amount of an activator like iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent can be added to the reaction flask.
-
Solvent Purity: The solvent, typically anhydrous tetrahydrofuran (THF), must be scrupulously dry. Any moisture will quench the Grignard reagent as it forms.[1]
-
Exotherm Control: Grignard reagent formation is highly exothermic.[2][3] On a large scale, this can lead to a dangerous runaway reaction. The addition of the halide should be slow and controlled, with efficient cooling to maintain the reaction temperature within a safe range.
Q3: I am observing significant formation of a dimeric by-product. How can I minimize this?
A3: The formation of a Wurtz-type coupling product (a dimer of the dihydropyran moiety) is a known side reaction in Grignard syntheses.[4] This occurs when the Grignard reagent reacts with unreacted halide. To minimize this:
-
Slow Addition: Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.
-
Good Agitation: Efficient stirring is crucial to ensure the halide reacts with the magnesium surface rather than the formed Grignard reagent.
-
Temperature Control: Lower temperatures can sometimes disfavor the coupling reaction.
Q4: What are the best practices for quenching the reaction and hydrolyzing the intermediate silyl halide?
A4: The quench and hydrolysis step is critical for obtaining the final silanol product and ensuring safety.
-
Controlled Quench: The reaction should be cooled in an ice bath before quenching. A slow, dropwise addition of a saturated aqueous solution of ammonium chloride is recommended. This is less exothermic than quenching with water alone and helps to dissolve the magnesium salts.
-
pH Control: Maintaining a slightly acidic to neutral pH during workup is important to prevent the condensation of the silanol to a disiloxane.
Q5: How can I effectively purify the final product, (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol?
A5: Purification of organosilanols can be challenging due to their polarity and potential for self-condensation.[5][6]
-
Extraction: After quenching, the product should be extracted into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.
-
Distillation: While distillation is a common purification technique, it should be approached with caution for silanols as elevated temperatures can promote condensation. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete Grignard formation. 2. Poor quality of reagents (wet solvent, old magnesium). 3. Incorrect reaction temperature. | 1. Use an indicator (e.g., a small crystal of iodine) to confirm Grignard formation. 2. Use freshly dried solvent and activated magnesium. 3. Monitor the internal reaction temperature and maintain it within the optimal range (typically 25-40°C for formation). |
| Formation of a white precipitate during Grignard formation | This is often magnesium hydroxide, indicating the presence of water. | Stop the reaction, dry the apparatus and solvent more thoroughly, and restart with fresh reagents. |
| Product decomposes on silica gel column | The silica gel is too acidic, causing decomposition of the acid-sensitive dihydropyran ring.[7] | 1. Neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column. 2. Use a less acidic stationary phase like alumina. |
| Product appears oily and is difficult to handle | The product may be impure or contain residual solvent. | Ensure complete removal of solvent under reduced pressure. If the product is inherently an oil, this is normal. |
| Formation of a high-boiling, viscous liquid as the main product | This is likely a disiloxane, formed by the condensation of two silanol molecules. | 1. Avoid high temperatures during workup and purification. 2. Maintain a neutral or slightly acidic pH during the aqueous workup. |
IV. Experimental Protocols
Protocol 1: Synthesis of (3,4-Dihydro-2H-pyran-6-yl)magnesium chloride
Safety Note: This reaction is exothermic and moisture-sensitive. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add magnesium turnings (1.2 eq).
-
Assemble the glassware and flame-dry under a stream of inert gas.
-
Allow the apparatus to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium.
-
Add a small crystal of iodine to the flask. The color should fade as the magnesium activates.
-
In the dropping funnel, prepare a solution of 6-chloro-3,4-dihydro-2H-pyran (1.0 eq) in anhydrous THF.
-
Add a small portion of the chloride solution to the magnesium suspension. An exotherm should be observed, indicating the initiation of the reaction.
-
Once the reaction has initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
Protocol 2: Synthesis and Purification of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
-
Cool the freshly prepared Grignard reagent from Protocol 1 to 0°C in an ice bath.
-
In a separate flask, prepare a solution of dimethyldichlorosilane (1.1 eq) in anhydrous THF.
-
Add the dimethyldichlorosilane solution to the Grignard reagent dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
V. Visualized Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 有機シラノール [sigmaaldrich.com]
- 6. Organosilanols - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Silyl Ether Protecting Groups: Benchmarking Against the Elusive (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
In the landscape of modern organic synthesis, the judicious selection of protecting groups is a cornerstone of strategy, enabling chemists to orchestrate complex molecular transformations with precision. Among the myriad of options for the protection of hydroxyl groups, silyl ethers have established themselves as a versatile and indispensable class. Their popularity is rooted in their ease of introduction, tunable stability, and the mild conditions under which they can be cleaved. This guide provides a comprehensive comparison of commonly employed silyl protecting groups, including trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS).
A central focus of this investigation was to benchmark these established protecting groups against the less-documented (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. However, an extensive review of the scientific literature reveals a notable absence of this compound's application as a protecting group for alcohols. While commercially available, its utility in this context remains unpublished. Therefore, this guide will first delve into the well-understood characteristics of common silyl ethers, providing a framework for their strategic application. Subsequently, we will offer a theoretical assessment of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol's potential behavior based on its structural features, providing a forward-looking perspective for researchers in the field.
The Established Arsenal: A Comparative Analysis of Common Silyl Ether Protecting Groups
The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups physically obstruct the approach of reagents, thereby enhancing the stability of the protecting group, particularly towards acidic hydrolysis.[2][3]
Relative Stability
The relative stability of common silyl ethers under both acidic and basic conditions is a critical factor in their selection and orthogonal deprotection strategies. The generally accepted order of stability is as follows:
-
Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[3]
-
Basic Conditions: TMS < TES < TBS ≈ TBDPS < TIPS[3]
This differential stability allows for the selective removal of one silyl group in the presence of another, a powerful tool in multi-step synthesis.[1]
| Protecting Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) | Key Features |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile, sensitive to mild acid and base, often used for temporary protection or in situ derivatization. |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, useful for selective deprotection in the presence of more robust silyl ethers. |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 | A workhorse protecting group with a good balance of stability and ease of removal. Widely used in a variety of synthetic contexts.[4] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Highly sterically hindered, offering significant stability towards both acidic and basic conditions.[3] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Very robust, particularly under acidic conditions, due to the bulky phenyl substituents. |
Experimental Protocols: Introduction and Removal of Silyl Ethers
The following protocols are representative examples for the silylation of a primary alcohol and its subsequent deprotection.
General Silylation Protocol (TBS Protection)
This protocol, based on the Corey procedure, is a reliable method for the introduction of the TBS group.[3]
Materials:
-
Alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 mmol)
-
Imidazole (2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole and TBSCl to the solution.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the TBS protection of an alcohol.
General Deprotection Protocol (TBAF-mediated)
Fluoride-based deprotection is a common and effective method for the cleavage of most silyl ethers, driven by the formation of a strong Si-F bond.[4]
Materials:
-
TBS-protected alcohol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 mL, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the TBAF-mediated deprotection of a TBS ether.
The Curious Case of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
As previously stated, there is no published data on the use of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a protecting group for alcohols. However, we can infer its potential properties based on its structure. The presence of a vinyl group attached to the silicon atom introduces electronic effects that would likely influence the stability of the corresponding silyl ether.
Caption: Comparison of TBS and the novel silyl group.
Hypothesized Reactivity and Stability
The vinyldimethylsilyl group of the topic compound is sterically less demanding than the tert-butyldimethylsilyl group. Based on steric arguments alone, one would predict that the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilyl ether would be significantly less stable than a TBS ether, likely closer in stability to a TES ether.
The electronic effect of the vinyl group is more complex. The sp2-hybridized carbon of the vinyl group is more electronegative than an sp3-hybridized carbon, which could lead to a slight destabilization of the silyl ether towards nucleophilic attack. Conversely, the pi-system of the vinyl group could potentially interact with the d-orbitals of the silicon atom, which might have a stabilizing effect.
Potential for Novel Deprotection Strategies
The presence of a carbon-carbon double bond in the protecting group opens up the possibility for unique deprotection strategies that are not available for standard trialkylsilyl ethers. For instance, methods involving olefin metathesis, hydrogenation, or electrophilic addition to the double bond could potentially be employed for its cleavage, offering a new dimension of orthogonality in protecting group chemistry.
Conclusion
While (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol remains an unexplored entity in the realm of protecting group chemistry, the established family of silyl ethers offers a well-understood and highly versatile toolkit for the synthetic chemist. The choice of silyl protecting group should be guided by a careful consideration of the stability required for subsequent reaction steps and the conditions available for its eventual removal. The principles of steric and electronic effects that govern the reactivity of common silyl ethers provide a solid foundation for predicting the behavior of novel protecting groups. The potential for unique cleavage strategies for a vinyl-substituted silyl ether makes (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol an intriguing candidate for future investigation, potentially expanding the repertoire of orthogonal protecting groups available to the scientific community.
References
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Reddy, Ch. R., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
- MilliporeSigma. (n.d.). Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl.
- Wikipedia. (2023). Silyl ether.
- BenchChem. (2025).
- Suder, A., et al. (2011). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry.
- BenchChem. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Wikipedia. (2023). 3,4-Dihydropyran.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran.
- Echemi. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.
- Fisher Scientific. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific.
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Beilstein Journals. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
- National Institutes of Health. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist.
Sources
A Definitive Guide to the Structural Elucidation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol Derivatives Using NMR Analysis
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel molecules is paramount. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol and its derivatives represent a unique class of compounds, merging the functionalities of a heterocyclic dihydropyran ring with a reactive silanol group. This combination presents distinct challenges for unambiguous structure confirmation. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential preliminary data, they fall short of defining the precise atomic connectivity and stereochemistry.
This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural analysis of these hybrid molecules. We will move beyond a simple recitation of data, focusing instead on the strategic application of 1D and 2D NMR experiments to build a conclusive structural argument, piece by piece. This is the same logical workflow our application scientists employ to solve complex structural problems, ensuring both accuracy and efficiency.
The Analytical Challenge: Beyond Formula and Functional Groups
A typical starting point for analysis might involve MS to confirm the molecular weight (C₇H₁₄O₂Si, MW: 158.27) and IR spectroscopy to identify key functional groups like the Si-OH (silanol), C=C (alkene), and C-O (ether) bonds. However, several isomeric possibilities could satisfy this data. NMR spectroscopy is the only technique that provides a complete picture of the molecular framework.
¹H NMR: The First Look at the Proton Skeleton
One-dimensional proton (¹H) NMR provides the initial, high-level map of the molecule. The key is to understand the expected chemical shift regions for each part of the structure and, more importantly, the coupling patterns that reveal which protons are neighbors.
Expected ¹H NMR Resonances:
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| H5 (Vinylic) | ~4.8 - 5.0 | Triplet (t) | ~3-4 Hz | This proton is on the C=C double bond and is coupled to the two H4 protons. Its downfield shift is characteristic of vinylic protons adjacent to an oxygen atom in an enol ether system. |
| H2 (Methylene) | ~3.9 - 4.1 | Triplet (t) | ~5-6 Hz | These protons are on a carbon directly attached to the ring oxygen (C-O-CH₂), causing a significant downfield shift. They are coupled to the H3 protons. |
| H4 (Allylic) | ~2.1 - 2.3 | Quartet (q) or Multiplet (m) | ~4-6 Hz | As allylic protons coupled to both the vinylic H5 and the aliphatic H3 protons, their signal is often a complex multiplet. |
| H3 (Aliphatic) | ~1.8 - 2.0 | Quintet or Multiplet (m) | ~5-6 Hz | These protons are in a standard aliphatic environment, coupled to both H2 and H4 methylene groups. |
| Si-CH₃ (Methyl) | ~0.1 - 0.3 | Singlet (s) | N/A | Protons on methyl groups attached to a silicon atom are highly shielded and appear far upfield, typically close to the TMS reference at 0 ppm[1]. This is a hallmark signature of the dimethylsilyl group. |
| Si-OH (Silanol) | Highly Variable | Broad Singlet (br s) | N/A | The chemical shift of the silanol proton is notoriously dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[2]. It will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear—a key confirmatory test. |
¹³C NMR & DEPT: Mapping the Carbon Framework
While ¹H NMR maps the protons, ¹³C NMR, often used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the carbon backbone. DEPT-135 is particularly useful, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C6) are absent.
Expected ¹³C NMR Resonances:
| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Rationale |
| C6 (Vinylic) | ~150 - 155 | Absent | This quaternary carbon is part of the C=C double bond and directly bonded to both oxygen and silicon, resulting in a very downfield shift. |
| C5 (Vinylic) | ~98 - 102 | Positive (CH) | The CH carbon of the enol ether system appears in this characteristic region[3][4]. |
| C2 (Methylene) | ~66 - 68 | Negative (CH₂) | This methylene carbon is directly attached to the ring oxygen, deshielding it significantly[3][4]. |
| C4 (Allylic) | ~22 - 24 | Negative (CH₂) | A standard allylic methylene carbon chemical shift. |
| C3 (Aliphatic) | ~20 - 22 | Negative (CH₂) | A typical aliphatic methylene carbon resonance. |
| Si-CH₃ (Methyl) | ~ -1 to -3 | Positive (CH₃) | The carbons of the dimethylsilyl group are highly shielded, appearing upfield of TMS[1]. |
The Power of 2D NMR: Connecting the Dots
While 1D spectra provide the list of parts, 2D NMR provides the instruction manual for how they are assembled. For a molecule like this, a standard suite of 2D experiments is essential for unambiguous proof of structure.
Workflow for 2D NMR Structural Confirmation
Caption: Standard workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): Confirming ¹H-¹H Neighbors COSY is the first step in connecting the proton spin systems. It reveals which protons are coupled to each other, typically through two or three bonds.[5] For our target molecule, COSY is expected to show correlations that trace the connectivity within the dihydropyran ring:
-
H5 ↔ H4 : Confirms the vinylic to allylic coupling.
-
H4 ↔ H3 : Confirms the aliphatic chain.
-
H3 ↔ H2 : Completes the spin system of the ring. The Si-CH₃ and Si-OH protons, being singlets with no proton neighbors, will not show any cross-peaks.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons HSQC is a powerful experiment that maps each proton directly to the carbon it is attached to.[6][7][8] This allows for the definitive assignment of all protonated carbons. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.
Expected HSQC Correlations:
-
δ(¹H) ~4.9 ppm ↔ δ(¹³C) ~100 ppm (H5-C5)
-
δ(¹H) ~4.0 ppm ↔ δ(¹³C) ~67 ppm (H2-C2)
-
δ(¹H) ~2.2 ppm ↔ δ(¹³C) ~23 ppm (H4-C4)
-
δ(¹H) ~1.9 ppm ↔ δ(¹³C) ~21 ppm (H3-C3)
-
δ(¹H) ~0.2 ppm ↔ δ(¹³C) ~ -2 ppm (Si-CH₃)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof of Connectivity HMBC is arguably the most critical experiment for this molecule, as it reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH).[5][6] This is how we connect the isolated dihydropyran and dimethylsilanol fragments into a single molecule.
Caption: Key HMBC correlations confirming the structure.
Key Diagnostic HMBC Correlations:
-
From Vinylic Proton (H5) to Quaternary Carbon (C6): A cross-peak between the proton at ~4.9 ppm and the carbon at ~152 ppm confirms their two-bond (²J) relationship.
-
From Methyl Protons (Si-CH₃) to Quaternary Carbon (C6): The most crucial correlation. A cross-peak between the upfield methyl protons (~0.2 ppm) and the downfield vinylic carbon (~152 ppm) bridges the three-bond (³J) gap between the silicon and the pyran ring, definitively establishing the point of attachment.
-
From Methyl Protons (Si-CH₃) to their own Carbon: A strong two-bond correlation from the methyl protons to their attached carbon confirms the Si-CH₃ assignment.
-
Comparison with Alternative & Complementary Techniques
| Technique | Information Provided | Limitations for This Structure | Role |
| NMR Spectroscopy | Complete atomic connectivity, 3D structure (via NOESY), dynamic processes. | Can be less sensitive than MS. | Definitive: Provides unambiguous proof of structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Cannot distinguish between isomers; provides no connectivity data. | Confirmatory: Validates molecular formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups (Si-OH, C=C, C-O). | Provides no information on the carbon skeleton or connectivity. | Qualitative: Confirms functional groups are present. |
| X-Ray Crystallography | Absolute, unambiguous 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult or impossible to grow. | Gold Standard: Provides absolute proof if a crystal is available, but often not feasible. |
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is often a good first choice.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[9]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire with a standard pulse sequence. A 30° pulse angle and a relaxation delay of 1-2 seconds are typical.
-
¹³C{¹H} NMR: Acquire with proton decoupling to produce sharp singlets for each carbon. A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.
-
DEPT-135: Use a standard DEPT-135 pulse sequence to differentiate carbon types.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is recommended.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC experiment for optimal results.
-
HMBC: A gradient-selected HMBC experiment is standard. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz to observe typical ²J and ³J correlations.
Conclusion
The structural elucidation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol derivatives is a clear example of where a multi-faceted NMR approach is not just beneficial, but essential. While 1D ¹H and ¹³C spectra provide the fundamental building blocks, they leave ambiguity in how these blocks are connected. The strategic application of 2D NMR techniques—using COSY to trace proton networks, HSQC to pair protons with their carbons, and crucially, HMBC to establish the long-range connections between the dihydropyran and dimethylsilanol moieties—provides an unassailable, self-validating proof of structure. This systematic workflow empowers researchers to move forward with confidence in their molecular architecture.
References
- Silva, A. M. S., Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ChemicalBook. (n.d.). 3,4-DIHYDRO-2-METHOXY-2H-PYRAN(4454-05-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran - Optional[13C NMR] - Chemical Shifts.
- Benchchem. (n.d.). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
- Benchchem. (n.d.). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)
- Mitsudome, T., et al. (2009).
- SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran.
- ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR spectrum.
- Unknown. (n.d.). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Advances in Polymer Science. (n.d.).
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR spectrum [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Validation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol Products
Introduction: The Analytical Imperative for a Novel Silanol Building Block
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is an emerging bifunctional molecule of significant interest in advanced materials and pharmaceutical synthesis. Its unique structure, combining a reactive dimethylsilanol (-Si(CH₃)₂OH) moiety with a dihydropyran ring, presents both novel synthetic opportunities and distinct analytical challenges. The silanol group offers a handle for cross-coupling reactions and polymerization, while the dihydropyran provides a versatile cyclic ether framework.
For researchers and drug development professionals, the purity and stability of this starting material are paramount. Undetected impurities, isomers, or degradation products—such as self-condensation dimers formed via the silanol group—can critically impact reaction yields, final product efficacy, and safety profiles. Therefore, a robust, validated analytical methodology is not just a quality control measure; it is a foundational requirement for reproducible and reliable science.
This guide provides an in-depth comparison of mass spectrometry (MS) based strategies for the comprehensive validation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. We will move beyond simple protocol recitation to explore the causality behind methodological choices, empowering you to select and optimize the ideal approach for your specific analytical goal, whether it be routine purity checks or in-depth impurity characterization.
Core Analytical Challenges
The molecular structure of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol dictates the analytical strategy. Key challenges include:
-
Thermal Lability: The silanol functional group is susceptible to thermal stress, potentially leading to dehydration or condensation in a hot Gas Chromatography (GC) inlet.
-
Analyte Polarity: The molecule possesses moderate polarity, making it a borderline candidate for traditional GC or Reversed-Phase Liquid Chromatography (RPLC).
-
Silanol Reactivity: Silanols can readily condense to form siloxane dimers or oligomers, especially in the presence of trace acid or base. This presents a major potential impurity that must be monitored.
-
Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore limits the utility of HPLC-UV for sensitive quantification, pushing mass spectrometry to the forefront for detection.
These challenges necessitate a careful comparison between the two primary MS-coupled separation techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Strategic Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is the most critical decision in developing a validation method for this analyte. Each approach offers distinct advantages and requires specific considerations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-First Approach
GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[1] For our target molecule, direct injection is ill-advised due to the polar and reactive silanol group. The key to a successful GC-MS method lies in derivatization .
The "Why" of Derivatization: Derivatization is a chemical modification that transforms an analyte to make it more suitable for a given analytical technique.[2] For GC-MS analysis of silanols, the primary goals are:
-
Increase Volatility: By replacing the active hydrogen on the hydroxyl group with a non-polar group, we lower the boiling point of the analyte.[2]
-
Enhance Thermal Stability: Capping the reactive -OH group prevents thermal condensation in the hot GC inlet and column.[2]
-
Produce Characteristic Mass Spectra: The derivative often yields predictable and library-searchable fragmentation patterns upon Electron Ionization (EI).
The most common and effective strategy is silylation , where the analyte's active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[4]
Expected Fragmentation (Post-Derivatization): Upon EI, the TMS-derivatized (3,4-Dihydro-2H-pyran-6-yl)dimethylsilane would be expected to fragment via established pathways for cyclic ethers and silyl compounds.[5][6][7] Key fragmentation would likely involve:
-
α-cleavage: Breakage of the bond adjacent to the ether oxygen.
-
Loss of alkyl groups: Loss of methyl groups from the silicon atom (M-15).
-
Ring-opening fragmentation: Complex fragmentation patterns characteristic of the dihydropyran ring.[5][6][8]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution-Phase Approach
LC-MS is the preferred technique for non-volatile, polar, or thermally labile compounds, making it an excellent primary or orthogonal method for our analyte.[9] It analyzes the compound directly in its native state, avoiding the potential artifacts of derivatization and thermal stress.
Chromatographic Considerations: The moderate polarity of the analyte requires careful column selection.
-
Reversed-Phase (RP) C18: A standard choice, but retention may be limited. Mobile phases would typically consist of water/acetonitrile or water/methanol with additives like formic acid to promote protonation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar compounds and could offer superior retention and selectivity for the silanol and any related polar impurities.[10]
The Critical Choice: Ionization Source The interface between the LC and the MS is the ionization source, and its selection is paramount for achieving sensitivity and robust results.
-
Electrospray Ionization (ESI): ESI is ideal for polar molecules that can be readily ionized in solution.[11] For our analyte, ESI in positive ion mode would likely form the protonated molecule [M+H]⁺. It is generally less susceptible to matrix effects than APCI for certain compounds but may be less efficient for moderately polar molecules.[12][13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, more volatile compounds that are thermally stable enough to be nebulized and vaporized.[11][14] Given the analyte's characteristics, APCI could provide more efficient ionization than ESI, potentially leading to better sensitivity.[12] It operates by ionizing the mobile phase solvent, which then transfers a proton to the analyte.
The choice between ESI and APCI is not always predictable and must be determined experimentally. A source that can perform both is highly advantageous during method development.
Performance Comparison and Data Summary
To provide an objective comparison, the following table summarizes the expected performance of each technique for the validation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
| Parameter | GC-MS (with Derivatization) | LC-MS (APCI or ESI) | Rationale & Insights |
| Analyte Identification | Excellent (EI Spectra) | Good to Excellent (Accurate Mass) | EI provides rich, library-searchable fragmentation. High-resolution MS (Q-TOF, Orbitrap) in LC-MS provides accurate mass for high-confidence formula determination.[15] |
| Impurity Detection | Good | Excellent | LC-MS excels at detecting polar, non-volatile impurities (e.g., siloxane dimers, hydrolyzed species) that would not be amenable to GC. |
| Quantification | Good | Excellent | LC-MS generally offers wider linear ranges and lower limits of detection for this compound class without the variability of a derivatization step.[16] |
| Throughput | Moderate | High | LC-MS methods can often be faster as they eliminate the offline derivatization and incubation steps required for GC-MS. |
| Robustness | Moderate | Good | The derivatization step in GC-MS introduces an extra source of potential variability and must be meticulously controlled.[1] |
| Setup Complexity | High (due to derivatization) | Moderate | Method development in LC-MS focuses on mobile phase and column chemistry, while GC-MS requires optimization of the derivatization reaction itself. |
Experimental Protocols & Workflows
Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the optimal analytical method.
Caption: Decision workflow for method selection.
Protocol: GC-MS with TMS Derivatization
This protocol is designed for the identification and semi-quantitative analysis of the main component and volatile impurities.
1. Sample Preparation & Derivatization: a. Accurately weigh ~1 mg of the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol product into a 2 mL autosampler vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.[4] d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60°C for 45 minutes to ensure complete derivatization.[4] f. Cool to room temperature before analysis. A control sample with only the derivatization reagents should also be prepared to identify reagent-based artifacts.[4]
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 or equivalent.
- MS System: Agilent 5977 MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (Split mode, e.g., 20:1).
- Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
Protocol: LC-MS for Direct Analysis and Quantification
This protocol is ideal for quantifying the main component and detecting a broad range of polar and non-polar impurities.
1. Sample Preparation: a. Prepare a stock solution of the product in a 50:50 mixture of Acetonitrile:Water at 1 mg/mL. b. Serially dilute the stock solution to create calibration standards (e.g., from 1 µg/mL to 100 µg/mL). c. For analysis, dilute the sample to fall within the calibrated range, typically around 10 µg/mL.
2. LC-MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Waters Xevo TQ-S (Triple Quadrupole) for quantification or a Q-TOF system for characterization.
- Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or a HILIC column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Ion Source: ESI or APCI (test both), Positive Ion Mode.
- Key MS Parameters (Example for ESI):
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
Orthogonal Validation Workflow
For complete and trustworthy validation, especially in a regulated environment, an orthogonal approach using both GC-MS and LC-MS is the gold standard. This ensures that the full range of potential impurities (volatile, non-volatile, polar, non-polar) is captured.
Caption: Orthogonal validation workflow.
Conclusion and Authoritative Recommendations
The validation of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol requires a carefully considered analytical strategy. While no single method is perfect, a clear recommendation can be made based on the analytical goal.
-
For Routine Quality Control and Purity Assessment: A validated LC-MS method is superior . It offers higher throughput, better robustness by avoiding derivatization, and is inherently better suited for detecting the most likely degradation product: the non-volatile siloxane dimer.
-
For In-Depth Characterization and Identification of Unknowns: An orthogonal approach using both LC-MS and GC-MS is essential . LC-MS coupled with a high-resolution mass spectrometer (like a Q-TOF) should be used to gain accurate mass data on all components. GC-MS with EI provides complementary fragmentation data that can be crucial for elucidating the structure of volatile impurities.
Ultimately, the investment in developing a robust, MS-based analytical method for this novel building block is a critical step in ensuring the quality, reproducibility, and safety of the innovative materials and therapeutics derived from it.
References
- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
- Organosilanol | ZMsilane. (2024). ZM Silane Limited.
- Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Institutes of Health.
- Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs. (n.d.). Benchchem.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). NIST/EPA/NIH Mass Spectral Library.
- Mass Spectrometry: Fragmentation. (n.d.). Unknown Source.
- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.
- Electrospray and APCI Mass Analysis. (n.d.). AxisPharm.
- ESI vs APCI. Which ionization should I choose for my application?. (2024). YouTube.
- Derivatization steps prior to GC–MS analysis: a Silylation reactions.... (n.d.). ResearchGate.
- What Is Derivatization In GC-MS?. (2025). YouTube.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). Unknown Source.
- GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications.
- Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. (n.d.). Advion, Inc.
- Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. (n.d.). PubMed.
- New analytical methods quantify siloxanes in silicone products. (2019). Silicones Europe.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio.
- New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. (n.d.). Diva-Portal.org.
- Determination of Silicon in Organosilicon Compounds. (2025). ResearchGate.
- Analysis of Silicone Oils by High Performance Liquid Chromatography and Corona Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
- Organosilanols. (n.d.). Sigma-Aldrich.
- Methods for Detecting Silicones in Biological Matrixes. (1999). PubMed.
- Organosilanols. (n.d.). Wikipedia.
- Various types of silanols and siloxane present on the chromatographic surface.. (2020). Unknown Source.
- Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. (n.d.). Advanced Journal of Chemistry, Section A.
- LC-MS method for Analysis of Dabigatran and its Impurities. (2019). Acta Scientific.
- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). National Institutes of Health.
- Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. (2024). ChemRxiv.
- Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).
- Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. (n.d.). MDPI.
Sources
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. thescipub.com [thescipub.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. whitman.edu [whitman.edu]
- 9. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 15. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
A Comparative Guide to the Reactivity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol and Trimethylsilanol
Introduction
In the landscape of organosilicon chemistry, silanols (R₃SiOH) serve as pivotal intermediates, valued for their unique reactivity and role in the synthesis of complex molecules and materials. Their utility is largely dictated by the nature of the organic substituents (R) attached to the silicon atom, which modulate the polarity and reactivity of the core silanol functional group. This guide provides an in-depth comparative analysis of two structurally distinct silanols: Trimethylsilanol (TMSOH), a foundational saturated alkylsilanol, and (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (DHP-DMSOH), a functionalized vinylsilanol.
While both molecules share the dimethylsilanol core, the presence of a vinyl group integrated into a dihydropyran ring in DHP-DMSOH introduces profound differences in electronic properties and reaction pathways compared to the simple methyl groups of TMSOH. This study will elucidate these differences through an examination of their synthesis, physicochemical properties, and performance in key chemical transformations including condensation, palladium-catalyzed cross-coupling, and electrophilic substitution. The insights provided are intended to guide researchers, particularly those in synthetic chemistry and drug development, in selecting the appropriate silanol reagent to achieve specific synthetic outcomes.
Structural and Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between TMSOH and DHP-DMSOH lies in the substituent attached to the silicon atom: three saturated methyl groups versus two methyl groups and a vinyl ether moiety. This structural variance has a direct impact on their physical and chemical properties.
Trimethylsilanol is a volatile, colorless liquid that is prone to self-condensation, especially under acidic or basic conditions, to form hexamethyldisiloxane.[1][2] This reactivity stems from the inherent polarity of the Si-OH bond. DHP-DMSOH, by contrast, features a vinyl group whose π-system can interact with the silicon atom, influencing the acidity of the silanol proton and providing an additional site for chemical reactions.
| Property | Trimethylsilanol (TMSOH) | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (DHP-DMSOH) | Rationale for Difference |
| CAS Number | 1066-40-6[3] | 304669-35-0[4] | - |
| Molecular Formula | C₃H₁₀OSi[5] | C₇H₁₄O₂Si[4] | - |
| Molecular Weight | 90.20 g/mol [5] | 158.27 g/mol [4] | Larger dihydropyran substituent. |
| Boiling Point | 99 °C[5] | 54 °C @ 0.8 mmHg[4] | Increased molecular weight and polarity. |
| pKa | ~11[5] | Estimated ~10.5-10.8 | The electron-withdrawing nature of the vinyl group enhances the acidity of the Si-OH proton. |
| Key Reactive Sites | Si-OH group | Si-OH group, C=C double bond | DHP-DMSOH possesses dual reactivity. |
| Primary Application | Silylating agent, silicone precursor[2][6] | Cross-coupling partner, building block[7] | Versatility derived from the vinyl moiety. |
Synthesis of Silanols
The preparative methods for these silanols reflect their structural differences. TMSOH is typically synthesized through straightforward hydrolysis, whereas the synthesis of a functionalized vinylsilanol like DHP-DMSOH requires a more targeted approach.
Synthesis of Trimethylsilanol
TMSOH is commonly prepared via the controlled hydrolysis of chlorotrimethylsilane or the basic hydrolysis of hexamethyldisiloxane.[1] The former method must be performed under weakly basic conditions to prevent the liberated HCl from catalyzing the rapid condensation of the silanol product.[2]
Proposed Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Comparative Reactivity Analysis
The divergent reactivity of TMSOH and DHP-DMSOH is most evident when they are subjected to common synthetic transformations.
Condensation Reactions
The Si-OH moiety is the primary site of reactivity for TMSOH, readily undergoing condensation with other silanols or alcohols to form stable siloxane (Si-O-Si) or silyl ether (Si-O-C) bonds, respectively.[1] This reaction is fundamental to the formation of silicone polymers.
DHP-DMSOH also undergoes condensation via its silanol group. However, the slightly increased acidity of its Si-OH bond may influence the reaction kinetics under certain pH conditions.[9] The stability of silanols is generally highest around a pH of 3, with reactivity increasing in more acidic or basic environments.[9]
Experimental Protocol: Comparative Self-Condensation
-
Objective: To compare the rate of self-condensation of TMSOH and DHP-DMSOH under acidic catalysis.
-
Procedure:
-
Prepare two separate solutions: 1 mmol of TMSOH in 5 mL of dioxane and 1 mmol of DHP-DMSOH in 5 mL of dioxane.
-
To each solution, add 0.01 mmol of p-toluenesulfonic acid as a catalyst.
-
Stir the reactions at 50 °C.
-
Monitor the disappearance of the starting silanol and the formation of the corresponding disiloxane product by Gas Chromatography (GC) at 15-minute intervals for 2 hours.
-
-
Expected Outcome: Both silanols will condense to form their respective disiloxanes. It is hypothesized that DHP-DMSOH may exhibit a slightly different reaction rate due to electronic effects, though steric hindrance from the bulky dihydropyran group could also play a role.
| Time (min) | TMSOH Conversion (%) | DHP-DMSOH Conversion (%) |
| 15 | 35 | 30 |
| 30 | 62 | 55 |
| 60 | 88 | 81 |
| 120 | >95 | >95 |
Note: Data are representative and intended for illustrative purposes.
Palladium-Catalyzed Cross-Coupling (Hiyama Coupling)
A significant divergence in reactivity is observed in palladium-catalyzed cross-coupling reactions. Organosilanols can serve as potent nucleophiles in Hiyama coupling, offering a less toxic alternative to organotin or organoboron reagents.[7]
DHP-DMSOH, as a vinylsilanol, is an excellent substrate for this transformation. The vinyl group is readily transferred to an organic halide or triflate, forming a new C-C bond. This reaction typically requires activation of the silanol, often with a fluoride source or a base to generate the more nucleophilic silanolate.[7] TMSOH, lacking an unsaturated group for transfer, does not participate in this type of cross-coupling.
// Nodes ArX [label="Aryl Halide (Ar-X)"]; Pd0 [label="Pd(0) Catalyst"]; OxAdd [label="Oxidative Addition"]; ArPdX [label="Ar-Pd(II)-X"]; Silanol [label="DHP-DMSOH"]; Activator [label="Activator (e.g., F⁻, Base)"]; Silanolate [label="[DHP-DMSiO]⁻"]; Transmetal [label="Transmetalation"]; ArPdR [label="Ar-Pd(II)-R\n(R = DHP)"]; RedElim [label="Reductive Elimination"]; Product [label="Coupled Product (Ar-R)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ArX -> OxAdd; Pd0 -> OxAdd; OxAdd -> ArPdX; Silanol -> Silanolate [label="Activation"]; Activator -> Silanolate; ArPdX -> Transmetal; Silanolate -> Transmetal; Transmetal -> ArPdR; ArPdR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Simplified catalytic cycle for the Hiyama cross-coupling of DHP-DMSOH.
Experimental Protocol: Hiyama Coupling of DHP-DMSOH with Iodobenzene
-
Objective: To demonstrate the utility of DHP-DMSOH as a nucleophilic partner in a Pd-catalyzed cross-coupling reaction.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous THF.
-
Add iodobenzene (1.0 equiv), DHP-DMSOH (1.2 equiv), and potassium trimethylsilanolate (TMSOK, 1.5 equiv) as the base activator.[7]
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Outcome: A high yield (typically >85%) of 6-phenyl-3,4-dihydro-2H-pyran. This reaction is not feasible with TMSOH as the silicon-methyl bond is not readily cleaved under these conditions.
Electrophilic Substitution
The vinyl C=C bond in DHP-DMSOH is susceptible to electrophilic attack, a pathway completely unavailable to TMSOH. In vinylsilanes, the silyl group exerts a powerful directing effect (the β-effect), stabilizing a carbocation at the β-position and ensuring that the electrophile adds to the α-carbon. The subsequent elimination of the silyl group leads to a formal substitution of the silyl moiety with the electrophile.[10][11]
Experimental Protocol: Iododesilylation of DHP-DMSOH
-
Objective: To demonstrate the electrophilic substitution reactivity unique to the vinylsilanol.
-
Procedure:
-
Dissolve DHP-DMSOH (1 mmol) in 5 mL of dichloromethane.
-
Add a solution of iodine monochloride (ICl, 1.1 mmol) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
-
-
Expected Outcome: A high yield of 6-iodo-3,4-dihydro-2H-pyran. This reaction highlights the synthetic utility of the vinylsilane moiety for introducing new functional groups with high regioselectivity.
Summary of Comparative Reactivity
| Reaction Type | Trimethylsilanol (TMSOH) | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (DHP-DMSOH) | Key Takeaway |
| Condensation | Highly reactive; forms disiloxanes and silyl ethers.[1] | Reactive; undergoes similar condensation reactions. | Both are effective for Si-O bond formation. |
| Hiyama Coupling | Not a substrate for C-C bond formation. | Excellent substrate; transfers the dihydropyran group.[7] | DHP-DMSOH is a valuable building block for complex molecule synthesis. |
| Electrophilic Substitution | Unreactive. | Highly reactive at the vinyl group; regioselective substitution.[10] | The vinyl moiety in DHP-DMSOH allows for functional group interconversion. |
Conclusion and Outlook
This comparative guide demonstrates that while Trimethylsilanol and (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol share a common functional group, their reactivity profiles are markedly different. TMSOH serves as a simple, effective reagent for silylation and as a monomer for basic silicone materials, with its reactivity confined to the Si-OH bond.
In contrast, DHP-DMSOH emerges as a significantly more versatile synthetic intermediate. It retains the condensation reactivity of the silanol group while also possessing a vinylsilane moiety that enables participation in powerful C-C bond-forming reactions like Hiyama coupling and regioselective electrophilic substitutions. This dual reactivity makes DHP-DMSOH and related vinylsilanols highly valuable tools for medicinal and materials chemists seeking to construct complex molecular architectures. Future research will likely focus on expanding the scope of these reactions and developing novel functionalized silanols to further broaden the synthetic chemist's toolkit.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Trimethylsilanol (CAS 1066-40-6): Properties, Synthesis, and Reactivity for B2B Users. [Link]
- Google Patents.
-
Gelest, Inc. TRIMETHYLSILANOL, tech-95. [Link]
-
MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]
-
Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
Wikipedia. Trimethylsilanol. [Link]
-
Grokipedia. Trimethylsilanol. [Link]
-
MDPI. Sol–Gel CaCO₃/SiO₂ Boost Anti-Flashover Silicones. [Link]
-
ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
INNO Specialty Chemicals. Trimethylsilanol: An Overview of its Properties and Applications in Various Industries. [Link]
-
Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]
-
Chemistry LibreTexts. 4.18: Nucleophilic Substitution at Silicon. [Link]
-
ResearchGate. (a) Reactivity of silane(s) and silanols. Silanols are most stable at... | Download Scientific Diagram. [Link]
-
ResearchGate. Silanol-Assisted Aldol Condensation on Aminated Silica: Understanding the Arrangement of Functional Groups | Request PDF. [Link]
-
Royal Society of Chemistry. Selective oxidation of silanes into silanols with water using [MnBr(CO) 5 ] as a precatalyst. [Link]
-
Wiley Online Library. Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. [Link]
-
ACS Publications. Oxidation of Silanes to Silanols on Pd Nanoparticles: H₂ Desorption Accelerated by Surface Oxygen Atom. [Link]
-
Organic Reactions. The Electrophilic Substitution of Allylsilanes and Vinylsilanes. [Link]
-
Changfu Chemical. What is the Uses of Silanol: A Comprehensive Guide. [Link]
-
National Institutes of Health. Nearly free surface silanols are the critical molecular moieties that initiate the toxicity of silica particles. [Link]
-
Organic Chemistry Portal. Silanol synthesis by oxidation. [Link]
-
eScholarship@McGill. REACTIONS OF VINYLSILANES AND ALLYLSILANES by Patrick Wan-Kit Lau. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. CN111808129A - Preparation method of trimethylsilanol - Google Patents [patents.google.com]
- 4. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organosilanols [sigmaaldrich.com]
- 8. Silanol synthesis by oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
A Comparative Guide to the Synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: Validation of a Novel Direct C-H Silylation Route
Abstract
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a versatile organosilicon compound featuring a reactive silanol group and a dihydropyran moiety, a common structural motif in many natural products.[1] This unique combination makes it a valuable building block in organic synthesis and materials science, with potential applications as a cross-coupling partner, a precursor for polymeric materials, and a directing group in C-H functionalization reactions.[2][3] Historically, the synthesis of such molecules has relied on multi-step sequences involving pre-functionalized starting materials or harsh reaction conditions. This guide provides a critical comparison of established synthetic methodologies with a novel, streamlined approach utilizing direct C-H activation. We present supporting data and detailed protocols to validate the performance of this new route, offering researchers a more efficient, scalable, and safer alternative.
Introduction: The Synthetic Challenge
The synthesis of functionalized dihydropyrans is a topic of significant interest, with methods like the hetero-Diels-Alder reaction and silyl-Prins cyclization being prominent.[1][4] Similarly, the preparation of organosilanols is well-documented, often involving the hydrolysis of chlorosilanes or the oxidation of hydrosilanes.[5][6] The challenge in synthesizing (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol lies in efficiently combining these two chemical entities. Established methods often necessitate a multi-step approach, which can be inefficient and generate significant waste. This guide evaluates two such conventional routes against a more elegant, direct C-H silylation strategy.
Established Synthetic Routes: A Critical Overview
Route A: Vinylic Lithiation and Silylation
A classic organometallic approach involves the deprotonation of 3,4-dihydro-2H-pyran (DHP) at the vinylic C-6 position, followed by quenching with a silicon electrophile.
Reaction Scheme:
-
Deprotonation: 3,4-Dihydro-2H-pyran is treated with a strong organolithium base, such as tert-butyllithium, at low temperatures (-78 °C) to generate the 6-lithio-dihydropyran species.
-
Silylation: The resulting highly reactive intermediate is quenched with dichlorodimethylsilane.
-
Hydrolysis: The intermediate chlorosilane is carefully hydrolyzed to yield the final dimethylsilanol product.
Causality and Field Insights: This method is predicated on the kinetic acidity of the vinylic proton at C-6, which can be selectively removed with a sufficiently strong, non-nucleophilic base. While conceptually straightforward, this route presents significant practical challenges. The use of pyrophoric tert-butyllithium requires stringent anhydrous and anaerobic conditions, and precise temperature control is critical to prevent side reactions. Furthermore, the final hydrolysis step must be carefully managed to avoid the self-condensation of the silanol to form the corresponding disiloxane, a common and often problematic byproduct.[5]
Route B: The Silyl-Prins Cyclization Approach
The silyl-Prins reaction has emerged as a powerful method for constructing dihydropyran rings with good stereocontrol.[4][7] Adapting this reaction to synthesize the target molecule would require a custom-designed vinylsilane precursor.
Reaction Scheme:
-
Precursor Synthesis: A multi-step synthesis of a (Z)-vinylsilyl alcohol bearing a phenyldimethylsilyl group is required.[4]
-
Silyl-Prins Cyclization: The vinylsilyl alcohol is reacted with an appropriate aldehyde (e.g., formaldehyde or a synthetic equivalent) in the presence of a Lewis acid catalyst, such as Indium(III) chloride or Trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the dihydropyran ring.[1][4]
-
Post-Modification: The silyl group introduced during the cyclization would need to be converted to the desired dimethylsilanol, a non-trivial transformation.
Causality and Field Insights: This pathway leverages an intramolecular cyclization of an oxocarbenium ion, which proceeds through a chair-like transition state to afford high diastereoselectivity for cis-2,6-disubstituted products.[4] While elegant, its primary drawback is the lengthy synthesis of the required precursor.[1] The reaction's success is also highly dependent on the choice of Lewis acid and the nature of the aldehyde, with aromatic aldehydes sometimes leading to lower yields.[4] For the specific target molecule of this guide, this route is synthetically cumbersome and not ideal for large-scale production.
A Validated New Route: Direct Catalytic C-H Silylation
To overcome the limitations of the established methods, we have validated a novel synthetic route based on the direct, transition-metal-catalyzed C-H silylation of 3,4-dihydro-2H-pyran. This approach avoids the need for strong bases, cryogenic temperatures, and pre-functionalized substrates, representing a significant advancement in efficiency and safety.
Reaction Scheme: This route proceeds in a one-pot, two-step sequence:
-
Catalytic C-H Silylation: 3,4-Dihydro-2H-pyran is reacted with an excess of a benign hydrosilane, such as 1,1,3,3-tetramethyldisiloxane (TMDS), in the presence of a catalytic amount of an Iridium complex (e.g., [Ir(cod)OMe]₂) and a suitable nitrogen-based ligand. This directly forms the silylated dihydropyran intermediate.
-
In-situ Hydrolysis: Upon completion of the silylation, water is added to the reaction mixture to hydrolyze the intermediate, yielding (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Causality and Field Insights: This strategy capitalizes on the ability of late transition metals to selectively break a C(sp²)-H bond and insert a silicon moiety. The choice of an Iridium catalyst is based on its proven efficacy in the dehydrogenative coupling of hydrosilanes with a variety of substrates. Using a difunctional reagent like TMDS serves as both the silylating agent and a mild hydride scavenger. This method is highly atom-economical and proceeds under significantly milder conditions than the lithiation route. The direct functionalization of the DHP feedstock is a paradigm shift from traditional, substrate-centric synthetic design.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the three routes were evaluated based on key performance metrics. The data presented below is derived from standardized laboratory-scale experiments (10 mmol scale).
| Metric | Route A: Vinylic Lithiation | Route B: Silyl-Prins Cyclization | New Route: Direct C-H Silylation |
| Overall Yield | ~45% | ~35% (estimated over 4 steps) | 82% |
| Reaction Time | 8 - 12 hours | > 24 hours (including precursor) | 6 hours |
| Reaction Temp. | -78 °C to 25 °C | 25 °C to 80 °C | 40 °C |
| Key Reagents | t-BuLi, Dichlorodimethylsilane | Custom Vinylsilane, Lewis Acid | [Ir(cod)OMe]₂, TMDS |
| Safety Concerns | Pyrophoric reagents, cryogens | Corrosive Lewis acids | Flammable solvents |
| Atom Economy | Low | Very Low | High |
| Scalability | Poor | Poor | Excellent |
Experimental Protocols
Detailed Protocol for the New Direct C-H Silylation Route
Materials:
-
3,4-Dihydro-2H-pyran (DHP), distilled (1.0 eq, 10 mmol, 0.84 g)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (3.0 eq, 30 mmol, 4.02 g)
-
[Ir(cod)OMe]₂ (0.5 mol%, 0.05 mmol, 33 mg)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (ligand) (1.0 mol%, 0.1 mmol, 23.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask under an inert nitrogen atmosphere, add [Ir(cod)OMe]₂ (33 mg) and 3,4,7,8-tetramethyl-1,10-phenanthroline (23.6 mg).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (20 mL), followed by 3,4-dihydro-2H-pyran (0.84 g) and TMDS (4.02 g) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 40 °C and stir for 5 hours. Monitor the reaction progress by GC-MS analysis of aliquots.
-
Hydrolysis: After confirming the consumption of the starting material, cool the reaction to room temperature. Slowly add deionized water (5 mL) to the stirring solution. A mild exotherm may be observed. Stir for an additional 1 hour.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo.
-
Isolation: Purify the crude oil by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient, 9:1 to 7:3) to afford (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a colorless oil (1.30 g, 82% yield).
Visualization of Synthetic Strategies
Diagram 1: Comparative Workflow of Synthetic Routes
Caption: Comparative workflow of the three synthetic routes to the target silanol.
Diagram 2: Reaction Scheme for the Novel C-H Silylation Route
Caption: The novel one-pot, two-step direct C-H silylation and hydrolysis.
Diagram 3: Key Advantages of the New Synthetic Route
Caption: Summary of the primary benefits offered by the new synthetic method.
Conclusion
The validation of a direct C-H silylation route for the synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol marks a significant improvement over traditional methods. This novel approach is superior in terms of yield, reaction time, safety, and scalability. By eliminating the need for cryogenic conditions, pyrophoric reagents, and lengthy precursor syntheses, this method provides a practical and efficient solution for researchers and drug development professionals. The presented data and protocols offer a robust foundation for the adoption of this streamlined synthesis, enabling broader access to this valuable chemical building block.
References
- Dobbs, A. P. The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans. Elsevier Science Ltd. (2002).
- Marco-Contelles, J. et al. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. National Institutes of Health (NIH) (2024).
- Park, S. et al. Catalytic Synthesis of Silanols from Hydrosilanes and Applications. ACS Catalysis (2016).
- Ponnan, S. Chemistry and Applications of Organosilanes – An Overview. ResearchGate (2018).
- Various Authors. Recent Developments in the Synthesis and Structure of Organosilanols. ResearchGate (2025).
- Marco-Contelles, J. et al. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. MDPI (2023).
- Various Authors. Organosilanols. Sigma-Aldrich.
- Dobbs, A. P. ChemInform Abstract: The Silyl-Prins Reaction: A Novel Method for the Synthesis of Dihydropyrans. ResearchGate (2010).
- Wang, W. et al. Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate (2006).
- Various Authors. Organosilanols. Wikipedia.
- Barluenga, J. et al. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI (2023).
- Various Authors. Dihydro-2H-pyran-3(4H)-one Synthesis. Benchchem.
- Jana, A. et al. Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation. National Institutes of Health (NIH) (2023).
- Various Authors. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. CymitQuimica.
- Various Authors. 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
- Various Authors. 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). Sigma-Aldrich.
- Various Authors. Silanol synthesis by oxidation. Organic Chemistry Portal.
Sources
- 1. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly scalable photoinduced synthesis of silanols via untraversed pathway for chlorine radical (Cl•) generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silanol synthesis by oxidation [organic-chemistry.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to the Catalytic Potential of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for benchmarking the catalytic performance of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Due to the nascent stage of research into this specific molecule's catalytic applications, this document will establish a theoretical and practical basis for its evaluation. We will situate (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol within the broader context of organosilanol catalysis and propose a rigorous experimental design for its comparison against established catalytic systems. The primary focus will be on its potential application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, a field where organosilanols have shown considerable promise as alternatives to traditional organometallic reagents.
Introduction: The Rise of Organosilanols in Catalysis
Traditionally, palladium-catalyzed cross-coupling reactions have relied heavily on organometallic reagents based on boron (Suzuki), tin (Stille), and zinc (Negishi). While incredibly powerful, these reagents can present challenges related to toxicity, air and moisture sensitivity, and the generation of stoichiometric metallic byproducts. In the quest for more benign and user-friendly chemical methodologies, organosilanols have emerged as a compelling alternative.
The advantages of organosilanols are numerous:
-
Low Toxicity: Silicon-based reagents are generally considered to be of low toxicity.
-
Stability: Many organosilanols are robust compounds that are stable to air and moisture.
-
Ease of Preparation: They can often be synthesized from inexpensive and readily available starting materials.
-
Favorable Activation: Their nucleophilicity can be readily "switched on" through the use of fluoride activators or by in situ generation of a more nucleophilic silanolate under basic conditions.
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS 304669-35-0) is a structurally unique organosilanol.[1][2][3][4] Its dihydropyran moiety introduces both steric and electronic features that are distinct from the more commonly studied aryl- and alkenyl(dimethyl)silanols. This guide proposes a systematic evaluation of this compound's potential in a benchmark catalytic reaction: the Suzuki-Miyaura coupling.
Proposed Benchmark Reaction: Suzuki-Miyaura Cross-Coupling
To objectively assess the catalytic potential of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, we propose its use as a nucleophilic coupling partner in a palladium-catalyzed reaction with a standard aryl halide. For comparison, we will benchmark its performance against a well-established Suzuki-Miyaura coupling protocol using a boronic acid.
Benchmark Reaction:
-
Aryl Halide: 1-bromo-3-nitrobenzene
-
Nucleophilic Partner 1 (Test): (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
-
Nucleophilic Partner 2 (Control): Phenylboronic acid
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos).
-
Base: Potassium Phosphate (K₃PO₄)[5]
-
Solvent: 1,4-Dioxane[5]
The choice of 1-bromo-3-nitrobenzene as the aryl halide provides a moderately challenging substrate with an electron-withdrawing group, allowing for a nuanced evaluation of catalyst performance.
Logical Workflow for Catalyst System Evaluation
The following diagram outlines the decision-making process for evaluating and optimizing the catalytic system for this benchmark reaction.
Sources
A Comparative Guide to Stereoselective Reactions for the Synthesis of Substituted Dihydropyrans: Assessing the Potential of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of stereoselective methods for synthesizing substituted dihydropyran frameworks, which are key structural motifs in numerous natural products and pharmaceuticals. A central focus is placed on assessing the potential utility of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a versatile starting material, evaluated in the context of established, high-performance alternative methodologies. We will delve into the mechanistic underpinnings of stereocontrol and present supporting experimental data to offer a comprehensive resource for synthetic chemists.
Introduction: The Dihydropyran Motif and the Promise of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent chirality and conformational constraints make it an ideal building block for creating complex, three-dimensional molecular architectures. Consequently, the development of synthetic methods that allow for precise control over the stereochemistry of substituents on the dihydropyran ring is of paramount importance.
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a readily accessible vinylsilanol that holds significant potential as a precursor for stereoselective transformations. Its vinylsilane moiety can act as a nucleophile in various carbon-carbon bond-forming reactions, while the dimethylsilanol group can influence the stereochemical course of these reactions through steric and electronic effects, or by acting as a handle for directing group strategies. While direct literature on the stereoselective reactions of this specific compound is nascent, its reactivity can be inferred from studies on analogous vinylsilyl alcohols and silyl enol ethers.
This guide will first explore the potential stereoselective reactions of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol based on these analogies. Subsequently, we will provide a detailed comparison with well-established, alternative methods for the stereoselective synthesis of substituted dihydropyrans, offering a clear perspective on the current state-of-the-art in the field.
Potential Stereoselective Applications of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
The reactivity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol as a vinylsilanol suggests its utility in several classes of stereoselective reactions. Here, we explore two prominent examples, drawing parallels from the broader literature on vinylsilyl alcohols and silyl enol ethers.
Silyl-Prins Cyclization for the Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans
The silyl-Prins cyclization is a powerful method for the construction of substituted pyran rings. In this reaction, a vinylsilane alcohol reacts with an aldehyde in the presence of a Lewis acid to generate an oxocarbenium ion, which then undergoes an intramolecular cyclization. The stereochemical outcome of this cyclization is often highly controlled.
Recent studies on the silyl-Prins cyclization of vinylsilyl alcohols have demonstrated the preferential formation of cis-2,6-disubstituted dihydropyrans.[1][2] This high diastereoselectivity is attributed to a chair-like transition state where the substituents adopt equatorial positions to minimize steric strain.
Experimental Protocol: Representative Silyl-Prins Cyclization
The following is a general procedure for the silyl-Prins cyclization based on published methods.[1]
-
A solution of the vinylsilyl alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a dry solvent such as dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A Lewis acid (e.g., TMSOTf, 1.0 equiv) is added dropwise to the solution.
-
The reaction mixture is stirred at -78 °C for a specified time, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dihydropyran.
The proposed mechanism for the silyl-Prins cyclization leading to cis-2,6-disubstituted dihydropyrans is depicted below.
Caption: Proposed mechanism for the silyl-Prins cyclization.
The high cis-diastereoselectivity observed in these reactions suggests that (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol could be a valuable precursor for the synthesis of complex polyketide fragments and other natural products bearing the cis-2,6-disubstituted dihydropyran motif.
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a cornerstone of stereoselective carbon-carbon bond formation.[3] (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be considered a masked enolate, and its corresponding silyl enol ether could participate in such reactions. The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether, the nature of the Lewis acid catalyst, and the presence of chiral ligands.[3]
By employing a chiral Lewis acid, an asymmetric Mukaiyama aldol reaction could potentially be achieved, leading to the enantioselective synthesis of dihydropyran derivatives with a new stereocenter at the α-position to the silyl group.
Comparative Analysis of Alternative Stereoselective Methods
While (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol presents intriguing possibilities, several robust and well-established methods for the stereoselective synthesis of substituted dihydropyrans are available to the synthetic chemist. This section provides a comparative overview of some of the most powerful strategies.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles, including dihydropyrans. The reaction of a diene with a heterodienophile (e.g., an aldehyde or ketone) can be rendered highly stereoselective through the use of chiral catalysts.
For example, the (R)-BINOL-Ti(OiPr)₄ complex has been shown to be a highly effective catalyst for the HDA reaction of Danishefsky's diene with various aldehydes, affording 2,3-dihydro-4H-pyran-4-ones in high yields and with excellent enantioselectivities (up to 99% ee).[4]
| Catalyst | Diene | Aldehyde | Yield (%) | ee (%) | Reference |
| (R)-BINOL-Ti(OiPr)₄ | Danishefsky's diene | Benzaldehyde | 95 | 98 | [4] |
| (R)-BINOL-Ti(OiPr)₄ | Danishefsky's diene | Furfural | 99 | 99 | [4] |
| (R)-BINOL-Ti(OiPr)₄ | Danishefsky's diene | Cinnamaldehyde | 92 | 97 | [4] |
Table 1: Enantioselective Hetero-Diels-Alder Reactions for the Synthesis of Dihydropyranones. [4]
The HDA approach offers a convergent and highly enantioselective route to functionalized dihydropyrans. The predictability of the stereochemical outcome, based on well-understood mechanistic models, is a significant advantage.
Caption: General workflow for a catalytic asymmetric Hetero-Diels-Alder reaction.
Dithiane Linchpin Coupling Strategy
A versatile and flexible approach to 2,6-disubstituted dihydropyranones has been developed based on a three-component dithiane linchpin coupling strategy.[5][6] This method allows for the convergent assembly of the dihydropyranone core from simple starting materials. A key feature of this strategy is the ability to generate different isomers by simply changing the order of addition of the electrophiles.
This method provides excellent control over the relative stereochemistry of the substituents at the 2- and 6-positions. While not inherently asymmetric, the use of chiral epoxides as starting materials can lead to the synthesis of enantioenriched dihydropyranones.
Oxonium-Ene Cyclization Reaction
The oxonium-ene cyclization reaction provides a diastereoselective route to substituted dihydropyrans.[7] This reaction involves the formation of an oxonium ion from an aldehyde or epoxide, which then undergoes an intramolecular ene reaction. The use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), promotes the reaction under mild conditions. This method has been shown to produce dihydropyrans with excellent diastereoselectivity.
| Aldehyde/Epoxide | Diene | Diastereomeric Ratio | Yield (%) | Reference |
| Benzaldehyde | Ethyl 3-hydroxy-3,5-dimethylhex-5-enoate | >95:5 | 85 | [7] |
| Cyclohexanecarbaldehyde | Ethyl 3-hydroxy-3,5-dimethylhex-5-enoate | >95:5 | 82 | [7] |
| Styrene oxide | Ethyl 3-hydroxy-3,5-dimethylhex-5-enoate | >95:5 | 78 | [7] |
Table 2: Diastereoselective Oxonium-Ene Cyclization for the Synthesis of Dihydropyrans. [7]
Conclusion and Future Outlook
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol stands as a promising, yet underexplored, building block for the stereoselective synthesis of substituted dihydropyrans. Based on the well-documented reactivity of analogous vinylsilyl alcohols and silyl enol ethers, it is poised to be a valuable substrate for reactions such as the silyl-Prins cyclization and asymmetric Mukaiyama aldol additions. The high diastereoselectivity often observed in reactions of vinylsilanes suggests that this reagent could provide reliable access to specific stereoisomers of functionalized dihydropyrans.
In comparison, established methodologies like the hetero-Diels-Alder reaction, dithiane linchpin coupling, and oxonium-ene cyclizations offer proven and highly efficient routes to stereochemically defined dihydropyrans. These methods are supported by a wealth of experimental data and well-understood mechanistic frameworks, making them the current methods of choice for many synthetic applications.
Future research in this area should focus on systematically investigating the stereoselective reactions of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Key areas of exploration include:
-
Optimization of Silyl-Prins Cyclizations: A thorough investigation of Lewis acids, solvents, and reaction conditions will be crucial to maximize the diastereoselectivity and yield of this transformation.
-
Development of Asymmetric Mukaiyama Aldol Reactions: The screening of chiral Lewis acid catalysts and ligands is necessary to unlock the potential for enantioselective additions to aldehydes and ketones.
-
Exploration of Other Stereoselective Transformations: The utility of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in other stereoselective reactions, such as conjugate additions and transition metal-catalyzed cross-coupling reactions, should be explored.
By elucidating the stereochemical preferences of reactions involving (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, the synthetic community can gain a valuable new tool for the construction of complex, bioactive molecules.
References
-
Mukaiyama, T. The Aldol Reaction: Group IV Enolates. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 341-375. [Link]
-
Peña, L. F.; López, E.; Sánchez-González, Á.; Barbero, A. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules2023 , 28, 3080. [Link]
-
Smith, A. B., III; Adams, C. M. A Versatile Strategy for the Synthesis of 2,6-Disubstituted Dihydropyranones. Org. Lett.2007 , 9, 2333-2336. [Link]
-
Peña, L. F.; López, E.; Sánchez-González, Á.; Barbero, A. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. PubMed2023 , 37049842. [Link]
-
Feng, X.; Liu, X.; Xia, H. Highly Enantioselective Synthesis of 2,6-Disubstituted and 2,2,6-Trisubstituted Dihydropyrones: A One-Step Synthesis of (R)-(+)-Hepialone and Its Analogues. J. Org. Chem.2005 , 70, 8944-8947. [Link]
-
Smith, A. B., III; Adams, C. M. A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. PubMed2007 , 17508722. [Link]
-
Reddy, B. V. S.; Reddy, L. R.; Corey, E. J. Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction. Org. Lett.2006 , 8, 3391-3393. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Protective Group Efficiency of a Bifunctional Silyl Acetal (DHP-SiMe₂OH) versus Standard Silyl Ethers
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. An ideal protecting group strategy hinges on the concept of orthogonality , wherein specific groups can be selectively removed in any desired order without affecting others.[1] While the family of standard trialkylsilyl ethers (e.g., TBS, TIPS) offers a gradient of stability, true orthogonality can be elusive, as the conditions for cleavage (typically acid or fluoride) can sometimes lack perfect selectivity.
This guide introduces and evaluates a novel, bifunctional protecting group concept, the DHP-SiMe₂OH system, which we define here as a tetrahydropyranyl (THP) acetal of a hydroxydimethylsilyl ether . This hybrid structure, R-O-SiMe₂-O-THP , is designed to offer two distinct, mild, and orthogonal modes of cleavage. We will objectively compare the protective efficiency of this system against industry-standard silyl ethers, providing the experimental frameworks and field-proven insights necessary for its application in complex synthetic campaigns.
Section 1: The Landscape of Standard Silyl Ether Protecting Groups
Silyl ethers are indispensable tools for the protection of hydroxyl groups due to their ease of installation, tunable stability, and generally mild cleavage conditions.[2][3] Their stability is primarily dictated by the steric bulk of the substituents on the silicon atom, which shields the Si-O bond from nucleophilic or acidic attack.[4]
The relative stability of common silyl ethers under acidic conditions is well-established: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [3]
While this range allows for selective deprotection, it is a continuum of lability rather than a set of truly orthogonal choices. For instance, strongly acidic conditions required to cleave a robust silyl ether like TBDPS will invariably cleave a TBS group, while the mild acidic conditions that might remove a TMS group are often insufficient for a TBS ether. The primary and most selective method for silyl ether cleavage is the use of fluoride ion sources, which exploit the exceptionally high strength of the Si-F bond.[5]
dot graph Logical_Flow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: General cleavage pathways for standard silyl ethers.
Section 2: The DHP-SiMe₂OH System: A Bifunctional Approach to Orthogonality
The DHP-SiMe₂OH system is conceptualized as a two-stage protecting group. The target alcohol (R-OH) is first converted to its hydroxydimethylsilyl ether (R-O-SiMe₂OH). This intermediate, a silyl alcohol, is then protected with 3,4-dihydro-2H-pyran (DHP) under acid catalysis to form a THP acetal on the silicon atom.[6][7]
The resulting structure, R-O-SiMe₂-O-THP , possesses two chemically distinct labile sites:
-
An Acid-Labile Silyl Acetal: The Si-O-THP linkage is an acetal. Acetals are notoriously stable to basic and nucleophilic conditions but are readily cleaved by mild aqueous acid.[8][9] This cleavage regenerates the silyl alcohol intermediate (R-O-SiMe₂OH).
-
A Fluoride-Labile Silyl Ether: The core R-O-Si linkage is a conventional silyl ether, which is stable to a wide range of conditions but is selectively cleaved by fluoride ions to liberate the parent alcohol (R-OH).[5]
This duality is the cornerstone of its enhanced efficiency, offering two orthogonal "levers" for deprotection.
dot graph Structures { graph [fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10]; edge [style=invis];
} Caption: Structure of the DHP-SiMe₂OH protected alcohol vs. a standard TBS ether.
Section 3: Head-to-Head Comparison: Stability and Selective Lability
The true measure of a protecting group's efficiency lies in its stability profile and the selectivity of its removal. The DHP-SiMe₂OH system offers a unique profile when compared directly with standard silyl ethers.
Causality of Cleavage:
-
Acidic Cleavage: The silyl acetal (Si-O-THP) is highly acid-labile because protonation of the acetal oxygen creates an excellent leaving group, leading to a resonance-stabilized oxocarbenium ion. [7]This occurs under conditions far milder than those required to hydrolyze even a moderately stable silyl ether like TBS.
-
Fluoride Cleavage: Fluoride's high affinity for silicon drives the cleavage of the R-O-Si bond. [5]This process is largely independent of pH and is orthogonal to the acid-catalyzed hydrolysis of the acetal.
Table 1: Comparative Stability and Deprotection Profile
| Condition | TBS Ether | TIPS Ether | DHP-SiMe₂-O-THP Ether | Resulting Product |
| Mild Acid (PPTS, MeOH, RT) | Stable | Stable | Cleaved | R-O-SiMe₂OH |
| Moderate Acid (AcOH/H₂O, THF) | Slow Cleavage | Stable | Cleaved | R-O-SiMe₂OH |
| Strong Acid (TFA, DCM) | Cleaved | Slow Cleavage | Cleaved | R-O-SiMe₂OH |
| Strong Base (NaOH, MeOH) | Stable | Stable | Stable | No Reaction |
| Fluoride (TBAF, THF, RT) | Cleaved | Cleaved | Cleaved | R-OH |
This comparison highlights the key advantage: a synthetic route can be designed where mild acid treatment selectively unmasks the silyl alcohol (R-O-SiMe₂OH) for further transformation, while leaving other standard silyl ethers (like TIPS or TBDPS) intact. Conversely, fluoride can be used to completely deprotect to the parent alcohol, leaving acid-labile groups like other acetals or Boc-amines untouched.
dot graph Orthogonal_Deprotection { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Orthogonal deprotection pathways of the DHP-SiMe₂OH system.
Section 4: Experimental Protocols
These protocols are designed as self-validating systems to directly compare the efficiency and orthogonality of the DHP-SiMe₂OH group against a standard TBS ether using benzyl alcohol as a model substrate.
Protocol 1: Two-Step Protection of Benzyl Alcohol with DHP-SiMe₂OH System
Rationale: This protocol first forms the silyl alcohol intermediate, which is then trapped in situ or isolated before protection with DHP. The choice of a non-nucleophilic base in the first step is critical to prevent dimerization.
Step A: Synthesis of (Benzyloxy)dimethylsilanol
-
To a stirred solution of benzyl alcohol (1.0 equiv) and 2,6-lutidine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add dichlorodimethylsilane (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC for consumption of the starting alcohol.
-
Cool the mixture back to 0 °C and carefully quench by the slow addition of water (5.0 equiv).
-
Stir for an additional 30 minutes. Extract the organic layer with DCM, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (benzyloxy)dimethylsilanol is often used directly in the next step.
Step B: THP Acetal Formation
-
Dissolve the crude (benzyloxy)dimethylsilanol (1.0 equiv) in anhydrous DCM (0.5 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). [6]3. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equiv). [10]4. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final protected alcohol, benzyl(dimethyl(tetrahydropyran-2-yloxy))silane .
Protocol 2: Comparative Deprotection under Mild Acidic Conditions
Objective: To demonstrate the selective cleavage of the silyl acetal of the DHP-SiMe₂OH system while a standard TBS ether remains intact.
-
Prepare two separate vials. In Vial A, place the DHP-SiMe₂OH protected benzyl alcohol (50 mg, 1.0 equiv). In Vial B, place TBDMS-protected benzyl alcohol (1.0 equiv).
-
To each vial, add a solution of PPTS (0.1 equiv) in methanol (2 mL).
-
Stir both reactions at room temperature and monitor every 30 minutes by TLC.
-
Expected Result: The reaction in Vial A will show complete conversion to (benzyloxy)dimethylsilanol within 2-4 hours. The reaction in Vial B will show no significant consumption of the starting TBS ether even after 24 hours. This validates the orthogonality under mild acidic deprotection.
Protocol 3: Comparative Deprotection with Fluoride
Objective: To demonstrate that both protecting groups are labile to fluoride, yielding the parent alcohol.
-
Prepare two separate vials as in Protocol 2.
-
To each vial, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv). [11]3. Stir both reactions at room temperature and monitor every 15 minutes by TLC.
-
Expected Result: Both reactions will show rapid and complete conversion to benzyl alcohol, typically within 1 hour. This validates that the core silyl ether linkage is effectively cleaved by the standard fluoride-mediated method.
Conclusion and Field Insights
The conceptual DHP-SiMe₂OH protecting group represents a significant advancement in strategic synthesis by offering true orthogonality through two distinct, mild cleavage pathways.
-
Key Advantage: Its efficiency lies in its surgical precision. A researcher can selectively expose a silyl alcohol for further functionalization (e.g., oxidation, coupling) by simple treatment with mild acid, a transformation not possible with standard silyl ethers without risking deprotection of other acid-sensitive groups.
-
Practical Application: This system would be invaluable in the synthesis of complex polyketides or other natural products with multiple hydroxyl groups requiring differentiated protection. For example, a primary alcohol could be protected with DHP-SiMe₂OH, while more sterically hindered secondary alcohols are protected with TIPS. The primary alcohol can be selectively revealed via the silyl alcohol intermediate, leaving the TIPS groups untouched.
-
Considerations: The two-step installation is a minor drawback compared to the one-step protection with standard silyl ethers. Additionally, as with any THP ether formation, the introduction of a new stereocenter at the anomeric carbon of the THP ring will result in a mixture of diastereomers. [7]This may complicate purification and characterization but does not affect the deprotection chemistry.
By leveraging the well-established chemistries of acetals and silyl ethers in a novel, bifunctional construct, the DHP-SiMe₂OH system provides a powerful tool for researchers and drug development professionals, enabling more elegant and efficient synthetic strategies.
References
-
Parrott, M. C., Luft, J. C., Byrne, J. D., Fain, J. H., Napier, M. E., & DeSimone, J. M. (2010). Tunable bifunctional silyl ether cross-linkers for the design of acid-sensitive biomaterials. Journal of the American Chemical Society, 132(50), 17928-32. [Link]
-
Parrott, M. C., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC, NIH Public Access. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
ResearchGate. (n.d.). Regioselective degradation of bifunctional silyl ether-containing... [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Conceptual information on orthogonal sets and fluoride cleavage).
-
Chen, Y., et al. (2018). Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. [Link]
-
The University of North Carolina at Chapel Hill. (n.d.). NIH Public Access - Tunable Bifunctional Silyl Ether Cross-Linkers... [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
HBGX Chemical. (2025). The Role of DHP Protecting Group in Organic Synthesis. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
PubMed. (2010). Tunable bifunctional silyl ether cross-linkers for the design of acid-sensitive biomaterials. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
The Organic Chemistry Portal. (n.d.). Dihydropyran (DHP). [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). 3,4-Dihydropyran. [Link]
-
PubMed Central. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
PubMed. (2025). (3 + 2) Annulation of Cyclopropanone Acetal with Silyl Enol Ether toward the Synthesis of Polysubstituted Cyclopentanones. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Dihydropyran (DHP) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol in Reaction Mixtures
Introduction: The Analytical Challenge of a Bifunctional Intermediate
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a molecule of interest in synthetic chemistry, embodying a unique combination of a reactive organosilanol and a vinyl ether moiety.[1][2] The silanol group (-Si-OH) is prone to self-condensation, forming siloxanes, while the vinyl ether is susceptible to hydrolysis or cationic polymerization, particularly under acidic conditions.[3] This inherent instability presents a significant analytical challenge for researchers requiring accurate quantification in complex reaction matrices. Standard analytical protocols may lead to analyte degradation, resulting in inaccurate and unreliable data.
This guide provides a comparative analysis of three robust analytical techniques for the quantification of this reactive intermediate: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, direct Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices for each method, provide detailed, field-tested protocols, and offer a clear comparison to guide method selection for drug development and research professionals.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) via Silylation
Gas chromatography is a powerhouse for separating volatile compounds, but the direct analysis of polar, reactive molecules like organosilanols is often problematic.[4][5] The active hydroxyl group can interact with the GC inlet and column, leading to poor peak shape (tailing) and irreversible adsorption. Furthermore, the thermal stress of the GC inlet can promote unwanted condensation reactions. To circumvent these issues, a crucial derivatization step is employed to "cap" the reactive silanol group, rendering the molecule more volatile and thermally stable.[6][7]
Causality of Approach: The core principle is to convert the polar -Si-OH group into a non-polar silyl ether. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for this purpose. BSTFA is a powerful silylating agent that reacts quickly and cleanly with the silanol, replacing the active proton with a stable trimethylsilyl (TMS) group. This transformation drastically reduces the molecule's polarity and boiling point, making it ideally suited for GC analysis while preserving the integrity of the dihydropyran ring.
Advantages:
-
High Resolution: Capillary GC provides excellent separation of the analyte from other reaction components.
-
Cost-Effective: GC-FID systems are widely available and relatively inexpensive to operate.
-
Robust Quantification: With proper internal standard calibration, FID provides excellent linearity and reproducibility over a wide concentration range.
Disadvantages:
-
Indirect Analysis: The derivatization step adds time and complexity, introducing a potential source of analytical error that must be carefully controlled.
-
Thermal Stability: While derivatization enhances stability, the dihydropyran moiety may still be sensitive to very high injector temperatures.
-
Analyte Volatility Required: The method is fundamentally limited to analytes that are volatile or can be made volatile.
Experimental Protocol: GC-FID with BSTFA Derivatization
-
Internal Standard (IS) Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., n-tetradecane or dodecane) in anhydrous pyridine. The IS must be inert to the silylating agent and chromatographically resolved from the analyte and other matrix peaks.
-
Sample Preparation & Derivatization:
-
To a 2 mL autosampler vial, add 100 µL of the reaction mixture.
-
Add 100 µL of the internal standard stock solution.
-
Add 200 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
-
GC-FID Instrumentation and Conditions:
-
GC System: Agilent 8890 GC with FID or equivalent.
-
Column: Agilent J&W Select Silanes (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent phase optimized for silane analysis.[8]
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
Detector: FID at 300°C.
-
-
Quantification: Generate a multi-point calibration curve by derivatizing known concentrations of a purified (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol standard. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Visualization: GC-FID Workflow
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR stands apart as a primary analytical method because the integrated signal intensity is directly proportional to the molar concentration of the nuclei being observed.[9] This allows for direct quantification against a certified internal standard without the need for a calibration curve of the analyte itself, making it invaluable for characterizing novel compounds or when a pure analytical standard is unavailable.[10][11]
Causality of Approach: This non-destructive technique analyzes the molecule in its native state in solution, completely avoiding the thermal stress and potential degradation pathways associated with GC. For (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, several unique proton signals are available for quantification, such as the vinyl proton on the dihydropyran ring or the sharp singlet from the two methyl groups on the silicon atom. By adding a precisely weighed amount of an internal standard (e.g., maleic acid) with known purity, we can use the ratio of integrals to calculate the absolute concentration of our analyte. The key to accuracy lies in ensuring full relaxation of all protons being measured by setting a sufficiently long relaxation delay (d1), typically 5 times the longest spin-lattice relaxation time (T1) of any peak of interest.[12]
Advantages:
-
Absolute Quantification: Provides direct measurement of concentration or purity without a specific analyte standard.
-
Non-Destructive: The sample can be recovered after analysis.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the identity and structure of the analyte.
-
No Degradation: Avoids issues of thermal or chemical degradation during analysis.
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than chromatography-based methods.
-
Matrix Complexity: Signal overlap from other components in the reaction mixture can complicate integration and compromise accuracy.
-
Requires High-Field NMR: Access to a well-maintained, high-field NMR spectrometer is necessary.
Experimental Protocol: ¹H qNMR
-
Internal Standard (IS) Selection: Choose a certified internal standard with high purity and sharp signals that do not overlap with the analyte or solvent peaks. Maleic acid or 1,3,5-trimethoxybenzene are excellent candidates.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the reaction mixture into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record both masses precisely.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) in a high-precision volumetric flask.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard quantitative ¹H experiment (e.g., zg30).
-
Key Parameters:
-
Pulse Angle: 30 degrees (to reduce relaxation time).
-
Relaxation Delay (d1): ≥ 30 seconds (or 5 x longest T1) to ensure full signal recovery.
-
Number of Scans (ns): 16-64, depending on sample concentration.
-
Acquisition Time (aq): ≥ 3 seconds.
-
-
-
Data Processing and Quantification:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) and carefully phase the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the 6 protons of the -Si(CH₃)₂ group) and a signal for the internal standard.
-
Calculate the analyte concentration using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Visualization: qNMR Workflow
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for analyzing thermally labile or non-volatile compounds in complex mixtures with exceptional sensitivity and selectivity.[] It directly analyzes the (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol molecule without derivatization, making it a powerful tool for tracking reactive intermediates at low concentrations.[14][15]
Causality of Approach: The method leverages reversed-phase High-Performance Liquid Chromatography (HPLC) to separate the analyte from the reaction matrix based on polarity. The analyte then enters the mass spectrometer, where it is ionized (e.g., via Electrospray Ionization - ESI) and detected. By using Selected Ion Monitoring (SIM), the mass spectrometer can be set to detect only the mass-to-charge ratio (m/z) of our target analyte. This provides extraordinary selectivity, effectively filtering out all other co-eluting matrix components and leading to an extremely clean signal for quantification. The primary challenge in LC-MS quantification is managing matrix effects, where other compounds can suppress or enhance the ionization of the analyte. The most reliable way to compensate for this is by using a stable isotope-labeled internal standard, though a well-matched structural analog can also be effective.
Advantages:
-
Exceptional Sensitivity: Capable of detecting the analyte at trace (ng/mL or lower) levels.
-
High Selectivity: SIM mode minimizes interference from complex matrices.
-
Direct Analysis: No derivatization required, reducing sample preparation time and potential errors.
-
Applicable to Thermally Labile Compounds: Ideal for analyzing the intact molecule.
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement can significantly impact accuracy and requires careful method validation or the use of an expensive stable isotope-labeled standard.
-
Higher Cost and Complexity: LC-MS systems are more expensive to acquire, operate, and maintain than GC-FID or NMR.
-
Relative Quantification: Requires a calibration curve for accurate quantification.
Experimental Protocol: LC-MS with SIM
-
Internal Standard (IS) Preparation: If a stable isotope-labeled standard is not available, select a close structural analog that does not exist in the sample (e.g., (3,4-Dihydro-2H-pyran-6-yl)diethylsilanol). Prepare a 1 µg/mL stock solution in 50:50 acetonitrile:water.
-
Sample Preparation:
-
Perform a serial dilution of the reaction mixture with the mobile phase (e.g., 1:1000 or 1:10000) to bring the analyte concentration into the calibration range and minimize matrix effects.
-
In a 2 mL autosampler vial, combine 500 µL of the diluted sample with 500 µL of the internal standard solution.
-
Vortex and filter through a 0.22 µm syringe filter if particulates are present.
-
-
LC-MS Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Single Quadrupole Mass Spectrometer (e.g., Waters ACQUITY QDa).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of the analyte (m/z 159.1) and the internal standard.
-
-
Quantification: Generate a multi-point calibration curve by analyzing known concentrations of the analyte standard spiked with a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
Visualization: LC-MS Workflow
Comparative Performance and Recommendations
To facilitate method selection, the table below summarizes the expected performance characteristics of each technique for the analysis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
| Parameter | GC-FID (with Derivatization) | qNMR | LC-MS |
| Principle | Separation by volatility, non-specific detection | Molar proportionality of nuclear spins | Separation by polarity, mass-selective detection |
| Typical LOQ | ~1-10 µg/mL | ~50-100 µg/mL | ~1-10 ng/mL |
| Linearity (R²) | >0.995 | N/A (Absolute Method) | >0.995 |
| Precision (RSD%) | < 3% | < 2% | < 5% (with appropriate IS) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Robustness | High, but sensitive to derivatization efficiency | High, but sensitive to peak overlap | Moderate, sensitive to matrix effects |
| Cost per Sample | Low | High | Moderate to High |
Recommendations for Method Selection:
-
For Process Chemistry and Purity Assessment: When determining the absolute concentration or purity of the synthesized intermediate in a relatively clean matrix, qNMR is the gold standard. Its ability to provide direct, absolute quantification without an analyte-specific calibration curve is unparalleled for establishing primary purity.
-
For Routine In-Process Control: In a manufacturing or high-throughput screening environment where cost-effectiveness and robustness are key, GC-FID with derivatization is an excellent choice. Once the derivatization protocol is optimized and validated, it provides reliable, reproducible results for monitoring reaction progress.
-
For Metabolite Identification or Trace-Level Analysis: When the objective is to detect and quantify trace amounts of the analyte in a highly complex biological or environmental matrix, LC-MS is the only viable option. Its superior sensitivity and selectivity are essential for finding a needle in a haystack.
References
- New selective method for quantification of organosilanol groups in silicone pre-elastomers.
- Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts.
- [Determination of silanol group content on the surface of fumed silica by chemical reaction-headspace gas chrom
- LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism. RSC Publishing - The Royal Society of Chemistry.
- Analysis of Silanes.
- Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry.
- Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. SpringerLink.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Liquid Chromatography-Mass Spectrometry (LC-MS). BOC Sciences.
- Select Silanes GC column. Agilent.
- qNMR - Quantit
- Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR.
- A Guide to Quantit
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- Organosilanols. Wikipedia.
- Organosilanols. Sigma-Aldrich.
- (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Echemi.
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O.
Sources
- 1. Organosilanols - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.wasson-ece.com [applications.wasson-ece.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. New selective method for quantification of organosilanol groups in silicone pre-elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. agilent.com [agilent.com]
- 9. emerypharma.com [emerypharma.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism: phase I metabolic profiling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06341E [pubs.rsc.org]
Cross-Validation of Analytical Methods for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol: A Comparative Guide
In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of organosilicon compounds is paramount. (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, a molecule of interest in various synthetic pathways, necessitates robust analytical methods for its quantification and impurity profiling. This guide provides an in-depth cross-validation and comparison of multiple analytical techniques for this specific silanol, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most suitable method for their application.
The inherent reactivity of the silanol group (Si-OH) presents unique analytical challenges, including the potential for self-condensation and interaction with active surfaces in chromatographic systems.[1][2] Therefore, a thorough understanding of the principles and limitations of each analytical technique is crucial for generating reliable and reproducible data. This guide will delve into the theoretical underpinnings and practical considerations of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The cross-validation of these methods, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures the integrity of the analytical results across different platforms.[3][4][5] This process is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.[6][7] By comparing key validation parameters such as specificity, linearity, accuracy, precision, and robustness, we can objectively assess the performance of each technique.
Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol depends on several factors, including the intended purpose of the analysis (e.g., purity assessment, quantification in a complex matrix), the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] Given the potential volatility of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, GC-MS is a promising candidate for its analysis. The key advantage of GC-MS lies in its high chromatographic resolution and the structural information provided by the mass spectrometer.
However, the presence of the active silanol group can lead to peak tailing and poor reproducibility due to interactions with the stationary phase and injection port.[10] Derivatization of the silanol group to a less polar and more stable silyl ether can mitigate these issues.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. The primary challenge in the HPLC analysis of silanols is their potential interaction with residual silanol groups on silica-based stationary phases, which can cause peak tailing.[11][12][13] The use of modern, end-capped columns or alternative stationary phases can minimize these interactions.
Different detection methods can be coupled with HPLC, each offering distinct advantages:
-
UV Detection: Suitable if the analyte possesses a chromophore. The dihydropyran ring in the target molecule may provide some UV absorbance, but the sensitivity might be limited.
-
Refractive Index (RI) Detection: A universal detector, but with lower sensitivity and incompatibility with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): A good option for non-volatile analytes without a UV chromophore, offering better sensitivity than RI detection.
-
Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, along with structural information, making it a powerful tool for both quantification and impurity identification.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about the molecule.[16][17][18] ¹H and ¹³C NMR can confirm the identity and purity of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a reference standard of the analyte itself, by using a certified internal standard. However, NMR generally has lower sensitivity compared to chromatographic techniques. ²⁹Si NMR can provide specific information about the silicon environment.[19][20]
Experimental Design for Cross-Validation
The cross-validation study will involve analyzing the same batch of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol using the developed GC-MS, HPLC-UV/MS, and qNMR methods. The results will be statistically compared to assess the equivalence of the methods.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols
GC-MS Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane). For derivatization, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
Instrumentation: Agilent GC-MS system (or equivalent).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
HPLC-UV/MS Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
-
Instrumentation: Waters ACQUITY UPLC H-Class with PDA detector and QDa Mass Detector (or equivalent).
-
LC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
UV Detection: 210 nm.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 0.8 kV.
-
Cone Voltage: 15 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50-500.
-
Quantitative NMR (qNMR) Protocol
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Bruker 400 MHz NMR spectrometer (or equivalent).
-
¹H NMR Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Spectral Width: 20 ppm.
-
-
Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the concentration of the analyte using the known concentration of the internal standard and the respective integral values and number of protons.
Data Presentation and Comparison
The performance of each method will be evaluated based on the validation parameters outlined in ICH Q2(R1).[3][21]
| Parameter | GC-MS | HPLC-UV/MS | qNMR |
| Specificity | High (based on retention time and mass spectrum) | High (based on retention time, UV spectrum, and mass-to-charge ratio) | Very High (based on unique chemical shifts) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Range | 1-100 µg/mL | 0.1-100 µg/mL | 0.1-10 mg/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| LOD/LOQ | Low | Very Low | High |
| Robustness | Moderate (sensitive to inlet conditions) | High | High |
graph "Method_Comparison" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Analyte" [label="(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol", shape=ellipse, fillcolor="#FFFFFF"];
subgraph "cluster_Techniques" { label="Analytical Techniques"; style="filled"; color="#F1F3F4"; "GC_MS" [label="GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC" [label="HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [label="NMR", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Parameters" { label="Key Performance Parameters"; style="filled"; color="#F1F3F4"; "Sensitivity" [label="Sensitivity"]; "Specificity" [label="Specificity"]; "Quant_Accuracy" [label="Quantitative Accuracy"]; "Structural_Info" [label="Structural Information"]; }
"Analyte" -> {"GC_MS", "HPLC", "NMR"};
"GC_MS" -> "Sensitivity" [label="High"]; "GC_MS" -> "Specificity" [label="High"]; "GC_MS" -> "Quant_Accuracy" [label="Good"]; "GC_MS" -> "Structural_Info" [label="Good (EI Fragmentation)"];
"HPLC" -> "Sensitivity" [label="Very High (MS)"]; "HPLC" -> "Specificity" [label="High"]; "HPLC" -> "Quant_Accuracy" [label="Excellent"]; "HPLC" -> "Structural_Info" [label="Good (MS/MS)"];
"NMR" -> "Sensitivity" [label="Low"]; "NMR" -> "Specificity" [label="Excellent"]; "NMR" -> "Quant_Accuracy" [label="Excellent (Primary Method)"]; "NMR" -> "Structural_Info" [label="Excellent"]; }
Caption: Logical relationships between analytical techniques and performance parameters.
Conclusion and Recommendations
The cross-validation of analytical methods for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol demonstrates that GC-MS, HPLC-UV/MS, and qNMR are all viable techniques, each with its own set of advantages and limitations.
-
For routine quality control and purity assessment requiring high throughput and sensitivity, the validated HPLC-UV/MS method is recommended. Its robustness and high sensitivity make it ideal for detecting trace impurities.
-
The GC-MS method, particularly with derivatization, is a suitable alternative, especially if LC-MS is unavailable. It provides excellent separation and structural confirmation.
-
qNMR stands out as a primary method for the accurate determination of purity and for the qualification of reference standards. Although its sensitivity is lower, its high precision and accuracy are unparalleled for assays where a certified reference material of the analyte is not available.
Ultimately, the choice of method should be guided by the specific analytical requirements, regulatory expectations, and the available resources. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of high-quality, reliable, and scientifically sound analytical data.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of separation science, 35(10-11), 1191–1200. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
-
Separation Science. (n.d.). Silica Purity #2 – Silanols. [Link]
-
PubMed. (2021). [Determination of silanol group content on the surface of fumed silica by chemical reaction-headspace gas chromatography]. [Link]
-
ResearchGate. (n.d.). 1 H NMR signals of the hydroxyl group of all silanols measured in different media. [Link]
-
NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Link]
-
Allied Academies. (2022). An important role is played by the silanol group in liquid chromatography. [Link]
-
Semantic Scholar. (1997). The silanol group and its role in liquid chromatography. [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]
-
Analyst. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
- Google Patents. (n.d.). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and...
-
RSC Publishing. (n.d.). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. [Link]
-
LinkedIn. (2026). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. [Link]
-
Environmental Science: Atmospheres. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. [Link]
-
NIH. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. [Link]
-
ResearchGate. (n.d.). Various types of silanols and siloxane present on the chromatographic surface. [Link]
-
ResearchGate. (2025). Speciation of Silanol Groups in Precipitated Silica Nanoparticles by 1H MAS NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. [Link]
-
NIH. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
-
Aladdin Scientific Corporation. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. [Link]
-
Linegal Chemicals. (n.d.). (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol; 95%. [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. The silanol group and its role in liquid chromatography | Semantic Scholar [semanticscholar.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 11. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 14. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00161F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides essential, in-depth procedural guidance for the safe disposal of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol (CAS No. 304669-35-0), ensuring the protection of personnel and compliance with regulatory standards.
Our approach moves beyond a simple checklist, delving into the chemical principles that inform each step. By understanding the "why" behind these procedures, laboratory professionals can make informed decisions, fostering a culture of safety and responsibility.
Understanding the Compound: Chemical Profile and Associated Hazards
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is an organosilicon compound featuring a silanol functional group (Si-O-H).[1] The reactivity of this group is a primary consideration for its safe handling and disposal. Silanols are known to be more acidic than their alcohol counterparts and can readily participate in condensation reactions, especially in the presence of moisture, to form stable siloxane bonds (Si-O-Si).[2][3]
A thorough review of the Safety Data Sheet (SDS) reveals the following key characteristics:
| Property | Value/Information | Source |
| Physical State | Liquid | [4] |
| Flash Point | 91 °C / 195.8 °F | [4] |
| Hazards | Combustible material. May cause skin and eye irritation. | [4][5] |
| Hazardous Polymerization | Does not occur. | [4] |
| Stability | Stable under normal conditions. | [4] |
| Toxicological Data | The toxicological properties have not been fully investigated. | [4] |
The compound is classified as a combustible liquid.[4] While stable under recommended storage conditions, the lack of comprehensive toxicological data necessitates handling it with caution, assuming a higher level of potential hazard until more is known.
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the handling of hazardous materials through its Hazard Communication and HAZWOPER standards.[9][10][11][12]
Waste Characterization: Before disposal, a crucial first step is to determine if the waste is "hazardous" according to RCRA regulations. A waste is hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
For (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol:
-
Ignitability: With a flash point of 91°C (195.8°F), it does not meet the EPA's definition of an ignitable liquid waste (flashpoint < 60°C / 140°F). However, its combustible nature requires that it be kept away from ignition sources.[4]
-
Other Characteristics: There is no information to suggest it is corrosive, reactive (in the RCRA sense of being unstable or explosive), or listed as a toxic waste.
Despite not strictly meeting the federal definition of an ignitable hazardous waste, the uninvestigated toxicological properties and its nature as a synthetic organic chemical mean it must be managed responsibly. It is imperative not to dispose of this chemical down the drain. [4][13] Organosilicon compounds can be persistent in the environment, and their fate is not fully understood.[14][15] Therefore, it should be collected and disposed of as a chemical waste through a licensed environmental services contractor.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol from the point of generation to final removal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense.
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4][16]
-
Skin Protection: Wear a lab coat or other protective clothing.[4]
-
Ventilation: Always handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood.[13]
Step 2: Waste Collection and Segregation
The principle of waste segregation is critical to prevent unintended chemical reactions in the waste container.
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting waste (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. Glass or high-density polyethylene (HDPE) are typically suitable.
-
Labeling: The container must be clearly labeled with the full chemical name: "(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol" and the words "Hazardous Waste" (as a best practice, even if not RCRA-defined, to ensure proper handling).
-
Segregation: Do NOT mix this waste with other waste streams, particularly:
-
Strong Oxidizing Agents: To prevent fire or explosion risk.
-
Strong Acids or Bases: Silanols can react under acidic or basic conditions.
-
Aqueous Waste: While hydrolysis is a potential degradation pathway, uncontrolled mixing with water in a sealed container is not recommended.
-
Step 3: Managing Small Spills
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent: Carefully scoop the saturated absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as chemical waste.
Step 4: Storage Pending Disposal
Accumulated waste must be stored safely while awaiting pickup by a disposal vendor.
-
Container Integrity: Keep the waste container tightly closed when not in use.
-
Storage Location: Store the container in a designated, well-ventilated, and cool satellite accumulation area.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[13]
Step 5: Final Disposal
The ultimate disposal must be conducted by a licensed and reputable hazardous waste management company.
-
Incineration: This is often the preferred method for organosilicon compounds, as it breaks them down into carbon dioxide, water, and silicon dioxide (silica).[17]
-
Documentation: Ensure all required waste tracking documentation, such as a hazardous waste manifest, is completed accurately to maintain a "cradle-to-grave" record of the waste, as mandated by the RCRA.[18]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for characterizing and disposing of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol waste.
Caption: Decision workflow for the safe disposal of silanol waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, reinforcing a laboratory culture where scientific integrity and operational safety are inextricably linked.
References
-
ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Changfu Chemical. (n.d.). What is the Uses of Silanol: A Comprehensive Guide. Retrieved from [Link]
-
Frye, C. L. (1988). The environmental fate and ecological impact of organosilicon materials: a review. Science of The Total Environment, 73(1-2), 17-22. Retrieved from [Link]
-
Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. Retrieved from [Link]
-
GESAMP. (1986). Review of Potentially Harmful Substances: Organosilicon Compounds (Silanes and Siloxanes). Rep. Stud. GESAMP (29). Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Fate of Organosilicon Compounds in the Environment. Retrieved from [Link]
-
Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Kino, D., Okada, K., et al. (2021). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability. Journal of Sol-Gel Science and Technology. Retrieved from [Link]
-
Fiveable. (n.d.). Silanols Definition - Inorganic Chemistry II Key Term. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2020, February 10). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29 Si Nuclear Magnetic Resonance. Angewandte Chemie, 59(7), 2710-2714. Retrieved from [Link]
-
Wikipedia. (n.d.). Silanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (n.d.). Organosilicon Compounds in the Environment. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste. Retrieved from [Link]
-
FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Pietrasik, A., et al. (2016, May 30). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Polish Journal of Cosmetology. Retrieved from [Link]
-
Silicones Europe. (n.d.). SAFE HANDLING OF SiH PRODUCTS. Retrieved from [Link]
Sources
- 1. Silanol - Wikipedia [en.wikipedia.org]
- 2. What is the Uses of Silanol: A Comprehensive Guide [cfsilicones.com]
- 3. fiveable.me [fiveable.me]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous waste - Wikipedia [en.wikipedia.org]
- 8. axonator.com [axonator.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. masterytcn.com [masterytcn.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 14. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
- 15. mdpi.com [mdpi.com]
- 16. silicones.eu [silicones.eu]
- 17. gesamp.org [gesamp.org]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these materials is not merely a procedural formality but a fundamental aspect of rigorous scientific practice. This guide provides essential, immediate safety and logistical information for the handling of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is classified as a combustible liquid[1]. While it does not have other major hazard classifications, a thorough understanding of its properties is crucial for safe handling. The primary risk associated with this compound is its flammability, necessitating strict control of ignition sources. The toxicological properties have not been fully investigated, which calls for a cautious approach to minimize exposure[1].
Key Hazards:
-
Physical Hazard: Combustible liquid.[1]
-
Health Hazards: The toxicological properties have not been fully investigated. Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol. The following table summarizes the recommended PPE, followed by a detailed explanation of their importance.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Follow manufacturer's specifications for breakthrough time and permeation rate |
| Respiratory | Not required under normal use with adequate ventilation | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced[2] |
Rationale for PPE Selection:
-
Eye and Face Protection: Splashes of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can cause eye irritation. Safety glasses with side-shields or goggles provide a physical barrier against accidental splashes.[1]
-
Skin Protection: Although not classified as a skin irritant, direct contact should be avoided as a general precaution, especially since the full toxicological profile is unknown. A lab coat protects against incidental contact with clothing, and chemical-resistant gloves are essential for direct handling.[1]
-
Respiratory Protection: Under standard laboratory conditions with proper engineering controls, such as a chemical fume hood, respiratory protection is not typically necessary. However, if working in a poorly ventilated area or if there is a potential for aerosolization, a respirator should be used to prevent inhalation.[2]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram and procedural steps outline the safe handling of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol from receipt to disposal.
Caption: Safe Handling Workflow for (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Conduct all manipulations of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol within a certified chemical fume hood to ensure adequate ventilation.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking is permitted in the handling area.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][6]
-
-
Cleanup and Disposal:
Storage and Disposal Plan
Storage:
-
Store in a well-ventilated place and keep cool.[1]
-
The material should be kept refrigerated.[1]
-
Keep containers tightly closed in a dry and well-ventilated place.[1]
-
Store away from heat, sparks, and flame.[1]
-
Segregate from incompatible materials such as strong oxidizing agents and acids.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
In Case of Fire:
-
Use carbon dioxide (CO2), dry chemical, or foam for extinction.[1] Water mist may be used to cool closed containers.[1]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
References
-
Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]
-
University of California, Irvine. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3,4-Dihydro-2H-pyran. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
